molecular formula C12H9BO2S2 B179614 Thianthren-2-ylboronic acid CAS No. 108847-21-8

Thianthren-2-ylboronic acid

Cat. No.: B179614
CAS No.: 108847-21-8
M. Wt: 260.1 g/mol
InChI Key: GCSOJZMPHLRBMJ-UHFFFAOYSA-N
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Description

Thianthren-2-ylboronic acid is a useful research compound. Its molecular formula is C12H9BO2S2 and its molecular weight is 260.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

thianthren-2-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BO2S2/c14-13(15)8-5-6-11-12(7-8)17-10-4-2-1-3-9(10)16-11/h1-7,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSOJZMPHLRBMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)SC3=CC=CC=C3S2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20570437
Record name Thianthren-2-ylboronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108847-21-8
Record name B-2-Thianthrenylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108847-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thianthren-2-ylboronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on Thianthren-2-ylboronic Acid: Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of thianthren-2-ylboronic acid, a versatile organoboron compound. It details the core chemical properties, structural information, reactivity, and key applications, particularly in organic synthesis and medicinal chemistry. This document includes structured data tables for easy reference, detailed experimental protocols for its synthesis and use in cross-coupling reactions, and workflow diagrams generated using Graphviz to illustrate key processes.

Chemical Structure and Identifiers

This compound is an aromatic boronic acid featuring a thianthrene moiety. The thianthrene heterocycle consists of a central six-membered ring containing two sulfur atoms, fused to two benzene rings. The boronic acid group [-B(OH)₂] is attached at the 2-position of the thianthrene core. This structure imparts unique electronic properties and reactivity, making it a valuable building block in synthetic chemistry.[1]

Table 1: Chemical Identifiers

Identifier Value Source
IUPAC Name This compound [2]
CAS Number 108847-21-8 [2][3]
Molecular Formula C₁₂H₉BO₂S₂ [1][2]
SMILES B(C1=CC2=C(C=C1)SC3=CC=CC=C3S2)(O)O [1][2]
InChI InChI=1S/C12H9BO2S2/c14-13(15)8-5-6-11-12(7-8)17-10-4-2-1-3-9(10)16-11/h1-7,14-15H [1][2]

| InChIKey | GCSOJZMPHLRBMJ-UHFFFAOYSA-N |[1][2] |

Figure 1: Chemical structure of this compound.

Physicochemical Properties

This compound is typically an off-white to solid compound at room temperature.[4] It is stable under recommended storage conditions, generally in an inert atmosphere at 2-8°C.[5] Key quantitative properties are summarized below.

Table 2: Physicochemical Data

Property Value Source
Molecular Weight 260.14 g/mol [2][6]
Exact Mass 260.0137020 Da [2]
Melting Point 226 °C [7]
Boiling Point 472.7 °C at 760 mmHg (Predicted) [7]
Density 1.48 g/cm³ (Predicted) [7]
pKa 7.75 ± 0.20 (Predicted) [7]
Hydrogen Bond Donors 2 [2]
Hydrogen Bond Acceptors 4 [2][4]
Rotatable Bond Count 1 [2]

| Topological Polar Surface Area | 91.1 Ų |[2] |

Reactivity and Applications

Boronic acids are a cornerstone of modern organic synthesis due to their versatile reactivity, stability, and relatively low toxicity.[8][9] this compound is no exception and serves as a critical intermediate in various chemical transformations.

Suzuki-Miyaura Cross-Coupling

The most prominent application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][6] This reaction forms a carbon-carbon bond between the thianthrene moiety and various organic halides or triflates. It is a powerful method for synthesizing complex organic molecules, including biologically active compounds and functional materials.[6][10]

G start Reactants reactants This compound Aryl/Vinyl Halide (R-X) Palladium Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) step1 Oxidative Addition reactants:r2->step1 reactants:r3->step1 step2 Transmetalation reactants:r1->step2 reactants:r4->step2 intermediate1 Ar-Pd(II)-X Complex step1->intermediate1 intermediate1->step2 intermediate2 Ar-Pd(II)-R Complex step2->intermediate2 step3 Reductive Elimination intermediate2->step3 product Coupled Product (Thianthrenyl-R) step3->product catalyst_regen Catalyst Regeneration Pd(0) step3->catalyst_regen catalyst_regen->step1 Re-enters cycle

Figure 2: Catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Drug Discovery and Medicinal Chemistry

The incorporation of boronic acids into drug candidates has gained significant traction, with several FDA-approved drugs containing this moiety.[8][11] Boronic acids can act as enzyme inhibitors by forming reversible covalent bonds with active site residues.[8] The thianthrene scaffold itself is of interest in medicinal chemistry. Therefore, this compound serves as a valuable precursor for synthesizing novel, biologically active molecules for drug discovery pipelines.[6]

Thianthrenation Reagent

Recent advances have utilized thianthrene derivatives for site-selective C-H functionalization of arenes.[12] While this compound is not the primary reagent for this transformation, it is a key structural component and can be used to synthesize more complex thianthrene-based molecules that are precursors to these powerful reagents.

Experimental Protocols

The following sections provide generalized, yet detailed, experimental protocols. Researchers should adapt these procedures to their specific laboratory conditions and substrates.

Synthesis of this compound

A common route for the synthesis of arylboronic acids is the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[9][13]

G A 1. Lithiation A_desc React 2-bromothianthrene with n-BuLi in anhydrous THF at -78 °C under Argon. A->A_desc B 2. Borylation A->B B_desc Add triisopropyl borate dropwise to the lithiated intermediate at -78 °C. B->B_desc C 3. Hydrolysis B->C C_desc Warm reaction to room temperature and quench with aqueous HCl to hydrolyze the borate ester. C->C_desc D 4. Work-up & Purification C->D D_desc Extract with an organic solvent, dry, concentrate, and purify the crude product (e.g., by recrystallization). D->D_desc

Figure 3: General workflow for the synthesis of this compound.

Detailed Protocol:

  • Reaction Setup: To an oven-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-bromothianthrene (1.0 equiv). Dissolve the substrate in anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi) (1.1 equiv) dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Borylation: To the solution of the lithiated thianthrene, add triisopropyl borate (1.5 equiv) dropwise. The addition should be slow to control the exotherm. Stir the reaction mixture at -78 °C for 2 hours.[14]

  • Quench and Hydrolysis: Remove the cooling bath and allow the mixture to warm to room temperature over 1-2 hours. Cool the mixture to 0 °C in an ice bath and slowly quench the reaction by adding 2N aqueous hydrochloric acid (HCl) until the solution is acidic (pH ~1-2). Stir vigorously for 30 minutes.[14]

  • Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by silica gel column chromatography to yield pure this compound.

Protocol for Suzuki-Miyaura Cross-Coupling

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (Ar-X, 1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., aqueous 2M K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., Toluene, Dioxane, or DMF)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine the aryl halide, this compound, and the palladium catalyst.

  • Solvent and Base Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add the solvent, followed by the aqueous base solution.[10]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 2-24 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Spectroscopic Characterization

The structural elucidation and purity assessment of this compound and its derivatives are typically performed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the organic framework. ¹¹B NMR spectroscopy is particularly useful for characterizing boronic acids and their esters, providing insight into the coordination state of the boron atom.[15][16]

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups, such as the broad O-H stretch of the boronic acid and B-O stretching vibrations.[16]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound.

Safety and Handling

  • Handling: this compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.[6]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place. For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[5] Boronic acids can undergo dehydration to form cyclic boroxine anhydrides, so proper storage is crucial.[9]

  • Toxicity: While boronic acids are generally considered to have low toxicity, the specific toxicological properties of this compound have not been extensively studied. Standard precautions for handling chemical reagents should be followed.

References

The Synthesis and Emerging Potential of Thianthren-2-ylboronic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Thianthren-2-ylboronic acid, a sulfur-containing heterocyclic organoboron compound, is emerging as a valuable building block in organic synthesis and medicinal chemistry. Its unique structural features, combining the rigid thianthrene core with the versatile boronic acid functionality, offer intriguing possibilities for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, discovery, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

PropertyValueReference
CAS Number 108847-21-8[1]
Molecular Formula C₁₂H₉BO₂S₂[1]
Molecular Weight 260.13 g/mol [2]
Melting Point 226 °C[2]

Synthesis of this compound

The discovery and development of a reliable synthetic route to this compound were pioneered by Bryce and co-workers. The synthesis is a two-step process starting from the commercially available thianthrene.

Step 1: Synthesis of 2-Bromothianthrene

The initial step involves the direct bromination of thianthrene to produce the key intermediate, 2-bromothianthrene.

Experimental Protocol:

A solution of bromine (1.60 g, 10 mmol) in carbon disulfide (10 cm³) is added dropwise over 30 minutes to a stirred solution of thianthrene (2.16 g, 10 mmol) in carbon disulfide (40 cm³) at room temperature. The reaction mixture is stirred for an additional 2 hours. The solvent is then removed under reduced pressure, and the residue is recrystallized from ethanol to yield 2-bromothianthrene.

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)
Thianthrene216.332.1610
Bromine159.811.6010
Carbon Disulfide-50 cm³-

Yield: 2.06 g (70%) Melting Point: 118-120 °C

Step 2: Synthesis of this compound

The final step involves a lithium-halogen exchange reaction with 2-bromothianthrene, followed by borylation to yield the target compound.

Experimental Protocol:

To a solution of 2-bromothianthrene (2.95 g, 10 mmol) in anhydrous diethyl ether (50 cm³) at -78 °C under an inert atmosphere, a solution of n-butyllithium (1.6 M in hexanes, 6.9 cm³, 11 mmol) is added dropwise. The mixture is stirred at -78 °C for 30 minutes. Trimethyl borate (1.25 g, 12 mmol) is then added, and the reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is quenched by the addition of 10% aqueous hydrochloric acid (20 cm³). The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude product is then purified by recrystallization.

ReagentMolar Mass ( g/mol )Amount (g) / Volume (cm³)Moles (mmol)
2-Bromothianthrene295.222.9510
n-Butyllithium-6.9 cm³ (1.6 M)11
Trimethyl borate103.911.2512
Diethyl Ether-50 cm³-
10% HCl (aq)-20 cm³-

Yield: Quantitative data for the final borylation step is not explicitly detailed in the original literature, however, this method is presented as a viable route to the boronic acid. Melting Point: 226 °C

Logical Workflow for Synthesis

Synthesis_Workflow Thianthrene Thianthrene Bromination Bromination (Br₂, CS₂) Thianthrene->Bromination Bromothianthrene 2-Bromothianthrene Bromination->Bromothianthrene Lithiation Lithium-Halogen Exchange (n-BuLi) Bromothianthrene->Lithiation Lithiated_Intermediate 2-Lithiothianthrene Lithiation->Lithiated_Intermediate Borylation Borylation (B(OMe)₃, H₃O⁺) Lithiated_Intermediate->Borylation Final_Product Thianthren-2-ylboronic Acid Borylation->Final_Product

Caption: Synthetic pathway to this compound.

Discovery and Applications in Drug Development

The initial synthesis of this compound by Bryce and co-workers in 1993 marked its formal discovery within the scientific literature. While this work focused on the fundamental chemistry of thianthrene derivatives, the unique properties of this molecule have since garnered attention in the field of medicinal chemistry.

Boronic acids are a privileged class of compounds in drug discovery, known for their ability to form reversible covalent bonds with the active sites of enzymes, particularly serine proteases.[3][4] This interaction can lead to potent and selective inhibition of disease-relevant targets. The incorporation of the rigid, lipophilic thianthrene scaffold into a boronic acid-containing molecule can influence its pharmacokinetic and pharmacodynamic properties, potentially leading to improved efficacy and drug-like characteristics.

While specific drugs containing the this compound moiety have not yet been commercialized, the thianthrene core and the boronic acid functional group are independently present in various drug candidates and approved medicines. The combination of these two motifs in this compound makes it a highly attractive starting point for the design of novel inhibitors for a range of therapeutic targets. Its utility as a building block in Suzuki-Miyaura cross-coupling reactions further expands its potential for creating diverse molecular libraries for high-throughput screening.

Potential Signaling Pathway Interaction

The boronic acid moiety is a key pharmacophore known to target serine proteases. The workflow below illustrates a generalized mechanism of interaction.

Serine_Protease_Inhibition cluster_Enzyme Serine Protease Active Site Serine Serine Residue (Ser-OH) Tetrahedral_Intermediate Reversible Tetrahedral Adduct Serine->Tetrahedral_Intermediate Boronic_Acid This compound (R-B(OH)₂) Boronic_Acid->Tetrahedral_Intermediate Nucleophilic Attack Inhibition Enzyme Inhibition Tetrahedral_Intermediate->Inhibition

Caption: Generalized inhibition of a serine protease by a boronic acid.

Conclusion

This compound is a readily accessible synthetic building block with significant potential in drug discovery. The established synthetic route, coupled with the known biological activity of boronic acids, provides a strong foundation for its exploration in medicinal chemistry programs. Further investigation into its use in the synthesis of targeted covalent inhibitors and as a scaffold for generating diverse chemical libraries is warranted and holds promise for the development of next-generation therapeutics.

References

Spectroscopic and Synthetic Profile of Thianthren-2-ylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic methodology for Thianthren-2-ylboronic acid. Due to the limited availability of specific experimental data for this compound in public literature, this guide presents a detailed analysis based on the known spectroscopic data of the parent thianthrene molecule and established general protocols for the synthesis and characterization of arylboronic acids.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound are expected to exhibit characteristic signals corresponding to the thianthrene core and the boronic acid moiety.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Notes
¹H7.0 - 8.5Aromatic protons on the thianthrene rings. The protons ortho to the boronic acid group are expected to be shifted downfield.
¹H4.0 - 6.0 (broad)Protons of the B(OH)₂ group; signal may be broad and its position can vary depending on the solvent and concentration.
¹³C120 - 140Aromatic carbons of the thianthrene rings. The carbon attached to the boron atom (C-B) will show a characteristic chemical shift.

Note: Predicted values are based on general ranges for arylboronic acids and the known spectrum of thianthrene.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by the vibrational modes of the aromatic rings and the boronic acid group.

Table 2: Key IR Absorption Bands for this compound

Functional Group Characteristic Absorption (cm⁻¹) Vibration Mode
O-H3200 - 3600 (broad)Stretching vibration of the hydroxyl groups in the boronic acid.
C-H (aromatic)3000 - 3100Stretching vibration.
C=C (aromatic)1400 - 1600Stretching vibrations within the aromatic rings.
B-O1300 - 1400Stretching vibration.
C-S600 - 800Stretching vibration.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 3: Expected Mass Spectrometry Data for this compound

Technique Expected Observation Notes
Electrospray Ionization (ESI-MS)[M-H]⁻ or [M+Na]⁺Soft ionization technique that should show the molecular ion with minimal fragmentation.
High-Resolution Mass Spectrometry (HRMS)C₁₂H₉BO₂S₂Provides the exact mass and allows for the determination of the elemental composition.

Experimental Protocols

The following sections detail generalized, yet robust, experimental procedures that can be applied to the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A common and effective method for the synthesis of arylboronic acids is through the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic workup.

General Protocol:

  • Formation of the Organometallic Reagent: 2-Bromothianthrene (or another suitable halide derivative) is dissolved in an anhydrous, aprotic solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen). The solution is cooled to a low temperature (typically -78 °C). An organolithium reagent (e.g., n-butyllithium) is added dropwise to the solution to perform a lithium-halogen exchange, forming 2-thianthrenyllithium.

  • Borylation: A trialkyl borate, such as triisopropyl borate, is added to the solution of the organolithium reagent at -78 °C. The reaction mixture is stirred at this temperature for a period of time before being allowed to warm to room temperature.

  • Hydrolysis: The reaction is quenched by the addition of an aqueous acid (e.g., hydrochloric acid). This hydrolyzes the borate ester intermediate to yield the desired this compound.

  • Purification: The product is extracted into an organic solvent, washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Synthesis_Workflow start 2-Halothianthrene organometallic Formation of 2-Thianthrenyllithium start->organometallic n-BuLi, THF, -78 °C borylation Reaction with Trialkyl Borate organometallic->borylation B(O-iPr)₃, -78 °C to RT hydrolysis Acidic Hydrolysis borylation->hydrolysis Aqueous Acid purification Purification hydrolysis->purification product This compound purification->product

A generalized workflow for the synthesis of this compound.
Spectroscopic Characterization Protocols

2.2.1. NMR Spectroscopy

  • Sample Preparation: Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

2.2.2. IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or mixed with KBr to form a pellet.

  • Acquisition: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

2.2.3. Mass Spectrometry

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) for ESI-MS analysis.

  • Acquisition: Introduce the sample solution into the mass spectrometer. For HRMS, ensure the instrument is properly calibrated.

  • Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern if present.

Logical Relationship: Application in Suzuki-Miyaura Coupling

Arylboronic acids, such as this compound, are crucial reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, widely used in the synthesis of complex molecules in the pharmaceutical and materials science industries.

Suzuki_Miyaura_Coupling ArylHalide Aryl/Heteroaryl Halide (R-X) Reaction Suzuki-Miyaura Coupling ArylHalide->Reaction BoronicAcid This compound (Ar-B(OH)₂) BoronicAcid->Reaction Catalyst Pd Catalyst Catalyst->Reaction Base Base Base->Reaction Product Coupled Product (R-Ar) Reaction->Product

Logical diagram of the Suzuki-Miyaura coupling reaction involving this compound.

This guide serves as a foundational resource for researchers working with this compound. While direct experimental data is limited, the provided information, based on established chemical principles and analogous compounds, offers a solid framework for its synthesis, characterization, and application.

An In-depth Technical Guide to Thianthren-2-ylboronic Acid (CAS 108847-21-8) and the Versatile Building Block 1-(Oxetan-3-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Thianthren-2-ylboronic acid (CAS 108847-21-8). Additionally, this guide explores the properties and utility of 1-(Oxetan-3-yl)piperidin-4-amine, a valuable building block in medicinal chemistry, often associated with the exploration of novel chemical space in drug discovery.

Section 1: this compound (CAS 108847-21-8)

This compound is a sulfur-containing heterocyclic boronic acid. The thianthrene moiety imparts unique electronic and structural characteristics, making it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.[1][2] Its primary application lies in palladium-catalyzed cross-coupling reactions.

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 108847-21-8[3]
IUPAC Name This compound[3]
Molecular Formula C₁₂H₉BO₂S₂[3]
Molecular Weight 260.13 g/mol [4]
Melting Point 226 °C[4]
Boiling Point 476.4±55.0 °C (Predicted)[4]
Density 1.48±0.1 g/cm³ (Predicted)[4]
pKa 7.75±0.20 (Predicted)[4]
Key Applications and Experimental Protocols

The most prominent application of this compound is in the Suzuki-Miyaura cross-coupling reaction . This reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures, which are prevalent in many biologically active compounds.[1][5][6]

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general method for the palladium-catalyzed cross-coupling of an aryl halide with this compound.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., Na₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure: [1][3]

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, combine the aryl halide, this compound, palladium catalyst, and base.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this process three times.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to reflux (or the desired temperature) and stir vigorously. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization.

Logical Workflow for Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Workflow A Reactant Mixing (Aryl Halide, Boronic Acid, Catalyst, Base) B Inert Atmosphere (Degas & Purge) A->B C Solvent Addition B->C D Heating & Stirring C->D E Reaction Monitoring (TLC, GC-MS) D->E F Work-up (Quenching, Extraction) E->F G Purification (Chromatography) F->G H Product Analysis (NMR, MS) G->H

General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Potential Biological Significance and Signaling Pathways

While this compound itself is primarily a synthetic intermediate, the thianthrene core is of interest in medicinal chemistry. Thianthrene and its derivatives have been investigated for their biological activities.[2] The introduction of the thianthrene moiety can influence the pharmacokinetic and pharmacodynamic properties of a molecule. The specific signaling pathways modulated by thianthrene-containing compounds are diverse and depend on the overall structure of the final molecule.

Suppliers

This compound is commercially available from a variety of chemical suppliers.

SupplierPurity/Specification
BLD PharmVaries
ChemicalBookVaries
AK Scientific, Inc.95%
Alchem PharmtechVaries

Section 2: 1-(Oxetan-3-yl)piperidin-4-amine: A Key Building Block in Drug Discovery

1-(Oxetan-3-yl)piperidin-4-amine is a versatile bifunctional molecule that has gained significant traction in drug discovery. The incorporation of the oxetane ring, a four-membered cyclic ether, can impart favorable physicochemical properties to drug candidates, such as improved solubility, metabolic stability, and reduced lipophilicity.[7][8][9] The piperidine moiety provides a common scaffold for interacting with various biological targets.

Chemical and Physical Properties

The properties of 1-(Oxetan-3-yl)piperidin-4-amine are summarized below.

PropertyValueReference
Molecular Formula C₈H₁₆N₂O[10]
Molecular Weight 156.23 g/mol [11]
Physical Form Solid[11]
Storage Temperature Room Temperature[11]
Synthesis and Experimental Protocols

A common method for the synthesis of 1-(Oxetan-3-yl)piperidin-4-amine and its derivatives is through reductive amination . This reaction involves the coupling of a ketone or aldehyde with an amine in the presence of a reducing agent.

Experimental Protocol: General Procedure for Reductive Amination

This protocol describes a general method for the synthesis of N-substituted piperidines from a piperidone precursor.

Materials:

  • N-Boc-4-piperidinone (1.0 equiv)

  • Amine (e.g., Oxetan-3-amine) (1.2 equiv)

  • Reducing agent (e.g., Sodium triacetoxyborohydride, NaBH(OAc)₃) (1.4 equiv)

  • Solvent (e.g., Dichloromethane, DCE)

  • Acetic Acid (optional, as a catalyst)

Procedure: [12][13]

  • Reaction Setup: To a solution of N-Boc-4-piperidinone and the amine in the solvent, add the reducing agent portion-wise at room temperature. If necessary, a catalytic amount of acetic acid can be added.

  • Reaction: Stir the reaction mixture at room temperature until the starting materials are consumed (monitor by TLC or LC-MS).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

  • Deprotection (if necessary): The Boc protecting group can be removed under acidic conditions (e.g., HCl in dioxane or trifluoroacetic acid) to yield the final amine.

Logical Workflow for Reductive Amination:

Reductive_Amination_Workflow A Reactant Mixing (Ketone, Amine) B Addition of Reducing Agent A->B C Reaction at Room Temperature B->C D Reaction Monitoring C->D E Aqueous Work-up (Quenching, Extraction) D->E F Purification E->F G Optional: Deprotection F->G H Final Product F->H G->H

General experimental workflow for a reductive amination reaction.
Role in Drug Discovery and Impact on Signaling Pathways

The incorporation of the 1-(oxetan-3-yl)piperidin-4-amine scaffold has been a successful strategy in the development of various therapeutic agents, including kinase inhibitors.[7][14] The oxetane moiety can act as a polar, three-dimensional substitute for less desirable groups like gem-dimethyl or carbonyl groups, often leading to improved drug-like properties.[8][9]

The specific signaling pathways affected by molecules containing this scaffold are entirely dependent on the other functionalities present in the molecule and the protein target it is designed to inhibit. For instance, its incorporation into a kinase inhibitor could lead to the modulation of pathways such as the PI3K-Akt-mTOR or MAPK signaling cascades, which are frequently dysregulated in cancer.[15]

Signaling Pathway Modulation Example:

Kinase_Inhibition_Pathway cluster_cell Cell Receptor Receptor Tyrosine Kinase Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factor->Cellular_Response Inhibitor Kinase Inhibitor (containing oxetane-piperidine) Inhibitor->Kinase_A

Simplified diagram of a kinase signaling pathway and the point of intervention for an inhibitor.
Suppliers

1-(Oxetan-3-yl)piperidin-4-amine and its derivatives are available from various suppliers specializing in building blocks for medicinal chemistry.

SupplierProduct NameCAS Number
Sigma-AldrichN-(Oxetan-3-yl)piperidin-4-amine1228948-07-9
VulcanchemN-(Oxetan-3-yl)piperidin-4-amine oxalate2307737-94-4
PubChem1-(oxetan-3-yl)piperidin-4-amine dihydrochloride55282855

This guide provides a foundational understanding of this compound and 1-(Oxetan-3-yl)piperidin-4-amine for researchers and professionals in the field of drug development. The provided experimental workflows serve as a starting point for the practical application of these valuable chemical entities in the synthesis of novel compounds.

References

Thianthren-2-ylboronic Acid: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a technical overview of the anticipated solubility and stability characteristics of Thianthren-2-ylboronic acid based on the general properties of aryl boronic acids. As of the latest literature review, specific experimental data for this compound is not publicly available. The information herein is intended to serve as a guide for researchers, scientists, and drug development professionals, offering insights into the expected behavior of this compound and methodologies for its experimental determination.

Introduction to this compound

This compound is an organoboron compound featuring a thianthrene core. The thianthrene moiety, a sulfur-containing aromatic heterocycle, imparts unique electronic and structural properties. Boronic acids, and aryl boronic acids in particular, are of significant interest in medicinal chemistry and materials science due to their versatile reactivity, most notably in Suzuki-Miyaura cross-coupling reactions, and their ability to form reversible covalent bonds with diols, which is relevant for applications such as sensors and drug delivery systems.[1]

Understanding the solubility and stability of this compound is crucial for its handling, storage, and application in various experimental and developmental settings. This guide summarizes the expected properties based on the behavior of analogous aryl boronic acids and provides protocols for their experimental validation.

Solubility of Aryl Boronic Acids

The solubility of aryl boronic acids is influenced by the nature of the aromatic ring, the presence of substituents, and the solvent system. Generally, they exhibit moderate solubility in polar organic solvents and limited solubility in nonpolar organic solvents and water.

General Solubility Profile

A study on phenylboronic acid and its derivatives provides a qualitative understanding of the expected solubility of this compound in common organic solvents.[2][3]

Table 1: General Solubility of Phenylboronic Acid in Organic Solvents

Solvent ClassExample SolventsGeneral SolubilityReference
EthersDipropyl etherHigh[3]
KetonesAcetone, 3-PentanoneHigh[3]
ChloroalkanesChloroformModerate[3]
HydrocarbonsMethylcyclohexaneVery Low[3]

The introduction of the larger, more hydrophobic thianthrene group in place of a simple phenyl ring is expected to decrease aqueous solubility and potentially modify its solubility profile in organic solvents. The presence of the sulfur atoms in the thianthrene ring may introduce specific interactions that could enhance solubility in certain solvents.

Factors Influencing Aqueous Solubility

The aqueous solubility of aryl boronic acids is generally low but can be influenced by pH and the presence of diols.[1] At pH values above their pKa, boronic acids exist as the more soluble boronate anion.[4] The pKa of an aryl boronic acid is influenced by substituents on the aromatic ring; electron-withdrawing groups tend to decrease the pKa, while electron-donating groups increase it.[4]

The addition of polyols like mannitol or sorbitol can increase the aqueous solubility of boronic acids due to the formation of more soluble boronic acid esters.[1]

Stability of Aryl Boronic Acids

The stability of aryl boronic acids is a critical consideration for their synthesis, purification, and storage. Key factors affecting their stability include temperature, pH, and the presence of water or oxidizing agents.

Thermal Stability and Dehydration

A common characteristic of boronic acids is their propensity to undergo dehydration upon heating to form cyclic trimeric anhydrides known as boroxines.[5] This process is often reversible in the presence of water.

Caption: Dehydration of aryl boronic acid to form a boroxine.

For some aryl boronic acids, prolonged heating in certain ethereal solvents can lead to protodeboronation.[6]

pH-Dependent Stability in Aqueous Solutions

Aryl boronic acids exist in a pH-dependent equilibrium in aqueous solutions. In acidic to neutral pH, the trigonal planar boronic acid form is predominant. In basic conditions (pH > pKa), the tetrahedral boronate species is formed.[4]

pH_Dependent_Equilibrium cluster_0 Trigonal Boronic Acid cluster_1 Tetrahedral Boronate boronic_acid R-B(OH)2 boronate [R-B(OH)3]- boronic_acid->boronate + OH- boronate->boronic_acid + H+

Caption: pH-dependent equilibrium of aryl boronic acid.

Oxidative Stability

Boronic acids can be susceptible to oxidation. The carbon-boron bond can be cleaved under oxidative conditions, for instance, in the presence of hydrogen peroxide, to yield the corresponding alcohol (in this case, a hydroxylated thianthrene).[7]

Experimental Protocols

The following are general protocols for determining the solubility and stability of a novel aryl boronic acid like this compound.

Protocol for Determining Solubility in Organic Solvents

This protocol is based on the dynamic method described for determining the solubility of phenylboronic acid and its derivatives.[3]

Objective: To determine the solubility of this compound in various organic solvents at different temperatures.

Materials:

  • This compound

  • Selected organic solvents (e.g., chloroform, 3-pentanone, acetone, dipropyl ether, methylcyclohexane)

  • Jacketed glass vessel with a magnetic stirrer

  • Thermostat for temperature control

  • Luminance probe or a device to measure turbidity

  • Analytical balance

Procedure:

  • Prepare a series of mixtures of known mass of this compound and the solvent in the jacketed glass vessel.

  • Heat the mixture at a constant rate while stirring.

  • Monitor the turbidity of the solution using the luminance probe. The point at which the solution becomes clear (disappearance of the last solid particles) is recorded as the solubility temperature for that specific concentration.

  • Repeat the measurement for different concentrations to construct a solubility curve (mole fraction vs. temperature).

  • Perform this procedure for each of the selected organic solvents.

Solubility_Workflow start Start prepare_mixture Prepare known concentration mixture of this compound and solvent start->prepare_mixture heat_stir Heat and stir the mixture at a constant rate prepare_mixture->heat_stir monitor_turbidity Monitor turbidity with a luminance probe heat_stir->monitor_turbidity record_temp Record temperature at which solution becomes clear monitor_turbidity->record_temp repeat_conc Repeat for different concentrations? record_temp->repeat_conc repeat_conc->prepare_mixture Yes repeat_solvent Repeat for different solvents? repeat_conc->repeat_solvent No repeat_solvent->prepare_mixture Yes plot_data Plot solubility curves (mole fraction vs. temperature) repeat_solvent->plot_data No end End plot_data->end

Caption: Workflow for determining solubility by the dynamic method.

Protocol for Assessing pH-Dependent Aqueous Stability

This protocol is a general approach to studying the stability of a boronic acid in aqueous buffers at different pH values.

Objective: To assess the stability of this compound over time in aqueous solutions of varying pH.

Materials:

  • This compound

  • Aqueous buffers of various pH values (e.g., pH 2, 4, 7, 9, 12)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Incubator or water bath for temperature control

  • Vials

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) if its aqueous solubility is very low.

  • In separate vials, add a small aliquot of the stock solution to each of the aqueous buffers to achieve a final desired concentration. The amount of organic solvent should be kept to a minimum (e.g., <1%).

  • Incubate the samples at a controlled temperature (e.g., 25 °C or 40 °C).

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

  • Analyze the samples by HPLC to quantify the remaining amount of this compound and to detect the formation of any degradation products.

  • Plot the percentage of remaining this compound against time for each pH to determine the degradation kinetics.

Stability_Workflow start Start prepare_solutions Prepare solutions of this compound in aqueous buffers of varying pH start->prepare_solutions incubate Incubate samples at a controlled temperature prepare_solutions->incubate withdraw_aliquots Withdraw aliquots at specified time points incubate->withdraw_aliquots analyze_hplc Analyze samples by HPLC withdraw_aliquots->analyze_hplc quantify Quantify remaining parent compound and detect degradation products analyze_hplc->quantify plot_kinetics Plot % remaining vs. time to determine degradation kinetics quantify->plot_kinetics end End plot_kinetics->end

Caption: Workflow for assessing pH-dependent stability.

Conclusion

While specific experimental data on the solubility and stability of this compound are currently lacking in the public domain, a comprehensive understanding of the general behavior of aryl boronic acids provides a strong foundation for its handling and application. It is anticipated that this compound will exhibit solubility in polar organic solvents and undergo characteristic reactions of boronic acids, such as dehydration to boroxines and pH-dependent equilibrium in aqueous media. The experimental protocols outlined in this guide offer a systematic approach to empirically determine these crucial physicochemical properties, which will be invaluable for the successful utilization of this compound in research and development.

References

A Technical Guide to Thianthrene-Based Organoboron Compounds: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The convergence of thianthrene chemistry and organoboron compounds represents a significant advancement in synthetic and medicinal chemistry. This technical guide provides an in-depth exploration of thianthrene-based organoboron compounds, with a primary focus on their synthesis through modern C-H functionalization strategies. Thianthrenium salts have emerged as exceptionally versatile intermediates, enabling the highly regioselective conversion of simple arenes and alkyl alcohols into valuable organoboron reagents. This document details the key synthetic methodologies, including the para-selective borylation of arenes and palladium-catalyzed Suzuki-Miyaura coupling reactions. It summarizes quantitative data, provides detailed experimental protocols, and illustrates the strategic workflows that position these compounds as powerful tools for late-stage functionalization in drug discovery and materials science.

Introduction

The Thianthrene Scaffold

Thianthrene is a sulfur-containing heterocyclic compound known for its unique, non-planar, bent geometry and rich electrochemical properties.[1] The sulfur atoms confer distinct electronic characteristics, making the thianthrene core susceptible to oxidation to form stable radical cations and dications.[1] This reactivity has been harnessed to develop a new paradigm in C-H functionalization, where the thianthrene moiety can be temporarily installed on an aromatic ring to form a stable, crystalline aryl thianthrenium salt.[2] These salts serve as versatile synthetic handles, activating otherwise inert C-H bonds for a wide range of chemical transformations.[3]

Organoboron Compounds in Modern Chemistry

Organoboron compounds, particularly boronic acids and their esters, are foundational pillars of modern organic synthesis. Their stability, low toxicity, and remarkable utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, have made them indispensable tools for constructing carbon-carbon and carbon-heteroatom bonds.[3] In medicinal chemistry, the boron atom's unique ability to form reversible covalent bonds with biological nucleophiles has led to the development of several FDA-approved drugs. The versatility and functional group tolerance of organoboron compounds make them ideal for creating diverse molecular libraries for drug discovery.

The Intersection: Thianthrene-Mediated Borylation and Coupling

The intersection of these two fields provides a powerful strategic advantage: the use of thianthrene as a transient mediator to install a boronyl group onto a specific position of an aromatic ring with high selectivity. This approach allows for the conversion of simple, unfunctionalized arenes into valuable arylboronate esters.[4] Furthermore, aryl thianthrenium salts can act as coupling partners themselves, reacting with existing organoboron reagents to form complex biaryl structures.[3] These methodologies are particularly valuable for the late-stage functionalization of complex molecules, enabling rapid diversification and the exploration of structure-activity relationships (SAR).[5]

Synthetic Strategies and Methodologies

The synthesis of organoboron compounds using thianthrene chemistry primarily revolves around the formation and subsequent functionalization of aryl thianthrenium salts.

Synthesis of Arylboronates via Arene C-H Thianthrenation

A highly effective strategy for the para-selective borylation of monosubstituted arenes involves a two-step sequence: C-H thianthrenation followed by a photocatalyzed or metal-catalyzed borylation.[3] The process begins with the reaction of an arene with thianthrene S-oxide (TTSO) in the presence of a strong acid and anhydride, which generates a highly electrophilic thianthrene dication intermediate.[2] This intermediate reacts with the arene to selectively form a stable para-substituted aryl thianthrenium salt. The thianthrenium salt is then converted to the corresponding arylboronate ester.

G Figure 1: General Workflow for Arene Borylation via Thianthrenation cluster_0 Step 1: C-H Thianthrenation cluster_1 Step 2: Borylation Arene Monosubstituted Arene Thianthrenium_Salt Aryl Thianthrenium Salt (Stable Intermediate) Arene->Thianthrenium_Salt TTSO Thianthrene S-Oxide (TTSO) TTSO->Thianthrenium_Salt Reagents1 Tf2O or TFAA / Acid Reagents1->Thianthrenium_Salt Catalyst Photocatalyst / Metal Catalyst Thianthrenium_Salt->Catalyst Coupling Partner Boron_Source B2pin2 Arylboronate para-Borylated Arene Boron_Source->Arylboronate Catalyst->Arylboronate G Figure 2: Workflow for Suzuki-Miyaura Coupling Arene Arene (Starting Material) Thianthrenation C-H Thianthrenation Arene->Thianthrenation Salt Aryl Thianthrenium Salt Thianthrenation->Salt Coupling Pd-Catalyzed Suzuki-Miyaura Coupling Salt->Coupling Boronic_Acid Aryl/Vinyl Boronic Acid (R-B(OH)2) Boronic_Acid->Coupling Product Functionalized Arene (Biaryl or Styrene) Coupling->Product G Figure 3: Thianthrenium Salts as a Central Hub for Molecular Diversification cluster_products Diversified Analogues Arene Complex Arene (e.g., Drug Molecule) Salt Aryl Thianthrenium Salt (Activated Intermediate) Arene->Salt C-H Thianthrenation Borylation Borylation (-> Arylboronates) Salt->Borylation + B2pin2 Suzuki Suzuki Coupling (-> Biaryls) Salt->Suzuki + R-B(OH)2 Silylation Silylation (-> Arylsilanes) Salt->Silylation + Silane Source Amination Amination (-> Anilines) Salt->Amination + Amine Source Other Other Couplings (Alkynylation, etc.) Salt->Other

References

The Reactivity Profile of Thianthren-2-ylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thianthren-2-ylboronic acid is a heterocyclic organoboron compound that holds significant potential as a building block in modern organic synthesis, particularly in the construction of complex biaryl and heteroaryl structures. Its thianthrene core, a sulfur-containing aromatic tricycle, imparts unique electronic and steric properties that influence its reactivity. This technical guide provides a comprehensive overview of the reactivity profile of this compound, with a primary focus on its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. While specific quantitative data for this particular boronic acid is not extensively available in the public domain, this guide extrapolates its expected reactivity based on established principles of Suzuki-Miyaura chemistry and the behavior of structurally related heteroarylboronic acids. Detailed experimental protocols, data presentation in tabular format, and visualizations of key chemical processes are provided to aid researchers in the effective utilization of this versatile reagent.

Introduction to Thianthrene and its Derivatives

Thianthrene is a sulfur-containing heterocyclic molecule that has garnered considerable interest in medicinal chemistry and materials science.[1] The thianthrene scaffold can be functionalized through various methods, including the formation of aryl thianthrenium salts, which serve as versatile intermediates for late-stage functionalization.[2][3] The introduction of a boronic acid moiety at the 2-position of the thianthrene ring system yields this compound (CAS: 108847-21-8), a compound poised for participation in a variety of cross-coupling reactions.[4][5]

Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound in organic synthesis is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[6][7] The general transformation involves the coupling of an organoboron compound (in this case, this compound) with an organic halide or triflate in the presence of a palladium catalyst and a base.

General Reaction Scheme

The Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide can be represented by the following general scheme:

Suzuki_Miyaura_Reaction cluster_conditions ThianthreneBoronicAcid This compound Plus1 + ArylHalide Ar-X (X = Br, I, Cl, OTf) Arrow Product 2-Arylthianthrene Catalyst Pd Catalyst, Base

Figure 1. General scheme of the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established three-step process involving a palladium(0) active species:

  • Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond to form a palladium(II) complex.

  • Transmetalation: The organic moiety from the boronic acid is transferred to the palladium(II) center, displacing the halide. This step is facilitated by the presence of a base.

  • Reductive Elimination: The two organic partners on the palladium(II) complex couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)Ln-X Pd0->ArPdX OxAdd Oxidative Addition ArPdR Ar-Pd(II)Ln-R ArPdX->ArPdR Transmetalation Transmetalation ArPdR->Pd0 RedElim Reductive Elimination ArX Ar-X RBOH2 R-B(OH)2 (Base) ArR Ar-R

Figure 2. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reactivity Profile and Expected Substrate Scope

Based on the known reactivity of similar heteroaromatic boronic acids, the following trends can be anticipated for the Suzuki-Miyaura coupling of this compound.

General Considerations
  • Stability: Heteroarylboronic acids can be prone to protodeboronation (cleavage of the C-B bond by a proton source), especially under harsh reaction conditions. The use of milder bases and lower reaction temperatures is often beneficial.

  • Electronic Effects: The thianthrene ring system is relatively electron-rich, which should facilitate the transmetalation step of the catalytic cycle.

  • Steric Hindrance: The 2-position of the thianthrene is not exceptionally sterically hindered, suggesting that it should couple efficiently with a range of aryl and heteroaryl halides.

Hypothetical Substrate Scope and Reaction Yields

The following table presents a hypothetical substrate scope for the Suzuki-Miyaura coupling of this compound with various aryl halides. The indicated yields are estimates based on typical outcomes for similar reactions and should be considered as a guide for reaction planning.

EntryAryl Halide PartnerProductExpected Yield (%)
14-Bromoanisole2-(4-Methoxyphenyl)thianthrene85-95
21-Bromo-4-nitrobenzene2-(4-Nitrophenyl)thianthrene70-85
34-Bromobenzonitrile4-(Thianthren-2-yl)benzonitrile75-90
42-Bromopyridine2-(Thianthren-2-yl)pyridine60-75
53-Bromothiophene2-(Thiophen-3-yl)thianthrene65-80
61-Iodonaphthalene2-(Naphthalen-1-yl)thianthrene80-90
74-Chlorotoluene2-(p-Tolyl)thianthrene50-70

Note: The expected yields are illustrative and will depend on the specific reaction conditions, catalyst, and ligand used.

Experimental Protocols

The following protocols are representative examples of how a Suzuki-Miyaura cross-coupling reaction with this compound could be performed. These are generalized procedures and may require optimization for specific substrates.

Protocol for Suzuki-Miyaura Coupling with an Aryl Bromide

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • Toluene/Ethanol/Water (e.g., 4:1:1 mixture), degassed

  • Schlenk flask or reaction tube

  • Magnetic stirrer and heating mantle/oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a Schlenk flask, add this compound, the aryl bromide, and potassium carbonate.

  • Add the palladium acetate and phosphine ligand.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Assemble Reactants ReactionSetup Reaction Setup: - Add reactants to flask - Add catalyst and base - Purge with inert gas - Add degassed solvent Start->ReactionSetup Heating Heating and Stirring (80-100 °C, 12-24h) ReactionSetup->Heating Monitoring Reaction Monitoring (TLC/LC-MS) Heating->Monitoring Monitoring->Heating Continue if incomplete Workup Aqueous Workup: - Dilute with EtOAc/Water - Separate layers - Extract aqueous phase - Wash with brine - Dry over Na2SO4 Monitoring->Workup If complete Purification Purification: - Filter and concentrate - Column chromatography Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End End: Pure Product Characterization->End

Figure 3. A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Applications in Drug Development and Medicinal Chemistry

Boronic acids are crucial building blocks in pharmaceutical discovery and synthesis due to their versatility in forming carbon-carbon bonds, which are essential for constructing the core scaffolds of many drug candidates. While specific applications of this compound in drug development are not widely documented, its potential lies in the synthesis of novel thianthrene-containing molecules. The thianthrene moiety itself has been investigated for therapeutic applications, and its incorporation into more complex structures via Suzuki-Miyaura coupling could lead to the discovery of new bioactive compounds.[8] The ability to readily form biaryl linkages is particularly important for developing molecules that can interact with biological targets such as enzymes and receptors.

Conclusion

This compound is a promising reagent for the synthesis of 2-arylthianthrene derivatives through the Suzuki-Miyaura cross-coupling reaction. While specific, detailed reactivity data for this compound is limited, its reactivity profile can be reliably predicted based on the well-established principles of palladium-catalyzed cross-coupling and the behavior of analogous heteroarylboronic acids. This guide provides a foundational understanding of its expected reactivity, along with practical, albeit illustrative, experimental protocols and workflows to facilitate its use in research and development. Further investigation into the substrate scope and optimization of reaction conditions for this particular boronic acid will undoubtedly expand its utility in the synthesis of novel compounds for medicinal chemistry and materials science.

References

Thianthrene Derivatives: A Technical Guide to Their Potential Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thianthrenes, a unique class of sulfur-containing heterocyclic compounds, have emerged as a scaffold of significant interest in medicinal chemistry. Their distinct stereoelectronic properties, arising from the folded "butterfly" conformation of the thianthrene core, offer a three-dimensional architecture that is attractive for designing novel therapeutic agents. This technical guide provides an in-depth overview of the current understanding and potential applications of thianthrene derivatives in drug discovery and development, with a focus on their synthesis, biological activities, and mechanisms of action. While research into the direct therapeutic applications of functionalized thianthrene derivatives is an expanding field, this guide also draws insights from related sulfur-containing heterocycles to highlight the potential of this versatile scaffold.[1]

Synthesis of Functionalized Thianthrene Derivatives

The generation of diverse libraries of thianthrene derivatives is crucial for exploring their structure-activity relationships (SAR).[1] Synthetic strategies can be broadly categorized into the construction of the thianthrene core and the subsequent functionalization of the pre-formed scaffold.[1]

Core Synthesis Methodologies

Several key methodologies are employed for the synthesis of the thianthrene core:[1]

  • Ullmann Condensation: This classic method involves the copper-catalyzed self-condensation of 2-halothiophenols to form the thianthrene ring system.[1]

  • Thia-APEX (Annulative π-Extension) Reactions: A more modern approach for the one-step synthesis of π-extended thianthrene derivatives from unfunctionalized aromatics.[1]

  • Synthesis via Aryl Thianthrenium Salts: This versatile strategy allows for the late-stage functionalization of arenes through the formation of stable aryl thianthrenium salt intermediates. These intermediates can then undergo various transformations, including photoredox-catalyzed reactions, to introduce a wide range of functional groups.[1]

Synthetic Strategies for Thianthrene Derivatives cluster_core_synthesis Core Synthesis cluster_functionalization Functionalization Ullmann Condensation Ullmann Condensation Thia-APEX Reactions Thia-APEX Reactions Aryl Thianthrenium Salts Aryl Thianthrenium Salts Photoredox Catalysis Photoredox Catalysis Aryl Thianthrenium Salts->Photoredox Catalysis Functionalized Thianthrene Derivatives Functionalized Thianthrene Derivatives Photoredox Catalysis->Functionalized Thianthrene Derivatives Acyclic/Monocyclic Precursors Acyclic/Monocyclic Precursors Acyclic/Monocyclic Precursors->Ullmann Condensation Unfunctionalized Aromatics Unfunctionalized Aromatics Unfunctionalized Aromatics->Thia-APEX Reactions Pre-existing Thianthrene Scaffold Pre-existing Thianthrene Scaffold Pre-existing Thianthrene Scaffold->Aryl Thianthrenium Salts

A diagram illustrating the primary synthetic routes to functionalized thianthrene derivatives.

Potential Therapeutic Applications

The unique structural and electronic properties of thianthrene derivatives make them attractive candidates for a range of therapeutic applications. While extensive clinical data is not yet available, preclinical studies on thianthrene and related compounds suggest potential in the following areas:

Anticancer Activity

While data on thianthrene derivatives is emerging, related sulfur-containing heterocycles such as thioxanthenes and thiazoles have demonstrated notable anticancer activity. This suggests that the thianthrene scaffold could be a valuable template for the design of novel anticancer agents.

Tetracyclic Thioxanthene Derivatives: Studies on tetracyclic thioxanthene derivatives, which share structural similarities with polycyclic thianthrene derivatives, have shown promising results. For instance, certain quinazoline-chromene scaffold-containing thioxanthenes have exhibited significant growth inhibition in various human tumor cell lines.

Table 1: Anticancer Activity of Tetracyclic Thioxanthene Derivatives

CompoundA375-C5 (Melanoma) GI50 (µM)MCF-7 (Breast Cancer) GI50 (µM)NCI-H460 (Lung Cancer) GI50 (µM)
11 5 - 75 - 75 - 7
12 31 - 3931 - 3931 - 39
13 16 - 2316 - 2316 - 23
14 8 - 118 - 118 - 11

Data sourced from studies on tetracyclic thioxanthene derivatives, which are structurally related to thianthrenes.

Mechanism of Action: The anticancer mechanism of thianthrene derivatives is an active area of investigation. Based on related compounds, potential mechanisms include the induction of apoptosis. For example, some novel 3,6-diazaphenothiazine derivatives have been shown to induce mitochondrial apoptosis, as indicated by an increased BAX/BCL-2 gene expression ratio.[2] Certain thiazole derivatives bearing a phthalimide structure have also been found to induce apoptosis through the intrinsic pathway.[3]

Proposed Apoptotic Pathway for Thianthrene Analogs Thianthrene Derivative Analog Thianthrene Derivative Analog Mitochondrial Pathway Mitochondrial Pathway Thianthrene Derivative Analog->Mitochondrial Pathway Increased BAX/BCL-2 Ratio Increased BAX/BCL-2 Ratio Mitochondrial Pathway->Increased BAX/BCL-2 Ratio Caspase Activation Caspase Activation Increased BAX/BCL-2 Ratio->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

A simplified diagram of a potential apoptotic mechanism for thianthrene analogs.
Antimicrobial Activity

Thianthrene and its derivatives have shown potential as antimicrobial agents. The parent thianthrene molecule has been investigated for the treatment of dermal infections.[4] A recent study on a polynuclear silver(I) complex with thianthrene demonstrated significant activity against both bacteria and fungi.

Table 2: Antimicrobial Activity of a Silver(I)-Thianthrene Complex

MicroorganismMIC (µg/mL)
Staphylococcus aureus3.91
Listeria monocytogenes>200
Escherichia coli>200
Candida albicans15.63
Candida parapsilosis3.91

Cytotoxicity against human lung fibroblast MRC-5 cells was also evaluated, with an IC50 value of approximately 3.91 µg/mL, indicating high cytotoxicity of this particular complex.[5]

Mechanism of Action: The precise antimicrobial mechanism of thianthrene derivatives is not fully elucidated. For the silver(I)-thianthrene complex, the antimicrobial effect is likely influenced by the silver ion. However, for purely organic thianthrene derivatives, potential mechanisms could involve the disruption of microbial membranes or interference with essential enzymes. For instance, some thiophene derivatives have been shown to increase bacterial membrane permeability.

Enzyme Inhibition

The rigid, three-dimensional structure of the thianthrene core makes it an interesting scaffold for designing enzyme inhibitors. While specific data for a broad range of enzymes is limited, thianthrene has been identified as a novel inhibitor of Leishmania donovani pteridine reductase 1 (PTR1), an enzyme essential for the parasite's survival. This finding suggests potential applications in the development of antiprotozoal drugs.

Neuroprotective Potential

While direct evidence for the neuroprotective effects of thianthrene derivatives is scarce, the broader class of sulfur-containing heterocycles has been explored for applications in neurodegenerative diseases. For example, certain phenanthrene derivatives have been investigated for their potential in managing Alzheimer's and Parkinson's diseases.[6][7] Given the structural similarities, thianthrene derivatives represent a novel, yet unexplored, area for the discovery of neuroprotective agents. Potential mechanisms could involve antioxidant activity or modulation of signaling pathways implicated in neuronal survival.

Experimental Protocols

Synthesis of the Thianthrene Core via Ullmann Condensation

This protocol provides a general procedure for the synthesis of the thianthrene core.[1]

Materials:

  • 2-iodothiophenol derivative

  • Copper catalyst (e.g., CuI)

  • Base (e.g., K2CO3)

  • High-boiling point polar aprotic solvent (e.g., DMF or DMSO)

  • Schlenk flask

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a Schlenk flask, add the 2-iodothiophenol derivative, copper catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free environment.

  • Add the high-boiling point polar aprotic solvent via syringe.

  • Heat the reaction mixture to a high temperature (typically 150-210 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines a common method for determining the cytotoxic effects of thianthrene derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Thianthrene derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the thianthrene derivative in complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 or GI50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of thianthrene derivatives against microbial strains.[5][8]

Materials:

  • Microbial strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Thianthrene derivative stock solution (in DMSO)

  • 96-well microtiter plates

  • Microbial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

  • Microplate reader or visual inspection

Procedure:

  • Prepare serial two-fold dilutions of the thianthrene derivative in the broth medium in the wells of a 96-well plate.

  • Prepare a standardized microbial inoculum and dilute it in the broth medium.

  • Add the diluted microbial inoculum to each well containing the test compound, as well as to a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC by identifying the lowest concentration of the compound that completely inhibits visible microbial growth. This can be done visually or by measuring the optical density with a microplate reader.

Workflow for Broth Microdilution Assay Serial Dilution of Thianthrene Derivative Serial Dilution of Thianthrene Derivative Inoculation of Microtiter Plate Inoculation of Microtiter Plate Serial Dilution of Thianthrene Derivative->Inoculation of Microtiter Plate Standardized Microbial Inoculum Preparation Standardized Microbial Inoculum Preparation Standardized Microbial Inoculum Preparation->Inoculation of Microtiter Plate Incubation Incubation Inoculation of Microtiter Plate->Incubation MIC Determination MIC Determination Incubation->MIC Determination

A flowchart outlining the key steps in a broth microdilution assay.

Conclusion and Future Directions

Thianthrene derivatives represent a promising, yet relatively underexplored, class of compounds in medicinal chemistry. The versatility of their synthesis allows for the creation of diverse chemical libraries, which are essential for thorough SAR studies.[1] While direct biological data for a wide range of thianthrene derivatives is still emerging, the promising anticancer, antimicrobial, and enzyme-inhibitory activities of the parent compound and structurally related heterocycles provide a strong rationale for their continued investigation.

Future research should focus on:

  • Expansion of Compound Libraries: Synthesizing a wider variety of functionalized thianthrene derivatives to explore a broader chemical space.

  • Systematic Biological Screening: Evaluating these libraries against a diverse panel of biological targets, including cancer cell lines, microbial pathogens, and key enzymes.

  • Mechanistic Studies: Elucidating the precise mechanisms of action and identifying the specific signaling pathways modulated by active thianthrene derivatives.

  • Neuroprotection Studies: Investigating the potential of thianthrene derivatives in models of neurodegenerative diseases.

By systematically exploring the medicinal chemistry of thianthrene derivatives, the scientific community can unlock the full therapeutic potential of this unique and versatile heterocyclic scaffold.

References

An In-depth Technical Guide to the Safe Handling of Thianthren-2-ylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Thianthren-2-ylboronic acid (CAS No. 108847-21-8). The following sections detail the chemical and physical properties, hazard identification, precautionary measures, and recommended protocols for the safe use of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is an organoboron compound that is increasingly utilized in organic synthesis, particularly in cross-coupling reactions. A summary of its key quantitative properties is presented below.

PropertyValueSource
Molecular Formula C₁₂H₉BO₂S₂PubChem[1]
Molecular Weight 260.14 g/mol PubChem[1]
Appearance White to pale yellow crystalline powder or solidTCI Chemicals[2]
Melting Point 148 °CTCI Chemicals[2]
Storage Temperature 2-8°C, under an inert atmosphereBLD Pharm[3]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. Adherence to the following GHS classifications and precautionary statements is crucial for safe handling.

GHS Classification

Based on available data for this compound and structurally related boronic acids, the following GHS hazard classifications are identified:

  • Acute Toxicity, Oral (Category 4) [4]

  • Skin Irritation (Category 2) [2][4][5]

  • Serious Eye Irritation (Category 2A) [2][4][5]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System [4]

Hazard and Precautionary Statements

The following tables summarize the applicable H and P statements.

CodeHazard Statement
H302 Harmful if swallowed.[4]
H315 Causes skin irritation.[2][4][5]
H319 Causes serious eye irritation.[2][4][5]
H335 May cause respiratory irritation.[4]
CodePrecautionary Statement
P261 Avoid breathing dust/fume/gas/mist/vapours/spray.[4]
P264 Wash skin thoroughly after handling.[2][4]
P270 Do not eat, drink or smoke when using this product.[4]
P271 Use only outdoors or in a well-ventilated area.[4]
P280 Wear protective gloves/ eye protection/ face protection.[2][4]
P301 + P312 IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[4]
P302 + P352 IF ON SKIN: Wash with plenty of soap and water.[2][4]
P304 + P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]
P305 + P351 + P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4]
P330 Rinse mouth.
P332 + P313 If skin irritation occurs: Get medical advice/attention.[2][4]
P337 + P313 If eye irritation persists: Get medical advice/attention.[2][4]
P362 + P364 Take off contaminated clothing and wash it before reuse.[2]
P403 + P233 Store in a well-ventilated place. Keep container tightly closed.[4]
P405 Store locked up.[4]
P501 Dispose of contents/container to an approved waste disposal plant.[4]

Safe Handling and Experimental Protocols

The following diagrams and protocols outline the safe handling procedures and a general experimental workflow for using this compound.

Logical Workflow for Safe Handling

The following diagram illustrates the key decision points and procedures for the safe handling of this compound from receipt to disposal.

a Review SDS and Conduct Risk Assessment b Prepare Engineering Controls (Fume Hood) a->b c Select and Inspect Personal Protective Equipment (PPE) b->c d Ensure Emergency Equipment is Accessible c->d e Weigh Compound in a Ventilated Enclosure f Handle as an Air-Sensitive Reagent if Necessary e->f g Perform Reaction in a Closed System f->g h Monitor Reaction and Maintain Inert Atmosphere g->h i Quench Reaction and Contaminated Glassware Safely j Segregate Waste into Appropriate Containers i->j k Decontaminate Work Area j->k l Dispose of Waste According to Institutional Protocols k->l A Assemble and Dry Glassware B Add Solid Reagents (Boronic Acid, Halide, Base, Catalyst) A->B C Purge with Inert Gas B->C D Add Anhydrous Solvent C->D E Heat and Stir Reaction Mixture F Monitor Reaction Progress (e.g., TLC, LC-MS) E->F G Cool and Quench Reaction H Liquid-Liquid Extraction G->H I Dry and Concentrate Organic Phase H->I J Purify Product (e.g., Chromatography) I->J

References

An In-depth Technical Guide to the Synthesis of Thianthren-2-ylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thianthren-2-ylboronic acid is a valuable building block in organic synthesis, particularly for the introduction of the thianthrene moiety in drug discovery and materials science. This technical guide provides a comprehensive literature review of the primary synthetic strategies for obtaining this compound. Key methodologies, including the traditional lithiation-borylation of thianthrene and the more contemporary iridium-catalyzed C-H borylation, are discussed in detail. This guide presents quantitative data from the literature in structured tables for comparative analysis and includes detailed experimental protocols for the key synthetic routes. Furthermore, reaction pathways and experimental workflows are visualized using Graphviz diagrams to provide clear, logical representations of the synthetic processes.

Introduction

The thianthrene scaffold is a privileged sulfur-containing heterocyclic motif that has garnered significant interest in medicinal chemistry and materials science. Its rigid, butterfly-shaped structure and unique electronic properties can impart favorable pharmacological and material characteristics. The functionalization of the thianthrene core is crucial for modulating these properties, and the introduction of a boronic acid group, specifically at the 2-position, provides a versatile handle for a wide range of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the facile formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. This guide reviews the principal synthetic routes to this compound, providing researchers with a detailed understanding of the available methodologies.

Synthetic Strategies

Two main strategies have emerged for the synthesis of this compound: the classical approach involving lithiation or Grignard reagent formation followed by borylation, and the more recent, direct C-H activation/borylation catalyzed by iridium complexes. A novel extension of the latter involves a sequential one-pot iridium-catalyzed borylation and copper-mediated thianthrenation, which, while primarily aimed at producing thianthrenium salts, is founded on the principles of direct C-H borylation of arenes and can be conceptually adapted.

Lithiation-Borylation of Thianthrene

The lithiation of aromatic compounds followed by quenching with a borate ester is a well-established method for the synthesis of arylboronic acids. In the context of thianthrene, this approach relies on the regioselective deprotonation at the 2-position, which is facilitated by the directing effect of the sulfur atoms.

The general workflow for this process is depicted below:

lithiation_borylation_workflow thianthrene Thianthrene lithiation Lithiation (e.g., n-BuLi, THF, -78 °C) thianthrene->lithiation lithiated_thianthrene 2-Lithiothianthrene lithiation->lithiated_thianthrene borylation Borylation (e.g., B(O-iPr)₃) lithiated_thianthrene->borylation boronate_ester Thianthrene-2-boronate Ester borylation->boronate_ester hydrolysis Acidic Hydrolysis boronate_ester->hydrolysis boronic_acid This compound hydrolysis->boronic_acid

Figure 1: Workflow for Lithiation-Borylation.

The following is a representative protocol based on general procedures for the lithiation and borylation of heteroaromatic compounds.[1]

  • Lithiation: To a solution of thianthrene (1.0 equiv) in anhydrous tetrahydrofuran (THF) cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of n-butyllithium (n-BuLi) (1.1 equiv) in hexanes is added dropwise. The reaction mixture is stirred at -78 °C for 1-2 hours.

  • Borylation: Triisopropyl borate (B(O-iPr)₃) (1.2 equiv) is then added dropwise to the reaction mixture at -78 °C. The solution is allowed to slowly warm to room temperature and stirred for an additional 8-12 hours.

  • Hydrolysis and Work-up: The reaction is quenched by the slow addition of aqueous hydrochloric acid (e.g., 1 M HCl) or saturated aqueous ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization or silica gel column chromatography to afford this compound.

Iridium-Catalyzed C-H Borylation of Thianthrene

Iridium-catalyzed C-H borylation has emerged as a powerful and atom-economical method for the synthesis of aryl and heteroaryl boronic esters. This method avoids the need for pre-functionalized starting materials and often exhibits high regioselectivity, governed by steric factors. For thianthrene, the less sterically hindered 2- and 7-positions are the most likely sites for borylation.

The catalytic cycle for this transformation is illustrated below:

iridium_borylation_cycle active_catalyst [Ir(L)(Bpin)₂] oxidative_addition Oxidative Addition active_catalyst->oxidative_addition + Thianthrene ir_intermediate [Ir(H)(Thianthrenyl)(L)(Bpin)₂] oxidative_addition->ir_intermediate reductive_elimination Reductive Elimination reductive_elimination->active_catalyst + B₂pin₂ borylated_thianthrene Thianthrene-Bpin reductive_elimination->borylated_thianthrene thianthrene Thianthrene thianthrene->oxidative_addition b2pin2 B₂pin₂ ir_intermediate->reductive_elimination - H-Bpin sequential_reaction arene Arene borylation Ir-Catalyzed Borylation arene->borylation aryl_boronate Aryl Boronate Ester borylation->aryl_boronate thianthrenation Cu-Mediated Thianthrenation aryl_boronate->thianthrenation thianthrenium_salt Aryl Thianthrenium Salt thianthrenation->thianthrenium_salt

References

Methodological & Application

Application Notes and Protocols: Thianthren-2-ylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] In the realm of medicinal chemistry and materials science, the incorporation of sulfur-containing heterocyclic moieties, such as thianthrene, can impart unique pharmacological and electronic properties to molecules.[1][2] Thianthren-2-ylboronic acid serves as a key building block for introducing the thianthrene scaffold. However, like many heteroaryl boronic acids, its successful application in Suzuki-Miyaura coupling is contingent on carefully optimized reaction conditions to mitigate common side reactions, most notably protodeboronation.[1][3]

This document provides detailed protocols and application notes for the Suzuki-Miyaura coupling of this compound, drawing from established methods for heteroaryl boronic acids. The protocols outlined below are intended as a starting point and may require further optimization depending on the specific coupling partner.

Key Considerations for Coupling this compound

The success of the Suzuki-Miyaura coupling with this compound is influenced by several critical factors:

  • Electronic Nature: Thianthrene is a sulfur-containing aromatic heterocycle. The reactivity of its boronic acid derivative will be influenced by the electron-donating or withdrawing nature of the substituents on the coupling partner.[1]

  • Protodeboronation: This is a significant side reaction where the C-B bond is cleaved by a proton source, leading to the formation of unsubstituted thianthrene.[1][3] The choice of base and solvent is critical to minimize this pathway.

  • Catalyst System: The selection of the palladium source and the phosphine ligand is crucial for achieving high catalytic activity and preventing catalyst deactivation.[3][4]

  • Base Selection: The base not only activates the boronic acid but also influences the rate of competing side reactions. Inorganic bases like potassium phosphate (K₃PO₄) and cesium fluoride (CsF) are often effective.[4][5]

  • Solvent Choice: The solvent must be capable of dissolving the reactants and be compatible with the catalytic system. Anhydrous conditions are often preferred to reduce protodeboronation.[3]

Experimental Protocols

The following protocols are adapted from general procedures for the Suzuki-Miyaura coupling of heteroaryl boronic acids and should be considered as a starting point for optimization with this compound.

Protocol 1: General Coupling with Aryl/Heteroaryl Halides

This protocol is based on a highly active catalyst system for the coupling of heteroaryl boronic acids with a variety of aryl and heteroaryl chlorides.[4]

Reaction Scheme:

G ThianthreneBoronic This compound Catalyst Pd catalyst Ligand Base, Solvent, Heat ThianthreneBoronic->Catalyst ArX Aryl/Heteroaryl-X (X = Cl, Br, I) Plus1 + ArX->Plus1 Plus1->Catalyst Product 2-Aryl/Heteroaryl-thianthrene Catalyst->Product Plus2 + Catalyst->Plus2 BoronWaste B(OH)₃ Plus2->BoronWaste

Figure 1: General Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., chloride, bromide, iodide)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Monophosphine ligand (e.g., SPhos, XPhos)

  • Potassium phosphate (K₃PO₄)

  • n-Butanol (anhydrous)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the aryl or heteroaryl halide (1.0 equiv), this compound (1.5 equiv), and potassium phosphate (2.0 equiv).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂; 2 mol%) and the phosphine ligand (e.g., SPhos; 4 mol%).

  • Add anhydrous n-butanol (to achieve a concentration of 0.1-0.5 M with respect to the halide).

  • Seal the vessel and heat the reaction mixture at 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation:

Reactant 1 (equiv)Reactant 2 (equiv)Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yield (%)
Aryl/Heteroaryl-Cl (1.0)This compound (1.5)Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)n-Butanol100-12070-95[4]
Aryl/Heteroaryl-Br (1.0)This compound (1.5)Pd₂(dba)₃ (1)XPhos (2)K₃PO₄ (2.0)n-Butanol10080-98[4]

Note: Yields are representative for heteroaryl boronic acids and may vary for this compound.

Protocol 2: Anhydrous Coupling for Challenging Substrates

For particularly challenging couplings, especially with other heteroaryl partners, an anhydrous protocol using a boronic ester derivative and a specialized catalyst may be necessary to suppress protodeboronation.[3]

Workflow:

G cluster_0 Step 1: Boronic Ester Formation cluster_1 Step 2: Anhydrous Suzuki-Miyaura Coupling A This compound B Neopentyl glycol A->B Dehydrating conditions C Thianthren-2-yl-neopentylboronic ester B->C D Thianthren-2-yl-neopentylboronic ester F Pd-CataCXium A-G3 TMSOK, Trimethyl borate D->F E Heteroaryl-X (X = Cl, Br) E->F G 2-Heteroaryl-thianthrene F->G

Figure 2: Workflow for anhydrous Suzuki-Miyaura coupling.

Materials:

  • Thianthren-2-yl-neopentylboronic ester (prepared from the boronic acid)

  • Heteroaryl halide (bromide or chloride)

  • Pd-CataCXium A-G3 precatalyst

  • Potassium trimethylsilanolate (TMSOK)

  • Trimethyl borate

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a strictly inert atmosphere, add the heteroaryl halide (1.0 equiv), Thianthren-2-yl-neopentylboronic ester (1.1 equiv), and Pd-CataCXium A-G3 precatalyst (3 mol%) to a dry reaction vessel.

  • Add the anhydrous solvent, followed by trimethyl borate (3.0 equiv) and potassium trimethylsilanolate (1.2 equiv).

  • Seal the vessel and heat the reaction mixture to the optimized temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction by an appropriate method (LC-MS, GC-MS).

  • Upon completion, cool the reaction and quench carefully with a proton source (e.g., saturated aqueous ammonium chloride).

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify by column chromatography.

Data Presentation:

Boron Reagent (equiv)Halide (equiv)Catalyst (mol%)Base (equiv)Additive (equiv)SolventTemp (°C)Typical Yield (%)
Neopentylboronic ester (1.1)Heteroaryl-Br/Cl (1.0)Pd-CataCXium A-G3 (3)TMSOK (1.2)Trimethyl borate (3.0)Anhydrous Toluene80-11060-90[3]

Note: Yields are representative for challenging heteroaryl-heteroaryl couplings and should be optimized for the specific substrates.

Applications in Drug Development and Materials Science

The thianthrene moiety is of growing interest in medicinal chemistry and materials science. Its rigid, three-dimensional structure and sulfur atoms can lead to favorable interactions with biological targets and unique electronic properties. The Suzuki-Miyaura coupling of this compound provides a versatile method for incorporating this scaffold into a wide range of molecules, including:

  • Bioactive Molecules: As a building block for novel pharmaceuticals and agrochemicals.[6][7]

  • Polycyclic Aromatic Hydrocarbons (PAHs): Thianthrene derivatives can serve as precursors for the synthesis of complex PAHs for applications in organic electronics.

  • Late-Stage Functionalization: The development of methods for the direct C-H thianthrenation of complex molecules, followed by Suzuki-Miyaura coupling, allows for the rapid diversification of drug candidates.[7][8]

Troubleshooting and Optimization

  • Low Yield:

    • Protodeboronation: Switch to more anhydrous conditions, use a boronic ester, or try a milder base (e.g., CsF).[3][5]

    • Catalyst Inactivity: Screen different palladium sources and phosphine ligands. Ensure the catalyst and ligand are handled under inert conditions.

  • Side Reactions:

    • Homocoupling of Boronic Acid: Reduce the reaction temperature or catalyst loading.

  • Poor Solubility:

    • Screen different solvents or solvent mixtures. The addition of co-solvents may be beneficial.

By carefully selecting and optimizing the reaction conditions, the Suzuki-Miyaura coupling of this compound can be a robust and reliable method for the synthesis of novel thianthrene-containing compounds.

References

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of Thianthren-2-ylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Within the vast array of available building blocks, heteroaryl boronic acids are of particular importance due to the prevalence of heterocyclic moieties in pharmaceuticals, agrochemicals, and materials science. Thianthren-2-ylboronic acid offers a unique sulfur-containing scaffold, which can be a key structural element in various applications. However, like many heteroaryl boronic acids, its successful use in palladium-catalyzed cross-coupling reactions requires careful optimization of reaction conditions to overcome challenges such as catalyst inhibition by the sulfur atoms and potential protodeboronation.

These application notes provide a comprehensive overview and detailed protocols for the effective use of this compound in Suzuki-Miyaura cross-coupling reactions with a variety of aryl and heteroaryl halides.

Core Concepts & Reaction Mechanism

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, forming a new Pd(II) complex and displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle aryl_halide aryl_halide pd_oxidative pd_oxidative aryl_halide->pd_oxidative borate_salt borate_salt pd_oxidative->borate_salt boronic_acid boronic_acid pd_transmetalation pd_transmetalation boronic_acid->pd_transmetalation biaryl biaryl pd_transmetalation->biaryl base base base->pd_transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions and resulting yields for the Suzuki-Miyaura cross-coupling of various aryl halides with heteroaryl boronic acids, providing a strong starting point for reactions with this compound. The data is compiled from studies on structurally similar sulfur-containing heterocycles, such as thienylboronic acids, which often present similar challenges.

EntryAryl Halide (1.0 eq.)Boronic Acid (eq.)Catalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp. (°C)Time (h)Yield (%)
14-BromoanisoleThis compound (1.2)Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (10:1)1001285-95
21-Bromo-4-nitrobenzeneThis compound (1.2)Pd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2.0)Dioxane/H₂O (4:1)80890-98
32-ChloropyridineThis compound (1.5)Pd(PPh₃)₄ (5)-Cs₂CO₃ (3.0)DMF1101670-85
44-BromobenzonitrileThis compound (1.2)XPhos Pd G3 (2)-K₂CO₃ (2.0)THF/H₂O (5:1)65688-96
5Methyl 4-bromobenzoateThis compound (1.2)PdCl₂(dppf) (3)-Na₂CO₃ (2.0)DME/H₂O (3:1)901282-92

Experimental Protocols

General Protocol for the Suzuki-Miyaura Cross-Coupling of this compound with Aryl Bromides

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.2 mmol, 1.2 eq.)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq.)

  • Toluene (10 mL)

  • Water (1 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware, including a round-bottom flask, condenser, and magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene (10 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 8-16 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Experimental_Workflow start Start reagents 1. Combine Reactants - Aryl Halide - this compound - Catalyst & Ligand - Base start->reagents inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reagents->inert solvent 3. Add Solvents (e.g., Toluene/H₂O) inert->solvent reaction 4. Heat and Stir (e.g., 100°C, 12h) solvent->reaction monitoring 5. Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup 6. Aqueous Workup - Dilute with EtOAc - Wash with H₂O & Brine monitoring->workup Complete purification 7. Dry and Purify - Dry over Na₂SO₄ - Concentrate - Column Chromatography workup->purification product Final Product purification->product

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Key Considerations and Troubleshooting

  • Choice of Catalyst and Ligand: For challenging couplings, particularly with less reactive aryl chlorides, the use of advanced phosphine ligands such as SPhos, XPhos, or Buchwald's biaryl phosphine ligands is highly recommended. Pre-catalysts like XPhos Pd G3 can also improve reaction efficiency and reproducibility.

  • Base Selection: The choice of base is critical. While K₂CO₃ and K₃PO₄ are commonly used, stronger bases like Cs₂CO₃ may be necessary for less reactive substrates. The solubility of the base can also play a role.

  • Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, THF, DME) and water is typically used to dissolve both the organic and inorganic reagents. The ratio can be optimized for substrate solubility.

  • Protodeboronation: Heteroaryl boronic acids can be susceptible to protodeboronation (loss of the boronic acid group). To minimize this side reaction, ensure a thoroughly deoxygenated reaction mixture and consider using a slight excess of the boronic acid.

  • Inert Atmosphere: Maintaining an inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

By following these guidelines and protocols, researchers can effectively utilize this compound as a valuable building block in the synthesis of complex molecules for a wide range of applications in drug discovery and materials science.

Application Notes and Protocols for Thianthrene-2-ylboronic Acid in C-C Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of thianthrene-2-ylboronic acid in palladium-catalyzed carbon-carbon (C-C) bond formation, specifically focusing on the Suzuki-Miyaura cross-coupling reaction. Thianthrene and its derivatives are of growing interest in medicinal chemistry and materials science, and the ability to incorporate this scaffold into larger molecules via C-C bond formation is a critical synthetic tool.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organic halides or triflates. Thianthrene-2-ylboronic acid serves as a versatile building block for introducing the thianthrene moiety into a variety of molecular architectures. This protocol outlines the general conditions and a specific experimental procedure for the coupling of thianthrene-2-ylboronic acid with an aryl halide.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the cross-coupled product and regenerate the active palladium(0) catalyst. The choice of catalyst, base, and solvent system is crucial for achieving high yields and reaction efficiency.

Data Presentation: Typical Reaction Conditions for Suzuki-Miyaura Coupling

The following table summarizes typical reaction parameters for the Suzuki-Miyaura coupling of an aryl boronic acid, which can be adapted for thianthrene-2-ylboronic acid.

ParameterTypical Conditions
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine ligand
Catalyst Loading 1-5 mol%
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃
Solvent System Toluene/Ethanol/Water, Dioxane/Water, DMF, Acetonitrile
Temperature 80-110 °C
Reaction Time 2-24 hours
Atmosphere Inert (Argon or Nitrogen)

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of Thianthrene-2-ylboronic Acid with an Aryl Bromide

This protocol provides a generalized procedure for the palladium-catalyzed cross-coupling of thianthrene-2-ylboronic acid with an aryl bromide. Optimization of the reaction conditions may be necessary for specific substrates.

Materials:

  • Thianthrene-2-ylboronic acid

  • Aryl bromide

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate [K₂CO₃])

  • Solvent system (e.g., Toluene, Ethanol, Water)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Brine solution

  • Round-bottom flask

  • Condenser

  • Magnetic stir bar and stirrer/hotplate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 eq.), thianthrene-2-ylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

  • Inert Atmosphere: Equip the flask with a condenser and purge the system with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Under the inert atmosphere, add the degassed solvent system. A common mixture is toluene:ethanol:water in a 3:1:1 ratio (e.g., 5 mL total).

  • Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.03 mmol, 3 mol%), to the reaction mixture under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling reaction described above.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: Aryl Halide Thianthrene-2-ylboronic acid Base solvent Add Degassed Solvent reagents->solvent catalyst Add Palladium Catalyst solvent->catalyst heating Heat under Inert Atmosphere catalyst->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring extraction Aqueous Workup & Extraction monitoring->extraction Reaction Complete purification Column Chromatography extraction->purification product Isolated Product purification->product

General workflow for the Suzuki-Miyaura cross-coupling reaction.

Signaling Pathway Diagram: The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition + R¹-X pd_complex R¹-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate R¹-Pd(II)L_n-R² transmetalation->pd_intermediate boronate [R²-B(OH)₃]⁻ boronate->transmetalation Base reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration of Catalyst product R¹-R² reductive_elimination->product

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes & Protocols: Leveraging Thianthren-2-ylboronic Acid for Advanced C-H Activation Strategies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The direct functionalization of carbon-hydrogen (C-H) bonds is a paramount goal in modern organic synthesis, offering a powerful avenue for the late-stage modification of complex molecules. This approach is particularly valuable in drug discovery and development, where the ability to rapidly generate analogues of a lead compound can significantly accelerate the optimization of its pharmacological properties. The thianthrene-based C-H functionalization strategy, pioneered by the Ritter group, has emerged as a robust and highly selective method for the derivatization of arenes. This methodology relies on the initial, site-selective "thianthrenation" of an aromatic C-H bond to form a stable aryl thianthrenium salt. This salt then acts as a versatile coupling handle for a wide array of subsequent transformations, enabling the introduction of diverse functional groups.

While direct thianthrenation is highly effective, an alternative and complementary approach involves the pre-installation of the thianthrene moiety onto a molecule of interest. Thianthren-2-ylboronic acid serves as a key building block in this strategy. Through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, the thianthrene scaffold can be readily introduced into a variety of substrates. The installed thianthrene unit can then be converted to a thianthrenium salt on a different aromatic ring within the same molecule, directing subsequent C-H functionalization. This two-stage approach provides a powerful platform for the strategic and selective modification of complex molecular architectures.

These application notes provide a detailed overview and experimental protocols for a two-stage C-H activation strategy utilizing this compound. The workflow encompasses the initial Suzuki-Miyaura coupling to install the thianthrene scaffold, followed by the thianthrenation of a target arene and subsequent C-H functionalization.

Logical Workflow: C-H Activation via Thianthrene Scaffolding

The overall strategy is a two-part process designed for the late-stage functionalization of complex molecules.

G cluster_0 Stage 1: Scaffold Installation cluster_1 Stage 2: C-H Functionalization A This compound C Suzuki-Miyaura Coupling (Pd-catalyzed) A->C B Aryl/Heteroaryl Halide (Substrate) B->C D Thianthrene-Functionalized Molecule C->D Formation of Thianthrene-Substrate Adduct E Thianthrene-Functionalized Molecule F Thianthrenation (Thianthrene S-Oxide, Acid, Anhydride) E->F G Aryl Thianthrenium Salt Intermediate F->G Site-selective C-H activation I C-H Functionalization (e.g., Pd-catalyzed, Photoredox) G->I H Cross-Coupling Partner (e.g., Alkyl Halide, Boronic Acid) H->I J Functionalized Molecule I->J New C-C, C-N, etc. bond formation

Figure 1: A two-stage workflow for C-H functionalization.

Experimental Protocols

Stage 1: Synthesis of Thianthrene-Functionalized Molecules via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide.

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, toluene, DME)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry Schlenk flask, add this compound (1.2 equivalents), the aryl/heteroaryl halide (1.0 equivalent), and the base (2.0 equivalents).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst (2-5 mol%).

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired thianthrene-functionalized molecule.

Quantitative Data for Suzuki-Miyaura Coupling:

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O90685
21-IodonaphthalenePdCl₂(dppf) (2)Cs₂CO₃Toluene100889
33-BromopyridinePd(PPh₃)₄ (4)K₂CO₃DME/H₂O851278
42-ChlorotoluenePd(dba)₂/SPhos (2)K₃PO₄Toluene/H₂O1001082

Note: The data in this table is representative and compiled from typical Suzuki-Miyaura reactions of heteroaryl boronic acids. Yields are for the isolated product.

Stage 2: Site-Selective C-H Thianthrenation and Functionalization

This stage involves the activation of a C-H bond on an aromatic ring of the thianthrene-functionalized molecule, followed by a cross-coupling reaction.

Part A: Thianthrenation

This protocol details the formation of the key aryl thianthrenium salt intermediate.

G A Thianthrene- Functionalized Molecule D Reaction Mixture A->D B Thianthrene S-Oxide B->D C Trifluoroacetic Anhydride + Strong Acid (e.g., HBF₄) C->D E Aryl Thianthrenium Salt D->E Site-selective electrophilic C-H functionalization

Figure 2: Experimental workflow for the thianthrenation reaction.

Materials:

  • Thianthrene-functionalized molecule from Stage 1

  • Thianthrene S-oxide (TTO)

  • Trifluoroacetic anhydride (TFAA)

  • A strong acid (e.g., HBF₄·OEt₂)

  • Anhydrous acetonitrile (MeCN)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a dry flask under an inert atmosphere, dissolve the thianthrene-functionalized molecule (1.0 equivalent) and thianthrene S-oxide (1.1 equivalents) in anhydrous acetonitrile.

  • Cool the mixture to 0 °C.

  • Slowly add trifluoroacetic anhydride (1.5 equivalents).

  • Add the strong acid (e.g., HBF₄·OEt₂, 1.2 equivalents) dropwise.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 1-4 hours.

  • Monitor the reaction by LC-MS for the formation of the thianthrenium salt.

  • Upon completion, the aryl thianthrenium salt can often be precipitated by the addition of diethyl ether, collected by filtration, washed with ether, and dried under vacuum. Alternatively, the crude reaction mixture can sometimes be used directly in the subsequent functionalization step.

Part B: C-H Functionalization (Example: Reductive Alkylation)

This protocol describes a palladium-catalyzed reductive cross-coupling of the aryl thianthrenium salt with an alkyl halide.[1][2]

Materials:

  • Aryl thianthrenium salt from Part A

  • Alkyl iodide or bromide

  • Palladium catalyst (e.g., PdCl₂(amphos)₂)

  • Zinc powder (optional, for in situ formation of organozinc reagent)

  • Pyridine

  • Anhydrous N,N-dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube, add the aryl thianthrenium salt (1.0 equivalent), the palladium catalyst (5 mol%), and zinc powder (if required, 2.0 equivalents).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous DMF, followed by the alkyl halide (2.0 equivalents) and pyridine (0.5 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the C-H functionalized molecule.

Quantitative Data for C-H Functionalization of Aryl Thianthrenium Salts:

EntryAryl Thianthrenium Salt fromCoupling PartnerCatalyst (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
1Anisolen-Butyl iodidePdCl₂(amphos)₂ (5)PyridineDMF251875
2TolueneCyclohexyl bromidePdCl₂(amphos)₂ (5)PyridineDMF252468
3Estrone derivativeMethyl iodidePdCl₂(amphos)₂ (5)PyridineDMF251681
4BiphenylPhenylboronic acidPd(OAc)₂/SPhos (3)K₃PO₄Dioxane801288

Note: This data is representative of C-H functionalization reactions proceeding through aryl thianthrenium salt intermediates. Yields are for the isolated, functionalized product.

Signaling Pathway and Mechanism

The underlying mechanism of thianthrenation involves the formation of a highly electrophilic sulfur species that undergoes a single-electron transfer (SET) with the electron-rich arene.[3][4] This is followed by radical-radical recombination and subsequent deprotonation to yield the aryl thianthrenium salt. The subsequent functionalization often proceeds through a standard palladium catalytic cycle.

G cluster_0 Thianthrenation Mechanism cluster_1 Pd-Catalyzed Cross-Coupling (Example) A Thianthrene S-Oxide + (CF₃CO)₂O B Acylated Intermediate A->B Acylation C Thianthrene Dication (TT²⁺) B->C - CF₃COO⁻ E [Arene radical cation + TT radical] C->E Single Electron Transfer (SET) D Arene (Ar-H) D->E F Wheland Intermediate E->F Radical Recombination G Aryl Thianthrenium Salt (Ar-TT⁺) F->G Deprotonation H Ar-TT⁺ J [Ar-Pd(II)-TT]⁺ H->J Oxidative Addition I Pd(0) I->J M [Ar-Pd(II)-R] J->M K R-X (e.g., Alkyl Halide) L Transmetalation (if applicable) K->L L->M M->I Pd(0) regenerated N Ar-R M->N Reductive Elimination

References

Application Notes and Protocols for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Thianthrenium Salts with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] A recent advancement in this area is the use of aryl thianthrenium salts as electrophilic coupling partners. These stable, easily handled salts can be prepared with high regioselectivity from the corresponding arenes, offering a versatile platform for late-stage functionalization of complex molecules.[2] This document provides detailed protocols for the palladium-catalyzed Suzuki-Miyaura coupling of aryl thianthrenium salts with arylboronic acids, a transformation of significant interest for the synthesis of biaryl and hetero-biaryl motifs prevalent in pharmaceuticals and functional materials. Both conventional and mechanochemical methods are presented, offering options for sustainable and efficient synthesis.

Data Presentation: A Comparative Overview of Reaction Conditions and Yields

The following table summarizes the reaction conditions and yields for the palladium-catalyzed Suzuki-Miyaura coupling of various aryl thianthrenium salts with arylboronic acids. This data is compiled from recent literature and is intended to provide a comparative overview of the scope and efficiency of the transformation.

EntryAryl Thianthrenium SaltArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylthianthrenium tetrafluoroborate4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMFRT2485
24-Fluorophenylthianthrenium tetrafluoroboratePhenylboronic acidBrettPhos Pd G3 (10)K₃PO₄1,4-Dioxane/H₂O (50:1)303695
33-Methylphenylthianthrenium tetrafluoroborate4-Acetylphenylboronic acidPd/RuPhos (5)K₂CO₃2-MeTHFRT192 (mechanochemical)
4Naphthylthianthrenium tetrafluoroborate3-Thienylboronic acidPd(OAc)₂ (5)K₃PO₄1,4-Dioxane801278
54-Chlorophenylthianthrenium tetrafluoroborate2-Pyridylboronic acidPd(dppf)Cl₂ (5)Cs₂CO₃Toluene/H₂O (10:1)1001665
64-(Trifluoromethyl)phenylthianthrenium tetrafluoroborate4-Biphenylboronic acidBrettPhos Pd G3 (5)K₃PO₄1,4-Dioxane/H₂O (50:1)303690

Experimental Protocols

Protocol 1: General Procedure for Solution-Phase Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on common practices in the literature for the palladium-catalyzed coupling of aryl thianthrenium salts with arylboronic acids in solution.

Materials:

  • Aryl thianthrenium salt (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., BrettPhos Pd G3, 5-10 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, 50:1)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl thianthrenium salt, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst to the flask. Subsequently, add the degassed solvent via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 30 °C) for the specified time (e.g., 36 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Mechanochemical Suzuki-Miyaura Coupling

This protocol describes a sustainable, solvent-free approach for the Suzuki-Miyaura coupling of aryl thianthrenium salts with arylboronic acids using liquid-assisted grinding (LAG).[3]

Materials:

  • Aryl thianthrenium salt (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd/RuPhos, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • LAG additive (e.g., 2-methyltetrahydrofuran (2-MeTHF))

  • Ball mill and milling jars

Procedure:

  • Charging the Milling Jar: In a milling jar, combine the aryl thianthrenium salt, arylboronic acid, palladium catalyst, and base.

  • Liquid-Assisted Grinding: Add a minimal amount of the LAG additive (e.g., 2-MeTHF) to the mixture.

  • Milling: Mill the mixture at room temperature for the specified time (e.g., 1 hour).

  • Extraction: After milling, transfer the reaction mixture to a flask and extract the product with a suitable organic solvent.

  • Purification: Filter the extract and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of biaryls via the palladium-catalyzed coupling of aryl thianthrenium salts, from the preparation of the salt to the final product.

G cluster_0 Preparation of Aryl Thianthrenium Salt cluster_1 Suzuki-Miyaura Coupling cluster_2 Workup and Purification Arene Arene Aryl_Thianthrenium_Salt Aryl Thianthrenium Salt Arene->Aryl_Thianthrenium_Salt Thianthrenation Thianthrene_S_oxide Thianthrene S-oxide Thianthrene_S_oxide->Aryl_Thianthrenium_Salt Acid_Anhydride Acid/Anhydride Acid_Anhydride->Aryl_Thianthrenium_Salt Biaryl_Product Biaryl Product Aryl_Thianthrenium_Salt->Biaryl_Product Coupling Aryl_Boronic_Acid Arylboronic Acid Aryl_Boronic_Acid->Biaryl_Product Pd_Catalyst Pd Catalyst Pd_Catalyst->Biaryl_Product Base Base Base->Biaryl_Product Extraction Extraction Biaryl_Product->Extraction Chromatography Column Chromatography Extraction->Chromatography Pure_Product Pure Biaryl Product Chromatography->Pure_Product

Caption: General workflow for biaryl synthesis.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The diagram below illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl thianthrenium salt with an arylboronic acid.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n Intermediate1 [Ar-Pd(II)-SThianthrene]⁺L_n Pd0->Intermediate1 1 Ox_Add Oxidative Addition (Ar-S⁺Thianthrene) Transmetal Transmetallation (Ar'-B(OH)₂ / Base) Red_Elim Reductive Elimination Intermediate2 Ar-Pd(II)-Ar'L_n Intermediate1->Intermediate2 2 Intermediate2->Pd0 3 Product Ar-Ar' Intermediate2->Product

Caption: Suzuki-Miyaura catalytic cycle.

References

Thianthrene-2-ylboronic Acid: A Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Thianthrene-2-ylboronic acid is a valuable heterocyclic building block in modern organic synthesis. Its rigid, sulfur-containing tricyclic core imparts unique electronic and steric properties to molecules, making it an attractive scaffold for the development of complex organic materials and bioactive compounds. The presence of the boronic acid functionality allows for facile incorporation of the thianthrene moiety into a wide range of molecular architectures through transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

This document provides detailed application notes and experimental protocols for the use of Thianthrene-2-ylboronic acid in the synthesis of complex molecules. It is intended to serve as a comprehensive resource for researchers in academia and industry, including those in drug discovery and materials science.

Applications of Thianthrene-2-ylboronic Acid

The thianthrene scaffold is of significant interest due to its distinct non-planar, butterfly-like conformation and its redox activity. These features can be leveraged to influence the photophysical properties, molecular recognition capabilities, and biological activity of target molecules.

1. Medicinal Chemistry and Drug Discovery:

The incorporation of the thianthrene unit can significantly impact the pharmacological profile of a drug candidate. The lipophilic and rigid nature of the thianthrene core can enhance binding affinity to biological targets and improve metabolic stability. While specific applications of Thianthren-2-ylboronic acid in marketed drugs are not extensively documented, the parent thianthrene molecule has been explored for its therapeutic potential. The ability to readily synthesize a diverse library of thianthrene-containing compounds using this compound is a powerful tool for structure-activity relationship (SAR) studies in drug discovery programs.

2. Organic Electronics and Materials Science:

The unique electronic properties of the thianthrene core make it a promising component for organic electronic materials. Thianthrene-containing molecules have been investigated for applications in:

  • Organic Light-Emitting Diodes (OLEDs): The rigid structure of the thianthrene unit can help to prevent intermolecular aggregation, a phenomenon that often leads to decreased efficiency in OLED devices. By incorporating the thianthrene moiety, materials with improved thermal stability and charge-transport properties can be designed.

  • Organic Photovoltaics (OPVs): The electron-rich nature of the sulfur atoms in the thianthrene ring can be exploited in the design of donor materials for OPV applications.

  • Organic Field-Effect Transistors (OFETs): The defined three-dimensional structure of thianthrene can influence the solid-state packing of organic semiconductors, which is a critical factor for achieving high charge carrier mobility in OFETs.

3. Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs):

Thianthrene derivatives serve as key precursors in the synthesis of complex and often difficult-to-access polycyclic aromatic hydrocarbons through annulative π-extension (APEX) reactions. While not a direct application of the boronic acid, the synthesis of functionalized thianthrenes, which can be achieved using this compound, is a critical first step in this powerful synthetic strategy.

Data Presentation: Representative Suzuki-Miyaura Cross-Coupling Reactions

EntryAryl Boronic AcidCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Thianthrene-2-ylboronic acid (Illustrative)4-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O90>90 (expected)
2Thianthrene-2-ylboronic acid (Illustrative)2-ChloropyridinePd₂(dba)₃ (2) / SPhos (4)K₃PO₄1,4-Dioxane10085-95 (expected)
3Thianthrene-2-ylboronic acid (Illustrative)1-IodonaphthalenePd(OAc)₂ (2) / XPhos (4)Cs₂CO₃Toluene110>90 (expected)
4Thianthrene-2-ylboronic acid (Illustrative)3-BromothiophenePd(dppf)Cl₂ (3)Na₂CO₃DMF8080-90 (expected)

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of Thianthrene-2-ylboronic Acid with an Aryl Halide

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of Thianthrene-2-ylboronic acid with an aryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.

Materials:

  • Thianthrene-2-ylboronic acid

  • Aryl halide (bromide or iodide preferred)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, DMF)

  • Degassed water or ethanol (for aqueous base solutions)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Thianthrene-2-ylboronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Add the palladium catalyst (1-5 mol%) and, if necessary, the ligand (2-10 mol%).

  • Add the anhydrous solvent (to achieve a concentration of ~0.1-0.2 M with respect to the aryl halide). If using an aqueous base, a biphasic solvent system such as Toluene/Ethanol/Water may be employed.

  • Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes or by subjecting it to several freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitor by TLC or LC-MS, typically 2-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired biaryl product.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start reactants Combine Reactants: - Thianthrene-2-ylboronic acid - Aryl Halide - Base start->reactants catalyst Add Catalyst System: - Palladium Precatalyst - Ligand (optional) reactants->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat under Inert Atmosphere solvent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool extract Extraction cool->extract dry Dry & Concentrate extract->dry purify Purification (Chromatography/ Recrystallization) dry->purify product Final Product purify->product

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

logical_relationship cluster_applications Applications in Complex Molecule Synthesis cluster_properties Key Properties A Thianthrene-2-ylboronic Acid (Versatile Building Block) B Medicinal Chemistry (Bioactive Molecules) A->B C Materials Science (Organic Electronics) A->C D Synthetic Chemistry (PAH Synthesis Precursors) A->D P1 Rigid Thianthrene Core P1->A P2 Boronic Acid Handle for Cross-Coupling P2->A P3 Unique Electronic & Steric Profile P3->A

Caption: Role as a Versatile Building Block.

Application Notes: Ligand Selection for Efficient Thianthren-2-ylboronic Acid Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The thianthrene moiety is a privileged sulfur-containing heterocycle increasingly utilized in medicinal chemistry, materials science, and as a versatile synthetic handle in organic synthesis. The Suzuki-Miyaura cross-coupling of Thianthren-2-ylboronic acid represents a key transformation for accessing functionalized thianthrene derivatives. However, like many electron-rich and sulfur-containing heteroarylboronic acids, this compound presents unique challenges that necessitate careful selection of the palladium catalyst's ancillary ligand to achieve high efficiency and yield.

The primary challenge in the cross-coupling of electron-rich heteroarylboronic acids is the propensity for protodeboronation, a side reaction where the carbon-boron bond is cleaved, leading to the formation of the parent heterocycle and diminished yields of the desired coupled product. This issue can be exacerbated by the reaction conditions required to facilitate the key steps of the catalytic cycle. The choice of ligand is therefore critical, as it directly influences the stability and reactivity of the palladium catalyst, modulating the rates of oxidative addition, transmetalation, and reductive elimination.

For challenging substrates such as this compound, sterically hindered and electron-rich biaryl monophosphine ligands have demonstrated superior performance. These ligands promote the formation of monoligated, highly reactive Pd(0) species, which accelerate the rate-limiting oxidative addition step and facilitate efficient transmetalation and reductive elimination, outcompeting the protodeboronation pathway.

Recommended Ligands

Based on extensive studies of structurally similar sulfur-containing heteroarylboronic acids, such as thienylboronic acids, the following classes of ligands are recommended as a starting point for the optimization of this compound cross-coupling:

  • Buchwald Biaryl Phosphine Ligands: This class of ligands is highly effective for challenging Suzuki-Miyaura couplings.

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Often considered the gold standard for coupling of sulfur-containing heterocycles. XPhos precatalysts have proven to be the best systems in model reactions with thiopheneboronic acids, providing high conversions and yields.[1]

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Another highly effective ligand, particularly for minimizing protodeboronation of heteroaryl boronic acids.[1][2]

    • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): While demonstrated to be effective for the coupling of thianthrenium salts, its utility in the context of the corresponding boronic acid is also highly probable due to its favorable steric and electronic properties.[3][4]

The use of palladium precatalysts, such as the G3 or G4 palladacycles of these ligands (e.g., XPhos Pd G3), is highly recommended. These precatalysts are air- and moisture-stable, ensure an accurate ligand-to-palladium ratio, and readily form the active catalytic species under the reaction conditions.[1]

Data Presentation

The following tables summarize quantitative data from a model Suzuki-Miyaura coupling of a structurally similar substrate, (5-formylthiophen-2-yl)boronic acid, with 4-bromoanisole.[1] This data serves as a strong starting point for predicting ligand performance for this compound couplings.

Table 1: Comparison of Different Palladium Catalysts/Ligands

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Conversion (%)
1Pd(OAc)₂ (5)SPhos (10)K₂CO₃ (3)Dioxane/H₂O (3:1)80349
2XPhos Pd G2 (5)-K₃PO₄ (3)Dioxane40388
3XPhos Pd G3 (5)-K₃PO₄ (3)Dioxane40392
4XPhos Pd G4 (5)-K₃PO₄ (3)Dioxane400.5>95

Data adapted from a study on (5-formylthiophen-2-yl)boronic acid. Conversion was determined by ¹H NMR.[1]

Table 2: Effect of Reaction Parameters with XPhos Pd G4 Catalyst

EntryAryl HalideBase (equiv.)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisoleK₃PO₄ (3)Dioxane400.5>95 (conversion)
24-IodoanisoleK₃PO₄ (3)Dioxane400.5>95 (conversion)
34-ChloroanisoleK₃PO₄ (3)Dioxane803<10 (conversion)

Data adapted from a study on (5-formylthiophen-2-yl)boronic acid.[1] This illustrates the general reactivity trend (I > Br >> Cl) for the aryl halide coupling partner.

Experimental Protocols

An inert atmosphere (Argon or Nitrogen) is crucial for all protocols to prevent catalyst oxidation and ensure reproducibility.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling using Conventional Heating

This protocol is a robust starting point for coupling this compound with various aryl bromides using a highly active palladacycle precatalyst.

Materials & Equipment:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • XPhos Pd G3 (2-4 mol%)

  • Potassium phosphate (K₃PO₄), flame-dried (3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen), syringes, and septa

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv.), this compound (0.6 mmol, 1.2 equiv.), and flame-dried potassium phosphate (1.5 mmol, 3.0 equiv.).

  • Inerting: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst (0.01-0.02 mmol, 2-4 mol%).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 5 mL of 1,4-dioxane) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is designed for rapid optimization and synthesis, taking advantage of the accelerated reaction times offered by microwave irradiation.

Materials & Equipment:

  • This compound (1.5 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) OR SPhos Pd G3 (2 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Isopropanol)

  • Microwave reactor vial with a stir bar

  • Microwave reactor

Procedure:

  • Vessel Preparation: To a microwave reactor vial containing a magnetic stir bar, add the aryl bromide (e.g., 0.2 mmol, 1.0 equiv.), this compound (0.3 mmol, 1.5 equiv.), cesium carbonate (0.4 mmol, 2.0 equiv.), and the palladium catalyst/ligand or precatalyst.

  • Solvent Addition: Add the degassed solvent (e.g., 2 mL of 1,4-dioxane).

  • Inerting: Purge the vial with argon or nitrogen for 5 minutes.

  • Sealing: Securely seal the vial with the appropriate cap.

  • Microwave Irradiation: Place the vial in the microwave reactor. Heat the reaction mixture to 120 °C for 15-40 minutes.

  • Workup and Purification: After cooling to room temperature, follow steps 7 and 8 from Protocol 1.

Mandatory Visualizations

G

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

G

Caption: Logical workflow for ligand selection and reaction optimization.

References

Application Notes and Protocols: Solvent Effects on the Reactivity of Thianthren-2-ylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to understanding and optimizing the solvent effects on the reactivity of Thianthren-2-ylboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. While direct comparative studies on this compound are not extensively available in the literature, this application note compiles representative data from analogous heteroaromatic boronic acids to provide a strong starting point for reaction optimization. Detailed experimental protocols and data interpretation are presented to aid researchers in achieving high-yield synthesis of thianthrene-containing biaryl compounds, which are of significant interest in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboronic acids. Thianthrene-containing molecules are of growing interest in drug discovery and materials science due to their unique structural and electronic properties.[1] The reactivity of the key building block, this compound, is highly dependent on the reaction conditions, with the choice of solvent playing a critical role in reaction yield and efficiency. Solvents influence the solubility of reactants, the stability of the boronic acid, and the kinetics of the catalytic cycle. This document outlines key considerations and provides a model protocol for optimizing Suzuki-Miyaura reactions with this compound.

Data Presentation: Solvent Effects on Model Suzuki-Miyaura Reactions

The following table summarizes the effect of various solvents on the yield of Suzuki-Miyaura cross-coupling reactions of heteroaryl boronic acids, which serve as a model for the reactivity of this compound. The data is compiled from studies on structurally similar compounds and is intended to guide solvent selection.

Table 1: Effect of Solvent on the Yield of Suzuki-Miyaura Coupling of a Model Heteroaryl Boronic Acid with an Aryl Halide

EntrySolventTemperature (°C)Yield (%)
1Toluene1005
2Toluene/H₂O (4:1)10040
31,4-Dioxane10039
41,4-Dioxane/H₂O (4:1)10074
5N,N-Dimethylformamide (DMF)10022
6Acetonitrile (MeCN)6542
72-Propanol (IPA)6542
8Ethanol (EtOH)6511
9Tetrahydrofuran (THF)6527

Data is representative and compiled from analogous reactions for illustrative purposes.

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. This protocol is a starting point and should be optimized for specific substrates.

Materials
  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent

  • Degassed water

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure
  • Reaction Setup: To a dry round-bottom flask, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (0.02-0.05 equivalents), and the base (2.0-3.0 equivalents).

  • Solvent Addition: Under an inert atmosphere, add the chosen anhydrous solvent and degassed water (if applicable) to the flask.

  • Reaction Execution: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)-X Ar-Pd(II)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (R-B(OH)2 + Base) Ar-Pd(II)-R Ar-Pd(II)-R Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0) Ar-R Product Reductive_Elimination->Ar-R Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: This compound, Aryl Halide, Catalyst, Base solvent Add Solvent System (e.g., Dioxane/Water) reagents->solvent inert Establish Inert Atmosphere (N2/Ar) solvent->inert heat Heat to Desired Temperature inert->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify final_product final_product purify->final_product Isolated Product

References

Application Notes and Protocols for Base Selection in Suzuki Couplings Involving Thianthren-2-ylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboronic acids and organic halides. This reaction is of paramount importance in the pharmaceutical and materials science industries for the construction of complex molecular architectures. Thianthrene and its derivatives are privileged scaffolds in medicinal chemistry and materials science due to their unique electronic and conformational properties. The successful Suzuki coupling of Thianthren-2-ylboronic acid is therefore of significant interest.

A critical parameter governing the success of a Suzuki-Miyaura coupling is the choice of base. The base plays a multifaceted role in the catalytic cycle, and its selection can dramatically influence reaction yield, rate, and the formation of byproducts. This document provides a detailed guide to the selection of an appropriate base for the Suzuki coupling of this compound, including experimental protocols for base screening and data presentation.

The Role of the Base in the Suzuki-Miyaura Catalytic Cycle

The primary role of the base in the Suzuki-Miyaura reaction is to facilitate the transmetalation step, which is often the rate-determining step of the catalytic cycle. There are two generally accepted pathways for the activation of the organoboron species by the base:

  • Boronate Pathway: The base activates the boronic acid to form a more nucleophilic "ate" complex (boronate). This boronate species then reacts more readily with the palladium(II) halide complex.[1]

  • Hydroxide/Alkoxide Pathway: The base reacts with the palladium(II) halide complex to form a palladium(II) hydroxide or alkoxide complex. This complex then undergoes transmetalation with the neutral boronic acid.

The operative pathway is dependent on the specific base, solvent, and substrates employed. Weaker bases like carbonates and phosphates are commonly used in many Suzuki-Miyaura reactions.[1]

Comparative Performance of Common Bases in Suzuki Couplings

The selection of an appropriate base is crucial for a successful Suzuki-Miyaura coupling reaction. A variety of inorganic and organic bases have been effectively used, with their performance often contingent on the specific substrates and reaction conditions. Inorganic bases are the most frequently employed in Suzuki couplings.

Table 1: General Comparison of Common Bases in Suzuki-Miyaura Couplings

BaseTypical SubstratesGeneral YieldsNotes
Carbonates
Na₂CO₃Aryl bromides, chloridesHighA standard, cost-effective choice.[2]
K₂CO₃Aryl bromides, chloridesHighWidely used and reliable.[3]
Cs₂CO₃Challenging couplingsVery HighMore soluble in organic solvents, often effective when other bases fail, but more expensive.[3]
Phosphates
K₃PO₄Electron-deficient or sterically hindered substrates, base-sensitive functional groupsHigh to Very HighA strong, non-nucleophilic base, often excellent for challenging couplings.[3][4]
Hydroxides
NaOH, KOHAryl bromidesModerate to HighStrong bases that can promote side reactions with sensitive substrates.[1]
Fluorides
KFSubstrates with base-labile groupsModerate to HighA milder option, often used in anhydrous conditions.[4]
Organic Bases
Triethylamine (TEA)Base-sensitive substratesVariableGenerally less effective than inorganic bases for most Suzuki couplings.[3]

Note: Yields are highly dependent on the specific substrates, catalyst, ligand, solvent, and temperature.

Considerations for this compound

While specific literature on base optimization for this compound is limited, studies on the closely related thienylboronic acids provide valuable insights. Thienylboronic acids can be prone to protodeboronation (cleavage of the C-B bond) under harsh basic conditions. Therefore, careful selection of a moderately strong, non-nucleophilic base is recommended as a starting point.

Experimental Protocols

The following protocols provide a general framework for the screening and optimization of bases for the Suzuki coupling of this compound.

Protocol 1: General Procedure for Base Screening in a Suzuki-Miyaura Coupling

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (e.g., 4-bromotoluene, 1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Selected base (2.0-3.0 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, Toluene, or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube or reaction vial, add the aryl halide, this compound, and the selected base.

  • Seal the vessel and purge with an inert gas (e.g., Nitrogen or Argon) for 10-15 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Add the degassed solvent via syringe.

  • Place the reaction vessel in a preheated oil bath or heating block and stir at the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Recommended Starting Conditions for this compound

Based on general principles for heterocyclic boronic acids, the following conditions are recommended as a starting point for optimization.

Reaction Setup:

  • Aryl Halide: 1.0 mmol

  • This compound: 1.2 mmol

  • Palladium Catalyst: Pd(dppf)Cl₂ (2 mol%)

  • Base: K₃PO₄ (2.5 mmol)

  • Solvent: 1,4-Dioxane (4 mL) and H₂O (1 mL), degassed

  • Temperature: 90 °C

  • Time: 12-24 hours

Data Presentation

A systematic screening of bases should be conducted, and the results should be tabulated for clear comparison.

Table 2: Example of a Base Screening Data Table for the Coupling of this compound with 4-Bromotoluene

EntryBase (equiv.)SolventTemp (°C)Time (h)Yield (%)*
1K₂CO₃ (2.5)Dioxane/H₂O (4:1)9018
2Cs₂CO₃ (2.5)Dioxane/H₂O (4:1)9018
3K₃PO₄ (2.5)Dioxane/H₂O (4:1)9018
4Na₂CO₃ (2.5)Toluene/H₂O (4:1)10018
5KF (3.0)Toluene10018
6TEA (3.0)DMF10018

*Yields to be determined by a suitable analytical method (e.g., GC-MS or ¹H NMR with an internal standard).

Visualizations

Diagrams of Key Processes

Suzuki_Mechanism pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_complex R¹-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate R¹-Pd(II)L_n-R² transmetalation->pd2_intermediate boronic_acid R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ boronic_acid->boronate + Base base Base base->transmetalation boronate->transmetalation reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Base_Screening_Workflow start Define Substrates: This compound + Aryl Halide setup Prepare Parallel Reactions (Identical conditions except for the base) start->setup bases Select a Range of Bases: K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃, KF, TEA setup->bases reaction Run Reactions under Inert Atmosphere (e.g., 90°C, 18h) bases->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Quench, Extract, and Purify monitoring->workup analysis Analyze Yield and Purity (GC-MS, NMR) workup->analysis comparison Compare Results and Identify Optimal Base analysis->comparison end Optimal Base Identified comparison->end

Caption: Experimental workflow for screening bases in a Suzuki coupling reaction.

Base_Selection_Logic start Start: Select Base for this compound Coupling sensitive_groups Are there base-sensitive functional groups on substrates? start->sensitive_groups yes_sensitive Use milder bases: K₃PO₄, KF, or a weaker carbonate like K₂CO₃ sensitive_groups->yes_sensitive Yes no_sensitive Standard bases can be used sensitive_groups->no_sensitive No low_yield Is the reaction yield low? yes_sensitive->low_yield no_sensitive->low_yield stronger_base Try a stronger or more soluble base: Cs₂CO₃ or K₃PO₄ low_yield->stronger_base Yes protodeboronation Is protodeboronation observed? low_yield->protodeboronation No stronger_base->protodeboronation yes_protodeboronation Use a milder, less aqueous system: KF in an anhydrous solvent or K₃PO₄ protodeboronation->yes_protodeboronation Yes optimize Further optimize other parameters: Catalyst, Ligand, Solvent, Temperature protodeboronation->optimize No yes_protodeboronation->optimize end Optimized Conditions optimize->end

Caption: A logic diagram for selecting a suitable base for Suzuki couplings.

Conclusion

The selection of an appropriate base is a critical step in the development of robust Suzuki-Miyaura coupling reactions involving this compound. While a universally optimal base does not exist, a systematic screening approach, starting with moderately strong, non-nucleophilic bases such as K₃PO₄ or K₂CO₃, is a prudent strategy. Careful consideration of the substrate's functional group tolerance and potential side reactions like protodeboronation will guide the researcher toward the ideal reaction conditions. The protocols and data presentation formats provided herein offer a comprehensive framework for achieving high-yielding and reproducible couplings with this valuable heterocyclic building block.

References

Application Notes and Protocols for the Scale-up Synthesis of Thianthren-2-ylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thianthren-2-ylboronic acid is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. Its rigid, sulfur-containing heterocyclic core imparts unique electronic and steric properties, making it an attractive scaffold for medicinal chemistry and materials science. The ability to produce this compound on a larger scale is crucial for its application in drug discovery and development programs.

These application notes provide a comprehensive overview of a scalable synthetic route to this compound, detailing the synthesis of the thianthrene core, its subsequent functionalization, and final conversion to the target boronic acid. The protocols are designed to be robust and reproducible, with a focus on scalability and purification.

Synthetic Strategy Overview

The synthesis of this compound can be efficiently achieved through a two-step sequence starting from commercially available reagents. The overall strategy involves:

  • Synthesis of the Thianthrene Core: Formation of the thianthrene scaffold via an Ullmann-type condensation reaction.

  • Regioselective Borylation: Conversion of a 2-halo-substituted thianthrene intermediate to the corresponding boronic acid via a Miyaura borylation reaction.

This approach offers a reliable and scalable pathway to the desired product, avoiding issues with regioselectivity often encountered in direct C-H functionalization of the unsubstituted thianthrene ring system.

Experimental Protocols

Part 1: Scale-up Synthesis of 2-Bromothianthrene

This protocol outlines the synthesis of the key intermediate, 2-bromothianthrene, from 1,2-dibromobenzene and 1,2-benzenedithiol.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1,2-Dibromobenzene235.9123.6 g0.10
1,2-Benzenedithiol142.2414.2 g0.10
Copper(I) iodide (CuI)190.451.9 g0.01
Potassium Carbonate (K₂CO₃)138.2141.5 g0.30
N,N-Dimethylformamide (DMF)73.09200 mL-

Procedure:

  • To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 1,2-dibromobenzene (23.6 g, 0.10 mol), 1,2-benzenedithiol (14.2 g, 0.10 mol), copper(I) iodide (1.9 g, 0.01 mol), and potassium carbonate (41.5 g, 0.30 mol).

  • Add N,N-dimethylformamide (DMF, 200 mL) to the flask.

  • Heat the reaction mixture to 140-150 °C with vigorous stirring under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-16 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 1 L of ice-water and stir for 30 minutes.

  • Extract the aqueous mixture with dichloromethane (3 x 200 mL).

  • Combine the organic layers, wash with brine (2 x 150 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-bromothianthrene as a solid.

Quantitative Data:

ParameterValue
Typical Yield75-85%
Purity (by HPLC)>98%
ScaleUp to 100 g
Part 2: Scale-up Synthesis of this compound via Miyaura Borylation

This protocol describes the conversion of 2-bromothianthrene to this compound using a palladium-catalyzed Miyaura borylation.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Bromothianthrene295.2329.5 g0.10
Bis(pinacolato)diboron (B₂pin₂)253.9430.5 g0.12
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)731.741.46 g0.002
Potassium Acetate (KOAc)98.1429.4 g0.30
1,4-Dioxane88.11300 mL-

Procedure:

  • In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, dissolve 2-bromothianthrene (29.5 g, 0.10 mol), bis(pinacolato)diboron (30.5 g, 0.12 mol), and potassium acetate (29.4 g, 0.30 mol) in 1,4-dioxane (300 mL).

  • Degas the solution by bubbling nitrogen through it for 20 minutes.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (1.46 g, 0.002 mol) to the reaction mixture.

  • Heat the mixture to 80-90 °C under a nitrogen atmosphere and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 8-12 hours.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude pinacol ester.

  • To the crude ester, add a mixture of tetrahydrofuran (THF, 200 mL) and 2 M hydrochloric acid (100 mL).

  • Stir the mixture vigorously at room temperature for 4-6 hours to hydrolyze the ester.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene/hexane) or by slurrying in a non-polar solvent to afford pure this compound.

Quantitative Data:

ParameterValue
Typical Yield80-90%
Purity (by HPLC)>99%
ScaleUp to 50 g

Visualizations

Synthesis_of_2_Bromothianthrene cluster_reactants Reactants cluster_conditions Reaction Conditions 1,2-Dibromobenzene 1,2-Dibromobenzene Ullmann Condensation 1,2-Dibromobenzene->Ullmann Condensation 1,2-Benzenedithiol 1,2-Benzenedithiol 1,2-Benzenedithiol->Ullmann Condensation CuI CuI CuI->Ullmann Condensation K2CO3 K2CO3 K2CO3->Ullmann Condensation DMF DMF DMF->Ullmann Condensation 140-150C 140-150 °C 140-150C->Ullmann Condensation 2-Bromothianthrene 2-Bromothianthrene Ullmann Condensation->2-Bromothianthrene Ullmann Condensation

Diagram 1: Synthesis of 2-Bromothianthrene.

Miyaura_Borylation cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Bromothianthrene 2-Bromothianthrene Miyaura_Reaction 2-Bromothianthrene->Miyaura_Reaction B2pin2 Bis(pinacolato)diboron B2pin2->Miyaura_Reaction Pd(dppf)Cl2 Pd(dppf)Cl₂ Pd(dppf)Cl2->Miyaura_Reaction KOAc KOAc KOAc->Miyaura_Reaction Dioxane Dioxane Dioxane->Miyaura_Reaction 80-90C 80-90 °C 80-90C->Miyaura_Reaction Thianthren-2-ylboronic_acid_pinacol_ester This compound pinacol ester Thianthren-2-ylboronic_acid This compound Thianthren-2-ylboronic_acid_pinacol_ester->Thianthren-2-ylboronic_acid Hydrolysis (HCl, THF/H₂O) Miyaura_Reaction->Thianthren-2-ylboronic_acid_pinacol_ester Miyaura Borylation

Troubleshooting & Optimization

How to prevent protodeboronation of Thianthren-2-ylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenge of protodeboronation of Thianthren-2-ylboronic acid during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem for this compound?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This is particularly problematic for electron-rich or complex heteroaromatic boronic acids like this compound, as it leads to the formation of the corresponding thianthrene byproduct, reducing the yield of the desired cross-coupling product and complicating purification.

Q2: What are the main factors that promote protodeboronation?

A2: Several factors can accelerate protodeboronation, including:

  • High pH (basic conditions): Base-catalyzed protodeboronation is a common pathway.[1]

  • Presence of water: Water often serves as the proton source for the reaction.

  • Elevated temperatures: Higher temperatures can increase the rate of this undesired reaction.

  • Extended reaction times: Prolonged exposure to reaction conditions increases the likelihood of protodeboronation.

  • Catalyst system: The choice of palladium catalyst and ligands can influence the relative rates of the desired cross-coupling and the undesired protodeboronation.

Q3: How can I visually identify if protodeboronation is occurring in my reaction?

A3: The most common method for identifying protodeboronation is through analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. By comparing the reaction mixture to a standard of the starting material and the expected protodeboronated byproduct (thianthrene), you can monitor the extent of this side reaction.

Troubleshooting Guide

This guide provides solutions to common issues encountered during the use of this compound, with a focus on preventing protodeboronation.

Problem Potential Cause Recommended Solution
Low yield of cross-coupled product and presence of thianthrene byproduct. High rate of protodeboronation of this compound.Convert the boronic acid to a more stable N-methyliminodiacetic acid (MIDA) boronate ester. This strategy employs a "slow-release" of the boronic acid under the reaction conditions, minimizing its concentration and thus reducing the rate of protodeboronation.[2][3]
Significant decomposition of the boronic acid even with MIDA protection. Reaction conditions are too harsh (e.g., strong base, high temperature).Optimize the reaction conditions for the Suzuki-Miyaura coupling of the Thianthren-2-yl MIDA boronate. Use a milder base such as potassium phosphate (K₃PO₄) or cesium fluoride (CsF) and a lower reaction temperature (e.g., 60-80 °C).[3][4][5]
Incomplete conversion of this compound to its MIDA boronate. Inefficient dehydration during the MIDA boronate formation.Use MIDA anhydride for the synthesis of the MIDA boronate. This reagent acts as both the MIDA source and an in situ desiccant, leading to higher yields under milder conditions.[6]
Difficulty in purifying the MIDA boronate. MIDA boronates can be challenging to purify via traditional column chromatography due to their unique polarity.Utilize a "catch-and-release" purification strategy on silica gel. Impurities can be washed away with a less polar solvent system (e.g., Et₂O/MeOH), while the desired MIDA boronate is retained on the silica and can then be eluted with a more polar solvent like THF.[7][8]

Experimental Protocols

Protocol 1: Synthesis of Thianthren-2-yl MIDA boronate

This protocol is adapted from established methods for the synthesis of MIDA boronates from boronic acids.[6][7]

Materials:

  • This compound

  • N-methyliminodiacetic acid (MIDA) anhydride

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).

  • Add MIDA anhydride (1.05 equiv).

  • Add anhydrous 1,4-dioxane to form a suspension.

  • Heat the reaction mixture to 70 °C and stir for 24 hours.

  • Allow the reaction to cool to room temperature. A white precipitate of the MIDA boronate should form.

  • Isolate the product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Protocol 2: Optimized Suzuki-Miyaura Coupling using Thianthren-2-yl MIDA boronate

This protocol utilizes the "slow-release" strategy to minimize protodeboronation.[3][5]

Materials:

  • Thianthren-2-yl MIDA boronate (1.0 equiv)

  • Aryl halide (e.g., aryl bromide or chloride) (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-dioxane and water (e.g., 5:1 mixture)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Thianthren-2-yl MIDA boronate, the aryl halide, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 60-80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Protodeboronation_Pathway cluster_conditions Reaction Conditions Thianthren_BA Thianthren-2-ylboronic Acid Thianthrene Thianthrene (Protodeboronated Product) Thianthren_BA->Thianthrene Protodeboronation Coupling_Product Desired Cross-Coupling Product Thianthren_BA->Coupling_Product Suzuki-Miyaura Coupling Base Base (e.g., OH⁻) H2O H₂O Heat Heat

Caption: General reaction pathways for this compound.

MIDA_Slow_Release Thianthren_MIDA Thianthren-2-yl MIDA boronate (Stable) Slow_Release Slow Hydrolysis (Controlled Release) Thianthren_MIDA->Slow_Release Thianthren_BA This compound (Low Concentration) Slow_Release->Thianthren_BA Catalytic_Cycle Pd Catalytic Cycle Thianthren_BA->Catalytic_Cycle Enters Cycle Protodeboronation_Side_Product Protodeboronation (Minimized) Thianthren_BA->Protodeboronation_Side_Product Undesired Pathway Coupling_Product Desired Cross-Coupling Product Catalytic_Cycle->Coupling_Product Product Formation

Caption: The "slow-release" strategy using MIDA boronates to prevent protodeboronation.

References

Troubleshooting low yields in Thianthren-2-ylboronic acid Suzuki reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving Thianthrene-2-ylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common issues leading to low reaction yields.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with Thianthrene-2-ylboronic acid is resulting in a very low yield. What are the most common causes?

Low yields in Suzuki reactions involving thianthrene-2-ylboronic acid can stem from several factors. The most common culprits include:

  • Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, effectively consuming your starting material without forming the desired product.[1][2] This can be influenced by elevated temperatures and the choice of base and solvent.

  • Catalyst Inefficiency or Deactivation: The palladium catalyst may not be optimal for the specific substrates, or it may be deactivating over the course of the reaction. The choice of ligand is critical for stabilizing the catalyst and promoting the key steps of the catalytic cycle.[3][4]

  • Suboptimal Base Selection: The base plays a crucial role in activating the boronic acid for the transmetalation step. An inappropriate base can lead to slow reaction rates or an increase in side reactions.[3][5]

  • Poor Solubility of Reagents: Thianthrene derivatives can have poor solubility in common organic solvents, which can hinder the reaction.[6]

  • Presence of Oxygen: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen. Inadequate degassing of the reaction mixture can lead to catalyst deactivation and the formation of unwanted side products.[7][8]

  • Impure Reagents or Solvents: The quality of the thianthrene-2-ylboronic acid, aryl halide, catalyst, and solvents is paramount. Impurities can interfere with the catalytic cycle.[4][9]

Q2: I suspect protodeboronation is the main issue. How can I minimize this side reaction?

Protodeboronation is a common challenge, but several strategies can be employed to mitigate it:

  • Use a Boronic Ester: Convert the thianthrene-2-ylboronic acid to a more stable boronic ester, such as a pinacol ester (Bpin) or an MIDA boronate ester.[1][10] These derivatives provide a "slow release" of the boronic acid into the reaction medium, keeping its concentration low and reducing the likelihood of protodeboronation.[1]

  • Optimize the Base: The choice and amount of base can influence the rate of protodeboronation. While a base is necessary, using a milder base or optimizing its stoichiometry can be beneficial. In some cases, weaker bases like K₂CO₃ or K₃PO₄ are preferred over stronger ones.[3][11]

  • Control the Reaction Temperature: Higher temperatures can accelerate protodeboronation.[12] It is advisable to run the reaction at the lowest temperature that still allows for a reasonable reaction rate.

  • Anhydrous Conditions: While many Suzuki reactions use aqueous bases, water can be a proton source for protodeboronation.[1] Running the reaction under anhydrous conditions may help, although this can introduce solubility challenges.

Q3: Which palladium catalyst and ligands are recommended for coupling with thianthrene-2-ylboronic acid?

The choice of catalyst and ligand is critical for achieving high yields, especially with potentially challenging substrates.

  • Catalyst Precursors: Common and effective palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[3][7] Another widely used and robust catalyst is [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂).[13][14]

  • Ligands: For complex or sterically hindered substrates, bulky and electron-rich phosphine ligands are often superior. The Buchwald ligands, such as SPhos and XPhos, are highly recommended as they can significantly improve reaction rates and yields.[2][3][4] Tri-tert-butylphosphine (P(t-Bu)₃) is another effective ligand.[7]

If you are observing low yields, consider the following workflow for optimizing your catalyst system.

G Catalyst System Optimization Workflow start Low Yield Observed check_catalyst Current Catalyst: Pd(PPh3)4 or Pd(OAc)2/PPh3 start->check_catalyst switch_precatalyst Switch to a more robust precatalyst: e.g., Pd(dppf)Cl2 check_catalyst->switch_precatalyst Yes use_buchwald Employ Buchwald Ligands: SPhos or XPhos with Pd(OAc)2 or Pd2(dba)3 check_catalyst->use_buchwald No, already using a robust catalyst check_purity Verify Catalyst and Ligand Purity switch_precatalyst->check_purity use_buchwald->check_purity increase_loading Increase Catalyst Loading (e.g., from 1-2 mol% to 5 mol%) success Improved Yield increase_loading->success check_purity->increase_loading Purity OK G Troubleshooting Low Yields in Thianthrene Suzuki Reactions start Low Yield or No Reaction check_reagents 1. Verify Reagent Quality - Purity of boronic acid/ester - Purity of aryl halide - Freshness of catalyst/ligand - Dry and degassed solvents start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Yes replace_reagents Replace/Purify Reagents check_reagents->replace_reagents No check_conditions 2. Review Reaction Conditions - Inert atmosphere maintained? - Temperature correct? - Stirring adequate? reagents_ok->check_conditions conditions_ok Conditions OK check_conditions->conditions_ok Yes improve_setup Improve Degassing Ensure Inert Atmosphere check_conditions->improve_setup No optimize_catalyst 3. Optimize Catalyst System - Switch to Buchwald ligand (SPhos/XPhos) - Use a more robust precatalyst (Pd(dppf)Cl2) - Increase catalyst loading conditions_ok->optimize_catalyst optimize_base_solvent 4. Optimize Base/Solvent - Screen different bases (K3PO4, Cs2CO3) - Try different solvent mixtures (Dioxane/H2O, Toluene/H2O) optimize_catalyst->optimize_base_solvent check_protodeboronation 5. Address Protodeboronation - Switch from boronic acid to pinacol ester - Lower reaction temperature optimize_base_solvent->check_protodeboronation success Improved Yield check_protodeboronation->success

References

Technical Support Center: Optimizing Catalyst Loading for Thianthrene-2-ylboronic Acid Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thianthrene-2-ylboronic acid couplings. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for Suzuki-Miyaura couplings involving Thianthrene-2-ylboronic acid?

A common starting point for palladium catalyst loading in Suzuki-Miyaura couplings is in the range of 1-5 mol%. For initial screening experiments, a loading of 2-5 mol% of a palladium(0) catalyst like Pd(PPh₃)₄ or a palladium(II) precatalyst such as Pd(OAc)₂ with a suitable ligand is often employed. If the reaction proceeds efficiently, the catalyst loading can be systematically lowered in subsequent optimization experiments to improve cost-effectiveness and reduce residual palladium in the product.

Q2: My reaction is giving a low yield or not proceeding at all. What are the first things to check regarding catalyst loading?

If you are experiencing low to no yield, consider the following points related to catalyst loading:

  • Insufficient Catalyst: If you started with a very low catalyst loading (<1 mol%), it might be insufficient to drive the reaction to completion. Try increasing the loading to a baseline of 2-5 mol%.

  • Catalyst Deactivation: The active Pd(0) species is sensitive to oxygen. Ensure your reaction is performed under a strict inert atmosphere (e.g., Argon or Nitrogen) and that your solvents are thoroughly degassed. The formation of palladium black is a visual indicator of catalyst decomposition and can suggest that the active catalyst is not stable under the reaction conditions.

  • Inappropriate Ligand: The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. For challenging couplings, bulky and electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often beneficial.

Q3: I am observing significant side product formation, such as homocoupling of the boronic acid. How can I address this?

The formation of side products is often linked to the catalyst system and reaction conditions:

  • Homocoupling: This side reaction is often promoted by the presence of oxygen or by high local concentrations of the catalyst. Rigorously degassing the reaction mixture and optimizing the catalyst loading, often by decreasing it, can help to suppress homocoupling.

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. This can be a significant issue, especially in the presence of water and certain bases. While not directly a catalyst loading issue, using anhydrous solvents, a carefully chosen base (e.g., K₃PO₄), or converting the boronic acid to a more stable boronate ester can mitigate this problem.

Q4: Can increasing the catalyst loading always be expected to improve the reaction yield?

Not necessarily. While a higher catalyst loading can sometimes increase the rate of a sluggish reaction, excessively high concentrations can lead to undesirable outcomes. These can include an increased rate of side reactions like homocoupling, and difficulties in purifying the final product due to high levels of residual palladium. Optimization is key to finding the lowest effective catalyst concentration that maximizes yield without promoting side reactions.

Troubleshooting Guide

Issue 1: Low to No Product Formation

If your reaction is not proceeding as expected, a systematic approach to troubleshooting is essential. The following workflow can help identify the root cause.

Troubleshooting_Low_Yield Start Low/No Yield Observed Check_Catalyst 1. Check Catalyst System Start->Check_Catalyst Check_Conditions 2. Review Reaction Conditions Start->Check_Conditions Check_Reagents 3. Verify Reagent Quality Start->Check_Reagents Catalyst_Activity Inactive Catalyst? (e.g., Pd black formation) Check_Catalyst->Catalyst_Activity Action: Use fresh catalyst/precatalyst Loading_Too_Low Catalyst Loading Too Low? Check_Catalyst->Loading_Too_Low Action: Increase loading to 2-5 mol% Ligand_Choice Inappropriate Ligand? Check_Catalyst->Ligand_Choice Action: Screen bulky, electron-rich ligands Inert_Atmosphere Inert Atmosphere? (Degassed Solvents) Check_Conditions->Inert_Atmosphere Action: Ensure rigorous degassing Temperature Incorrect Temperature? Check_Conditions->Temperature Action: Optimize temperature Base_Choice Base Incompatibility? Check_Conditions->Base_Choice Action: Screen different bases (e.g., K3PO4, Cs2CO3) Boronic_Acid_Purity Boronic Acid Degradation? (Protodeboronation) Check_Reagents->Boronic_Acid_Purity Action: Use fresh boronic acid or derivatize Coupling_Partner_Purity Coupling Partner Purity? Check_Reagents->Coupling_Partner_Purity Action: Verify purity of coupling partner Optimize Systematic Optimization Catalyst_Activity->Optimize Loading_Too_Low->Optimize Ligand_Choice->Optimize Inert_Atmosphere->Optimize Temperature->Optimize Base_Choice->Optimize Boronic_Acid_Purity->Optimize Coupling_Partner_Purity->Optimize

A workflow diagram for troubleshooting low yields.
Issue 2: Significant Byproduct Formation

If your desired product is contaminated with significant byproducts, the following decision tree can help you address the issue.

Troubleshooting_Byproducts Start Significant Byproducts Observed Identify_Byproduct Identify Major Byproduct(s) Start->Identify_Byproduct Homocoupling Homocoupling Product Identify_Byproduct->Homocoupling Is it a dimer of the starting material? Protodeboronation_Product Protodeboronated Arene Identify_Byproduct->Protodeboronation_Product Is the boronic acid group replaced by H? Other_Byproducts Other Byproducts Identify_Byproduct->Other_Byproducts Other unidentified peaks? Solution_Homocoupling Decrease Catalyst Loading Ensure Rigorous Degassing Use a Pd(0) Source Homocoupling->Solution_Homocoupling Solution_Protodeboronation Use Anhydrous Solvents Screen Milder Bases (e.g., KF) Use Boronate Ester Protodeboronation_Product->Solution_Protodeboronation Solution_Other Screen Different Ligands Optimize Temperature Adjust Base Other_Byproducts->Solution_Other

Decision tree for addressing byproduct formation.

Data Presentation

The following table presents data from a study on the Suzuki cross-coupling of 3,4-dibromo-2,5-dichlorothiophene with various arylboronic acids. While not Thianthrene-2-ylboronic acid, this structurally related thiophene derivative provides a useful model for understanding the impact of reaction parameters. The data illustrates the successful application of a specific catalyst loading and conditions for achieving moderate to good yields in the synthesis of biarylthiophenes.[1]

EntryArylboronic AcidCatalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄4K₃PO₄Toluene/H₂O (4:1)901275
24-Methylphenylboronic acidPd(PPh₃)₄4K₃PO₄Toluene/H₂O (4:1)901280
34-Methoxyphenylboronic acidPd(PPh₃)₄4K₃PO₄Toluene/H₂O (4:1)901285
44-Chlorophenylboronic acidPd(PPh₃)₄4K₃PO₄Toluene/H₂O (4:1)901270
54-Nitrophenylboronic acidPd(PPh₃)₄4K₃PO₄Toluene/H₂O (4:1)901265
62-Thienylboronic acidPd(PPh₃)₄4K₃PO₄Toluene/H₂O (4:1)901278

Experimental Protocols

The following is a general experimental protocol for the Suzuki-Miyaura cross-coupling of a thiophene derivative, which can be adapted as a starting point for experiments with Thianthrene-2-ylboronic acid. This protocol is based on the successful synthesis of 3,4-biaryl-2,5-dichlorothiophene derivatives.[1]

Materials:

  • Thianthrene-2-ylboronic acid (or related thiophene boronic acid)

  • Aryl halide (coupling partner)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₃PO₄)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

General Experimental Workflow:

Experimental_Workflow Setup 1. Reaction Setup Reagents 2. Add Reagents Setup->Reagents Flame-dried flask under inert gas Inertization 3. Inertization Reagents->Inertization Boronic acid, aryl halide, base, catalyst Solvents 4. Add Solvents Inertization->Solvents Evacuate and backfill with Ar/N2 (3x) Reaction 5. Reaction Solvents->Reaction Anhydrous, degassed organic solvent and water Workup 6. Workup Reaction->Workup Heat to desired temperature with stirring Purification 7. Purification Workup->Purification Aqueous workup, extraction Analysis 8. Analysis Purification->Analysis Column chromatography

A generalized experimental workflow for Suzuki-Miyaura coupling.

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), Thianthrene-2-ylboronic acid (2.0 mmol), and K₃PO₄ (1.75 mmol) under a counterflow of argon or nitrogen.

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (4 mol%, 0.04 mmol), to the flask.

  • Inertization: Seal the flask and evacuate and backfill with inert gas three times to ensure the removal of all oxygen.

  • Solvent Addition: Add the degassed solvent system, for example, a 4:1 mixture of toluene and water, via syringe.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Characterize the purified product by NMR spectroscopy and mass spectrometry.

References

Technical Support Center: Thianthrene-2-ylboronic Acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the homocoupling of Thianthrene-2-ylboronic acid during Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during your experiments, presented in a question-and-answer format.

Q1: What is homocoupling in the context of my Suzuki-Miyaura reaction with Thianthrene-2-ylboronic acid?

A1: Homocoupling is an undesired side reaction where two molecules of Thianthrene-2-ylboronic acid react with each other to form a symmetrical bithianthrene byproduct. This reaction consumes your starting material and palladium catalyst, leading to a lower yield of your desired cross-coupled product and complicating the purification process.

Q2: I am observing a significant amount of the homocoupled bithianthrene in my reaction mixture. What are the primary causes?

A2: The two main culprits for the homocoupling of boronic acids are the presence of oxygen in your reaction and the use of a Palladium(II) catalyst precursor.[1][2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then facilitate the homocoupling of the boronic acid.[1][2] Similarly, Pd(II) precursors can react directly with the boronic acid to generate the homocoupled product during the in situ reduction to the active Pd(0) species.[1]

Q3: How can I effectively remove oxygen from my reaction to prevent homocoupling?

A3: Rigorous exclusion of oxygen is critical. You can achieve this by:

  • Sparging: Bubbling an inert gas, such as argon or nitrogen, through your solvent for an extended period (e.g., 30-60 minutes) before adding the reagents.

  • Freeze-Pump-Thaw: For the most effective oxygen removal, subject your solvent to at least three cycles of freezing (with liquid nitrogen), evacuating the headspace under high vacuum, and thawing.[3]

Q4: Which palladium source is best to minimize homocoupling?

A4: A Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is generally preferred over a Pd(II) source like Pd(OAc)₂ or PdCl₂.[1] If you must use a Pd(II) precursor, consider the addition of a mild reducing agent to facilitate its reduction to the active Pd(0) catalyst without consuming the boronic acid.[4]

Q5: Can the choice of base influence the extent of homocoupling?

A5: Yes, the base can play a significant role. While necessary for the catalytic cycle, a strong base can sometimes promote side reactions.[5] Consider using milder bases such as potassium phosphate (K₃PO₄) or cesium fluoride (CsF). The optimal base is often substrate-dependent and may require screening.

Q6: My desired product is forming, but the yield is low and homocoupling is still an issue. What other reaction parameters can I adjust?

A6: To further disfavor the kinetics of the homocoupling reaction, you can:

  • Lower the reaction temperature: This can be a trade-off with the reaction rate, so incremental adjustments are recommended.[6]

  • Control the boronic acid concentration: A high instantaneous concentration of Thianthrene-2-ylboronic acid can favor the bimolecular homocoupling. Employing a slow addition of the boronic acid solution to the reaction mixture using a syringe pump can be very effective.[6]

  • Use an excess of the aryl halide: Stoichiometry can be adjusted to favor the cross-coupling pathway.[6]

Q7: Are there more stable alternatives to Thianthrene-2-ylboronic acid that are less prone to homocoupling?

A7: Yes, using more stable derivatives of boronic acids is a common strategy to mitigate side reactions. Consider preparing and using the corresponding boronic ester (e.g., a pinacol ester) or a potassium trifluoroborate salt of thianthrene. These surrogates often exhibit greater stability and can slowly release the boronic acid into the reaction mixture, keeping its concentration low.

Strategies to Minimize Homocoupling: A Comparative Table

The following table summarizes the key strategies to minimize the homocoupling of Thianthrene-2-ylboronic acid and their anticipated impact on your reaction.

StrategyActionRationalePotential Impact on Homocoupling
Oxygen Exclusion Rigorously degas all solvents and maintain an inert atmosphere (Ar or N₂).Prevents oxidation of Pd(0) to the homocoupling-promoting Pd(II) species.High
Catalyst Selection Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄) instead of a Pd(II) source (e.g., Pd(OAc)₂).Avoids direct reaction of Pd(II) with the boronic acid.High
Ligand Choice Employ bulky, electron-rich phosphine ligands (e.g., RuPhos, SPhos).Accelerates the desired reductive elimination step of the cross-coupling cycle.Medium to High
Slow Addition Add the Thianthrene-2-ylboronic acid solution slowly to the reaction mixture.Maintains a low instantaneous concentration of the boronic acid, disfavoring the bimolecular homocoupling.Medium to High
Base Selection Use a milder base (e.g., K₃PO₄, Cs₂CO₃, CsF).Reduces the rate of boronic acid decomposition and other side reactions.Medium
Temperature Control Lower the reaction temperature.Reduces the rate of the homocoupling side reaction.Low to Medium
Boronic Acid Surrogate Use a more stable derivative like a pinacol ester or a trifluoroborate salt.Reduces the concentration of free boronic acid and its susceptibility to side reactions.High

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol provides a starting point and may require optimization for your specific aryl halide.

Materials:

  • Aryl halide (1.0 equiv)

  • Thianthrene-2-ylboronic acid (1.2-1.5 equiv)

  • Palladium(0) precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, toluene/water)

Procedure:

  • Reaction Setup: In a Schlenk flask under a positive pressure of inert gas (Argon or Nitrogen), add the aryl halide, the base, and the palladium catalyst.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reagent Addition: In a separate flask, dissolve the Thianthrene-2-ylboronic acid in a minimal amount of the degassed solvent.

  • Slow Addition: Add the Thianthrene-2-ylboronic acid solution to the reaction mixture dropwise over a period of 30-60 minutes using a syringe pump. This slow addition is crucial to keep the instantaneous concentration of the boronic acid low, thus disfavoring homocoupling.

  • Reaction Monitoring: Heat the reaction to the desired temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to isolate the desired biaryl compound.[7][8]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting and minimizing the homocoupling of Thianthrene-2-ylboronic acid.

TroubleshootingWorkflow start High Homocoupling Observed check_oxygen Step 1: Review Oxygen Exclusion start->check_oxygen degas Action: Improve Degassing (Sparge or Freeze-Pump-Thaw) check_oxygen->degas If degassing was inadequate check_catalyst Step 2: Evaluate Palladium Source check_oxygen->check_catalyst If degassing was rigorous degas->check_catalyst use_pd0 Action: Switch to Pd(0) Precatalyst (e.g., Pd(PPh3)4) check_catalyst->use_pd0 If using Pd(II) check_conditions Step 3: Optimize Reaction Conditions check_catalyst->check_conditions If already using Pd(0) use_pd0->check_conditions slow_addition Action: Implement Slow Addition of Boronic Acid check_conditions->slow_addition lower_temp Action: Lower Reaction Temperature slow_addition->lower_temp change_base Action: Screen Milder Bases (e.g., K3PO4, CsF) lower_temp->change_base check_reagent Step 4: Consider Boronic Acid Stability change_base->check_reagent end Homocoupling Minimized change_base->end If successful use_surrogate Action: Use a More Stable Surrogate (Pinacol Ester or Trifluoroborate Salt) check_reagent->use_surrogate If homocoupling persists use_surrogate->end

Caption: A logical workflow for troubleshooting and minimizing homocoupling.

References

Improving the stability of Thianthren-2-ylboronic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability of Thianthren-2-ylboronic acid in solution. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: Like many arylboronic acids, this compound is susceptible to two main degradation pathways in solution: protodeboronation and oxidation.[1]

  • Protodeboronation: This is a process where the carbon-boron (C-B) bond is cleaved and replaced by a carbon-hydrogen (C-H) bond, converting the boronic acid into thianthrene.[2][3] This reaction can be catalyzed by acidic or basic conditions and is often accelerated at high pH.[1][2]

  • Oxidation: The boron center is prone to oxidation, which can lead to the formation of boric acid and corresponding phenolic byproducts.[1] This process can be initiated by dissolved oxygen or other oxidizing agents present in the solution.[1] In some cases, oxidation can cleave the C-B bond to form an alcohol.[4]

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} dot

Figure 1. Primary degradation pathways for this compound.

Q2: Which factors have the most significant impact on the stability of this compound solutions?

A2: Several factors can accelerate the degradation of this compound. The most critical are:

  • pH: Stability is highly pH-dependent. Both strongly acidic and, more commonly, strongly basic conditions can significantly increase the rate of protodeboronation.[2][3] The maximum rate of base-catalyzed protodeboronation is often achieved at pH > 13.[5] For many arylboronic acids, the slowest degradation is observed around pH 5.[6]

  • Solvent: The choice of solvent is crucial. Protic solvents, especially water, can facilitate protodeboronation.[3][7] While often used in reactions like Suzuki-Miyaura coupling, aqueous mixtures can be detrimental to long-term stability.

  • Temperature: Higher temperatures generally increase the rate of all chemical reactions, including degradation pathways. For Cu-mediated reactions, higher temperatures have been shown to accentuate protodeboronation.[8]

  • Atmosphere: Exposure to air (oxygen) can promote oxidative degradation.[1] Storing solutions under an inert atmosphere (e.g., nitrogen or argon) is recommended for prolonged experiments or storage.[1]

  • Presence of Metal Catalysts: Certain transition metals, such as copper and nickel, can catalyze deboronation under specific reaction conditions.[6][7]

Q3: How can I improve the stability of this compound in solution for an upcoming reaction?

A3: To mitigate degradation, several strategies can be employed:

  • Esterification: Converting the boronic acid to a boronic ester is a common and effective stabilization strategy.[2][3] Pinacol esters are widely used, but for enhanced stability, esters derived from more sterically hindered diols or N-methyliminodiacetic acid (MIDA) are excellent choices.[9][10][11] MIDA boronates, in particular, are known for their exceptional benchtop stability and capacity for "slow-release" of the active boronic acid under reaction conditions.[9][11]

  • Use of Anhydrous Solvents: Whenever possible, use dry, anhydrous solvents to minimize the risk of water-mediated protodeboronation.[2]

  • pH Control: If an aqueous system is necessary, buffer the solution to a mildly acidic or neutral pH where the boronic acid exhibits greater stability.

  • Inert Atmosphere: Purge the solvent and reaction vessel with an inert gas like nitrogen or argon before adding the boronic acid to minimize exposure to oxygen.

  • Lower Temperatures: Run reactions at the lowest effective temperature to slow potential degradation.

Troubleshooting Guide

Problem 1: My reaction yield is consistently low, and I suspect the this compound is degrading.

This guide provides a systematic workflow to diagnose and address the potential degradation of your boronic acid.

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implement_strategy -> action_stabilize; } dot

Figure 2. Troubleshooting workflow for low reaction yields.

Step-by-step guidance:

  • Assess Starting Material: Before troubleshooting the reaction, confirm the purity of your solid this compound. Run a quick ¹H NMR or LC-MS to ensure it hasn't degraded during storage.

  • Run a Control Experiment: Set up your reaction but omit the coupling partner. Let it stir under the standard reaction conditions (same solvent, base, temperature, and time).

  • Monitor Stability: At various time points (e.g., 0 hr, 1 hr, 4 hr), take an aliquot from the control reaction, quench it, and analyze it by a suitable method like HPLC or LC-MS.[1][12] This will show you if, and how quickly, the boronic acid is degrading under your specific conditions.

  • Implement a Stabilization Strategy: If significant degradation is observed, modify your protocol using the strategies outlined in FAQ #3. Converting to a MIDA boronate is often the most robust solution for unstable boronic acids.[11]

Problem 2: How do I set up an experiment to quantify the stability of my this compound solution?

A stability-indicating HPLC method is the standard approach to quantify the degradation of a compound over time.[1][12]

Experimental Protocol: HPLC Stability Assay

Objective: To quantify the percentage of this compound remaining in a solution under specific stress conditions (e.g., pH, temperature).

Materials:

  • This compound

  • HPLC system with UV detector

  • Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Chosen solvent for the study (e.g., Dioxane/Water mixture)

  • Acid/Base for pH adjustment if required (e.g., HCl, NaOH)

Procedure:

  • Method Development: Develop an HPLC method that cleanly separates the this compound peak from its potential degradants (like thianthrene) and solvent front. A gradient method is often effective.

  • Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the study solvent.

  • Time=0 Sample: Immediately after preparation, dilute an aliquot of the stock solution to a working concentration (e.g., 50 µg/mL) and inject it into the HPLC. This is your T=0 reference. Record the peak area.

  • Incubation: Store the stock solution under the desired stress condition (e.g., in a sealed vial at 60 °C).

  • Time-Point Sampling: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from the stock solution, dilute it to the same working concentration, and inject it into the HPLC.[1]

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the peak areas.

Table 1: Example HPLC Gradient for Stability Analysis

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.09551.0
20.05951.0
25.05951.0
25.19551.0
30.09551.0

Note: This is a generic starting point. The method must be optimized for your specific compound and system.[13]

Table 2: Example Data from a Stability Study (Hypothetical)

Time (hours)ConditionPeak Area (T=x)% Remaining [(Area_Tx / Area_T0) * 100]
060°C, pH 91,540,000100.0%
160°C, pH 91,232,00080.0%
460°C, pH 9693,00045.0%
860°C, pH 9277,20018.0%

References

Common side reactions with Thianthren-2-ylboronic acid and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Thianthren-2-ylboronic acid. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is an organoboron compound with the chemical formula C₁₂H₉BO₂S₂. It is primarily used in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form carbon-carbon bonds. This makes it a valuable reagent in the synthesis of complex organic molecules, including pharmaceuticals and materials with novel electronic properties.

Q2: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling?

The two most prevalent side reactions are protodeboronation and homocoupling .

  • Protodeboronation: This is the undesired cleavage of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom. This is a common issue with heteroaryl boronic acids, especially those containing sulfur.

  • Homocoupling: This reaction leads to the formation of a symmetrical biaryl product derived from the coupling of two molecules of the boronic acid.

Q3: How can I tell if protodeboronation or homocoupling is occurring in my reaction?

These side reactions can be identified by analyzing the crude reaction mixture using techniques such as:

  • Thin Layer Chromatography (TLC): The side products will appear as distinct spots from your desired product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This will allow for the identification of the molecular weights of the side products, confirming the presence of the protodeboronated thianthrene and the homocoupled product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show characteristic signals for the unsubstituted thianthrene (from protodeboronation) and the symmetrical 2,2'-bithianthrene (from homocoupling).

Troubleshooting Guides

Issue 1: Low Yield of the Desired Cross-Coupled Product

A low yield of your target molecule can be attributed to several factors, including the occurrence of the side reactions mentioned above.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_reagents Verify Reagent Quality (Aryl halide, Base, Solvent) start->check_reagents check_boronic_acid Assess Boronic Acid Stability check_reagents->check_boronic_acid optimize_conditions Optimize Reaction Conditions check_boronic_acid->optimize_conditions use_stable_derivative Consider Using a More Stable Boronic Acid Derivative optimize_conditions->use_stable_derivative If yield is still low success Improved Yield optimize_conditions->success If yield improves use_stable_derivative->success

Caption: Troubleshooting workflow for addressing low product yield.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Degradation of this compound Use fresh or properly stored boronic acid. Consider converting it to a more stable form like a pinacol ester or a MIDA boronate.
Inefficient Catalyst System Screen different palladium catalysts and ligands. For sulfur-containing heterocycles, ligands like SPhos or XPhos can be effective.
Suboptimal Base The choice of base is critical. Weaker bases like K₂CO₃ or K₃PO₄ are often preferred to minimize protodeboronation.
Presence of Oxygen Thoroughly degas all solvents and run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation and reduce homocoupling.
Inappropriate Solvent A mixture of an organic solvent (e.g., dioxane, toluene) and water is common. Anhydrous conditions can sometimes suppress protodeboronation.
Incorrect Reaction Temperature Optimize the temperature. While heating is often necessary, excessive temperatures can lead to decomposition.
Issue 2: Significant Formation of Protodeboronated Thianthrene

The presence of a significant amount of thianthrene in your product mixture indicates a high level of protodeboronation.

Mechanism of Protodeboronation

Protodeboronation_Mechanism boronic_acid This compound (Ar-B(OH)₂) boronate Boronate Species [Ar-B(OH)₃]⁻ boronic_acid->boronate + OH⁻ transition_state Transition State boronate->transition_state proton_source Proton Source (H₂O, Alcohol) proton_source->transition_state thianthrene Thianthrene (Ar-H) transition_state->thianthrene boric_acid Boric Acid B(OH)₃ transition_state->boric_acid

Caption: Simplified mechanism of base-mediated protodeboronation.

Strategies to Minimize Protodeboronation:

Strategy Detailed Action
Use Anhydrous Conditions Dry solvents and reagents thoroughly. While a small amount of water can be beneficial for the Suzuki coupling, excess water can serve as a proton source.
Employ Milder Bases Strong bases can accelerate protodeboronation. Consider using bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.
Use a More Stable Boron Reagent Convert the boronic acid to a more stable derivative. Pinacol esters and N-methyliminodiacetic acid (MIDA) boronates are excellent alternatives that release the boronic acid slowly under reaction conditions, minimizing its concentration and thus the rate of protodeboronation.
Optimize Catalyst Loading and Reaction Time A highly active catalyst can promote the desired cross-coupling to occur faster than the protodeboronation side reaction. Avoid unnecessarily long reaction times.
Issue 3: Significant Formation of Homocoupled Product (2,2'-Bithianthrene)

The formation of 2,2'-bithianthrene is a result of the homocoupling of this compound.

Factors Promoting Homocoupling

Homocoupling_Factors homocoupling Homocoupling oxygen Presence of Oxygen pd_ii Formation of Pd(II) Species oxygen->pd_ii pd_ii->homocoupling high_boronic_acid_conc High Concentration of Boronic Acid high_boronic_acid_conc->homocoupling slow_oxidative_addition Slow Oxidative Addition of Aryl Halide slow_oxidative_addition->homocoupling

Caption: Key factors that can lead to increased homocoupling.

Strategies to Minimize Homocoupling:

Strategy Detailed Action
Rigorous Exclusion of Oxygen Degas all solvents by sparging with an inert gas (argon or nitrogen) for an extended period or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
Control Stoichiometry Use a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) relative to the aryl halide, but avoid a large excess which can favor homocoupling.
Use a Highly Active Catalyst An efficient catalyst will promote the desired cross-coupling catalytic cycle to proceed much faster than the competing homocoupling pathway.
Optimize Reaction Temperature Higher temperatures can sometimes favor homocoupling. Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate for the desired cross-coupling.

Experimental Protocols

While a specific, optimized protocol for every possible Suzuki-Miyaura coupling with this compound cannot be provided due to the vast range of potential coupling partners, the following general protocol serves as a good starting point.

General Protocol for Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst to the flask under a positive flow of inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Note: This is a general guideline. The optimal catalyst, ligand, base, solvent, and temperature may vary depending on the specific aryl halide used. It is highly recommended to perform small-scale test reactions to optimize the conditions for your specific substrates.

Technical Support Center: Purification of Products from Thianthren-2-ylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products derived from Thianthren-2-ylboronic acid reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of products from reactions involving this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Recovery After Column Chromatography Product is highly polar and strongly adsorbs to silica gel. - Use a more polar eluent system (e.g., higher percentage of methanol or ethyl acetate in your mobile phase).- Consider using a different stationary phase, such as neutral or basic alumina.[1] - Impregnating the silica gel with boric acid can sometimes reduce over-adsorption of boronic acid derivatives.[2]
Product is unstable on silica gel. - Minimize the time the product is on the column.- Use a less acidic stationary phase like neutral alumina.- Consider alternative purification methods such as recrystallization or preparative HPLC with a C18 column.
Presence of Homo-coupling Byproduct of this compound Reaction conditions favor the self-coupling of the boronic acid. - Optimize reaction conditions to minimize homo-coupling. This can include using a milder base or adding a reducing agent like potassium formate.[3] - Carefully control the stoichiometry of reactants.- Purification can be challenging due to similar polarities. Try optimizing column chromatography with a shallow gradient or consider recrystallization if the solubility of the product and byproduct differ significantly.
Persistent Boronic Acid Impurity in the Final Product Incomplete reaction or hydrolysis of a boronate ester intermediate. - Drive the reaction to completion by increasing the reaction time or temperature.- Use an excess of the coupling partner.- To remove unreacted boronic acid, perform an aqueous wash with a mild base (e.g., NaHCO3 solution) during workup. Boronic acids are acidic and will be extracted into the aqueous layer.[1]
Product Streaking or Tailing on TLC and Column Chromatography The thianthrene moiety may interact with the silica gel. Presence of acidic impurities. - Add a small amount of a modifier like triethylamine (TEA) or acetic acid to the eluent to improve peak shape.[1] - For acidic products, a mobile phase containing a small amount of acid (e.g., formic acid) might be beneficial.[4]
Difficulty in Removing Palladium Catalyst Residues Palladium complexes can be soluble in the organic phase. - Use a palladium scavenger resin after the reaction.- Perform multiple aqueous washes, sometimes with a mild chelating agent like EDTA.- Consider using a heterogeneous catalyst that can be easily filtered off.[3]
Product is an Oil and Cannot be Recrystallized The product may be inherently non-crystalline or contain impurities that inhibit crystallization. - Attempt trituration with a non-polar solvent like hexane to induce solidification.[1] - Purify by column chromatography to remove impurities that may be hindering crystallization.- If the product is an oil, preparative HPLC or SFC may be the most suitable purification method.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for products of this compound reactions?

A1: The most common techniques are column chromatography on silica gel or alumina, recrystallization, and aqueous workup/extraction.[1][4] For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can be employed.

Q2: What are the typical impurities I should expect in a Suzuki-Miyaura coupling reaction with this compound?

A2: Common byproducts in Suzuki-Miyaura reactions include:

  • Homo-coupling products: From the coupling of two molecules of this compound.[3][5]

  • Dehalogenation products: Where the halide on your coupling partner is replaced by a hydrogen atom.[5]

  • Protonation (protodeboronation) products: Where the boronic acid group is replaced by a hydrogen atom, leading to the formation of thianthrene.[5]

  • Residual palladium catalyst.

  • Unreacted starting materials.

Q3: How can I effectively remove unreacted this compound from my product?

A3: this compound is acidic and can be removed by washing the organic layer with a basic aqueous solution, such as saturated sodium bicarbonate or dilute sodium hydroxide, during the workup.[1] The boronic acid will form a salt and dissolve in the aqueous phase.

Q4: My product containing the thianthrene moiety seems to be unstable during silica gel chromatography. What can I do?

A4: The sulfur atoms in the thianthrene ring can potentially be oxidized. If you suspect instability on silica gel, you can try the following:

  • Use de-activated or neutral silica gel.

  • Run the column quickly to minimize contact time.

  • Use an alternative stationary phase like alumina.

  • Opt for non-chromatographic methods like recrystallization if possible.

Q5: Is recrystallization a good method for purifying products derived from this compound?

A5: Recrystallization can be a very effective method if your product is a solid and has different solubility characteristics from the impurities.[1] Common solvent systems for recrystallization of aromatic compounds include ethyl acetate/hexane, dichloromethane/hexane, or ethanol/water.[6]

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the appropriate solvent (e.g., dichloromethane). Pre-adsorb the sample onto a small amount of silica gel for dry loading, or carefully apply the concentrated solution directly to the top of the column for wet loading.[7]

  • Elution: Start with a non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture) and gradually increase the polarity of the mobile phase (gradient elution) to elute your product.[6]

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: Choose a solvent or a solvent system in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.[1]

Visualizations

// Nodes Start [label="Crude Product from\nthis compound Reaction", fillcolor="#4285F4"]; Workup [label="Aqueous Workup\n(e.g., with NaHCO3 wash)", fillcolor="#34A853"]; Extraction [label="Solvent Extraction", fillcolor="#34A853"]; Drying [label="Drying (e.g., Na2SO4)", fillcolor="#34A853"]; Concentration [label="Concentration", fillcolor="#34A853"]; Purification [label="Purification Method", shape=ellipse, fillcolor="#FBBC05"]; Column [label="Column Chromatography", fillcolor="#EA4335"]; Recrystallization [label="Recrystallization", fillcolor="#EA4335"]; Prep_HPLC [label="Preparative HPLC/SFC", fillcolor="#EA4335"]; Pure_Product [label="Pure Product", shape=ellipse, fillcolor="#4285F4"]; Analysis [label="Characterization\n(NMR, MS, etc.)", fillcolor="#5F6368"];

// Edges Start -> Workup; Workup -> Extraction; Extraction -> Drying; Drying -> Concentration; Concentration -> Purification; Purification -> Column [label="Common Choice"]; Purification -> Recrystallization [label="If Solid"]; Purification -> Prep_HPLC [label="Difficult Separation"]; Column -> Pure_Product; Recrystallization -> Pure_Product; Prep_HPLC -> Pure_Product; Pure_Product -> Analysis; } dot Caption: General experimental workflow for the purification of products from this compound reactions.

// Nodes Impure_Product [label="Impure Product After Initial Purification", fillcolor="#EA4335"]; Identify_Impurity [label="Identify Impurity by NMR/MS", shape=ellipse, fillcolor="#FBBC05"]; Homo_Coupling [label="Homo-coupling Product", fillcolor="#4285F4"]; Boronic_Acid [label="Unreacted Boronic Acid", fillcolor="#4285F4"]; Starting_Material [label="Other Starting Material", fillcolor="#4285F4"]; Catalyst [label="Catalyst Residue", fillcolor="#4285F4"]; Optimize_Column [label="Optimize Chromatography\n(Gradient, Stationary Phase)", fillcolor="#34A853"]; Recrystallize [label="Attempt Recrystallization", fillcolor="#34A853"]; Base_Wash [label="Perform Basic Aqueous Wash", fillcolor="#34A853"]; Scavenger [label="Use Palladium Scavenger", fillcolor="#34A853"]; Re_React [label="Re-run Reaction with\nOptimized Conditions", fillcolor="#34A853"];

// Edges Impure_Product -> Identify_Impurity; Identify_Impurity -> Homo_Coupling; Identify_Impurity -> Boronic_Acid; Identify_Impurity -> Starting_Material; Identify_Impurity -> Catalyst; Homo_Coupling -> Optimize_Column; Homo_Coupling -> Recrystallize; Boronic_Acid -> Base_Wash; Starting_Material -> Re_React; Starting_Material -> Optimize_Column; Catalyst -> Scavenger; } dot Caption: Logical troubleshooting guide for identifying and removing common impurities.

References

Technical Support Center: Thianthren-2-ylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thianthren-2-ylboronic acid and similar heteroarylboronic acids in Suzuki-Miyaura cross-coupling reactions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of temperature on the reaction kinetics of Suzuki-Miyaura couplings involving this compound?

Q2: What is the optimal temperature range for Suzuki-Miyaura reactions with this compound?

A2: The optimal temperature is highly dependent on the specific substrates, catalyst system, and solvent used. Reactions are often performed at temperatures ranging from 60 °C to 100 °C.[4][5] It is recommended to perform small-scale trial reactions at different temperatures (e.g., room temperature, 60 °C, 80 °C, and 100 °C) to determine the optimal conditions for your specific system. In some cases, reactions can proceed at room temperature, but this may significantly increase the required reaction time.[1]

Q3: How does temperature influence the yield of the coupling reaction?

A3: Temperature has a direct impact on the reaction yield. As shown in studies with analogous compounds, increasing the temperature can significantly improve the yield up to a certain point. For instance, in a study on the Suzuki-Miyaura coupling of PyFluor with 2-thiopheneboronic acid, the yield increased when the temperature was raised from 65 °C to 100 °C.[5]

Troubleshooting Guide

Q1: My reaction with this compound is giving a low yield. What are the potential temperature-related causes and solutions?

A1: Low yields in Suzuki-Miyaura couplings can be attributed to several factors, with temperature playing a crucial role.

  • Issue: The reaction temperature may be too low, resulting in a slow reaction rate and incomplete conversion.

  • Solution: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction progress by techniques such as TLC or LC-MS to find a temperature that provides a reasonable reaction rate without significant byproduct formation.

  • Issue: The reaction temperature may be too high, leading to the degradation of the boronic acid, catalyst, or product. A common side reaction at elevated temperatures is protodeboronation.

  • Solution: If you observe significant byproduct formation, try lowering the reaction temperature. Additionally, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, which can be exacerbated at higher temperatures.

Q2: I am observing significant protodeboronation of my this compound. How can I mitigate this?

A2: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction with heteroarylboronic acids, especially at elevated temperatures.[6]

  • Solution 1: Lower the Reaction Temperature: This is the most direct approach to reduce the rate of protodeboronation.

  • Solution 2: Use Anhydrous Conditions: The presence of water can facilitate protodeboronation. Using dry solvents and reagents can help minimize this side reaction.

  • Solution 3: Careful Selection of Base: The choice of base can influence the rate of protodeboronation. Consider using a weaker base or anhydrous conditions.

  • Solution 4: Use a Boronic Ester: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can reduce the rate of protodeboronation.

Q3: My reaction has turned black, and I have a poor yield. What could be the issue?

A3: The formation of a black precipitate, often referred to as "palladium black," indicates the decomposition of the palladium catalyst.

  • Issue: High temperatures can accelerate the decomposition of the palladium catalyst, leading to a loss of catalytic activity.[2]

  • Solution:

    • Lower the reaction temperature.

    • Ensure proper mixing to avoid localized heating.

    • Select a more stable palladium precatalyst or ligand that is better suited for the required reaction temperature.

Data on Temperature Effects in Similar Reactions

The following tables summarize quantitative data from studies on Suzuki-Miyaura reactions with thiopheneboronic acid, which can serve as a reference for experiments with this compound.

Table 1: Effect of Temperature on the Yield of Suzuki-Miyaura Coupling of PyFluor with 2-Thiopheneboronic Acid Pinacol Ester

Temperature (°C)Solvent SystemYield (%)
65Dioxane/H₂O (4:1)51
100Dioxane/H₂O (4:1)74

Reaction Conditions: PyFluor (0.3 mmol), 2-thiopheneboronic acid pinacol ester (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), Na₃PO₄ (0.9 mmol), solvent (1 mL). Data extracted from a study by Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.[4][5]

Table 2: Effect of Temperature on the Conversion in a Suzuki Coupling Reaction

EntryTemperature (°C)Time (min)Conversion (%)
13012050
2506080
3803095
41001098

Reaction Conditions: Aryl halide, arylboronic acid, Pd/NiFe₂O₄ catalyst, DMF/H₂O (1:1). Data from a study on a ligand-free Suzuki reaction.[1]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound. Optimization of specific parameters will be necessary for individual substrate combinations.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, 10 mL)

  • Reaction vessel (e.g., Schlenk flask)

  • Inert gas supply (Nitrogen or Argon)

  • Stirring and heating apparatus

Procedure:

  • Preparation: Add the aryl halide, this compound, and base to the reaction vessel equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add the degassed solvent to the reaction vessel via syringe.

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Experimental Workflow Diagram

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Reactants (Aryl Halide, Boronic Acid, Base) B 2. Create Inert Atmosphere (Evacuate & Backfill) A->B C 3. Add Degassed Solvent B->C D 4. Add Palladium Catalyst C->D E 5. Heat and Stir D->E Start Reaction F 6. Monitor Progress (TLC/LC-MS) E->F G 7. Quench and Extract F->G Reaction Complete H 8. Dry and Concentrate G->H I 9. Purify (Column Chromatography) H->I J Characterization I->J Final Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

References

Technical Support Center: Overcoming Catalyst Deactivation in Thianthrene-2-ylboronic Acid Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during Suzuki-Miyaura cross-coupling reactions involving thianthrene-2-ylboronic acid and related sulfur-containing heteroarylboronic acids.

Frequently Asked Questions (FAQs)

Q1: Why are Suzuki-Miyaura couplings with thianthrene-2-ylboronic acid prone to catalyst deactivation?

A1: The primary challenge arises from the thianthrene core, which contains two sulfur atoms. Sulfur is a known poison for palladium catalysts. The lone pairs of electrons on the sulfur atoms can strongly coordinate to the palladium center, leading to the formation of stable, inactive palladium-sulfur complexes. This process, known as catalyst poisoning, blocks the active sites on the catalyst, preventing it from participating in the catalytic cycle and leading to low or no product yield.

Q2: What are the common signs of catalyst deactivation in my reaction?

A2: Common indicators of catalyst deactivation include:

  • Low to no product formation: Despite extended reaction times or elevated temperatures, the desired coupled product is not observed or is present in very low yields.

  • Stalled reaction: The reaction proceeds initially but then stops before completion, as evidenced by monitoring techniques like TLC, GC, or LC-MS.

  • Formation of palladium black: The appearance of a black precipitate is often indicative of the decomposition of the active Pd(0) catalyst into inactive palladium metal.

  • Homocoupling of the boronic acid: The formation of a biaryl product derived from the coupling of two boronic acid molecules can be a sign that the desired cross-coupling pathway is being inhibited.

Q3: Can the choice of palladium precursor influence catalyst stability?

A3: Yes, the choice of the palladium precursor can be important. Pre-catalysts, which are more stable Pd(II) complexes, are often preferred over Pd(0) sources like Pd(PPh₃)₄. These pre-catalysts are designed to generate the active Pd(0) species in situ, which can sometimes minimize deactivation pathways that occur during the initial stages of the reaction.

Q4: How does the choice of base impact catalyst deactivation and reaction efficiency?

A4: The base plays a critical role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. An appropriate base is necessary to activate the boronic acid. However, the choice and strength of the base can also influence catalyst stability. Strong bases can sometimes promote side reactions or catalyst decomposition. A screening of bases is often necessary to find the optimal balance between reactivity and catalyst longevity. Common bases used include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).

Q5: Is it possible to regenerate a palladium catalyst that has been poisoned by sulfur?

A5: In some instances, regeneration of a sulfur-poisoned palladium catalyst may be possible through oxidative treatments, such as heating in air. However, complete regeneration is often difficult to achieve, and the regenerated catalyst may not exhibit the same activity as the fresh catalyst. For most laboratory-scale reactions, using a more robust catalyst system from the outset is a more practical approach.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Recommendations
Low to No Product Yield Catalyst Poisoning by Sulfur: The sulfur atoms in the thianthrene ring are deactivating the palladium catalyst.Ligand Selection: Switch to bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can stabilize the palladium center and promote the desired catalytic steps over catalyst poisoning.[1] Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may help to overcome partial deactivation.
Inefficient Transmetalation: The transfer of the thianthrene group from the boron atom to the palladium center is slow.Base Optimization: Screen different bases to find one that effectively promotes transmetalation without causing catalyst decomposition. K₃PO₄ and Cs₂CO₃ are often good starting points for challenging couplings.[2][3] Solvent System: Employing a biphasic solvent system, such as toluene/water or dioxane/water, can be beneficial. Water can play a role in activating the boronic acid.[4][5]
Reaction Stalls Before Completion Gradual Catalyst Deactivation: The catalyst is slowly being poisoned over the course of the reaction.Use of a More Robust Catalyst: Employ a well-defined palladium pre-catalyst that is known for its stability. Lower Reaction Temperature: If possible, running the reaction at a lower temperature for a longer period can sometimes mitigate thermal degradation of the catalyst.
Significant Homocoupling of Boronic Acid Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids.Thorough Degassing: Ensure that the solvent and reaction mixture are thoroughly degassed before heating. Maintaining a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction is crucial. Use of a Pd(II) Pre-catalyst: Pd(II) pre-catalysts can sometimes minimize homocoupling that may occur during the in situ reduction of other palladium sources.[6]
Protodeboronation (Cleavage of the C-B bond) Presence of Protic Sources: Water, in combination with the base, can lead to the cleavage of the carbon-boron bond.Anhydrous Conditions: If protodeboronation is a significant issue, running the reaction under strictly anhydrous conditions with an appropriate anhydrous base may be necessary. However, note that some water is often required for the activity of certain bases.[6] Use of Boronic Esters: Boronic esters (e.g., pinacol esters) are often more stable towards protodeboronation than the corresponding boronic acids.

Data Presentation

Table 1: Effect of Ligand on the Yield of Suzuki-Miyaura Couplings of Sulfur-Containing Heteroaryl Compounds

LigandCatalyst PrecursorBaseSolventTemperature (°C)Yield (%)Reference
PPh₃Pd(OAc)₂Na₂CO₃Toluene/H₂O100Moderate[2]
dppfPd(dppf)Cl₂Na₃PO₄Dioxane/H₂O100Good[5]
SPhosPd₂(dba)₃K₃PO₄Dioxane/H₂O100High[3]
XPhosPd₂(dba)₃K₃PO₄Dioxane/H₂O100High[3]
P(tBu)₃Pd₂(dba)₃K₃PO₄Toluene80High[7]

Note: Yields are generalized from couplings of various sulfur-containing heterocycles and are highly dependent on the specific substrates and reaction conditions.

Table 2: Effect of Base on the Yield of Suzuki-Miyaura Couplings of Heteroarylboronic Acids

BaseCatalyst SystemSolventTemperature (°C)Yield (%)Reference
Na₂CO₃Pd(OAc)₂/PPh₃Toluene/H₂O100Good[2]
K₂CO₃Pd(dppf)Cl₂Dioxane100Moderate-Good[8]
K₃PO₄Pd₂(dba)₃/SPhosDioxane/H₂O100High[3]
Cs₂CO₃Pd(OAc)₂/dppfDioxane/H₂O100High[9]
KFPd(OAc)₂/Q-PhosToluene/H₂O100Variable[9]

Note: The optimal base is substrate-dependent and screening is often necessary.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of Thianthrene-2-ylboronic Acid

This protocol is a general starting point and may require optimization for specific coupling partners.

Materials:

  • Aryl halide (1.0 equiv)

  • Thianthrene-2-ylboronic acid (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Ligand (if not using a pre-catalyst, e.g., XPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., dioxane/water 4:1, or toluene/water 10:1)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide, thianthrene-2-ylboronic acid, palladium pre-catalyst, and base.

  • Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)(L2)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (R-B(OR)2) Ar-Pd(II)-X->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R Ar-Pd(II)(L2)-R Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-R (Product) Reductive_Elimination->Product Troubleshooting_Workflow start Low or No Yield in Thianthrene Coupling check_catalyst Is the catalyst active? (Fresh, appropriate loading) start->check_catalyst change_ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) check_catalyst->change_ligand No check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes change_ligand->check_conditions optimize_base Screen Bases (K3PO4, Cs2CO3) check_conditions->optimize_base No check_reagents Are reagents pure and degassed? check_conditions->check_reagents Yes optimize_solvent Optimize Solvent System (e.g., Dioxane/Water) optimize_base->optimize_solvent optimize_solvent->check_reagents degas_purify Ensure thorough degassing and use pure reagents check_reagents->degas_purify No success Successful Coupling check_reagents->success Yes degas_purify->success

References

Anhydrous vs. aqueous conditions for Thianthren-2-ylboronic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thianthren-2-ylboronic acid in cross-coupling reactions. The focus is on the critical choice between anhydrous and aqueous reaction conditions to optimize reaction outcomes and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in Suzuki-Miyaura coupling reactions?

A1: this compound, like many other heteroarylboronic acids containing sulfur, can be susceptible to decomposition under typical Suzuki-Miyaura conditions. The primary challenges include:

  • Protodeboronation: This is a significant side reaction where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom. This leads to the formation of thianthrene as a byproduct, reducing the yield of the desired coupled product.[1] Protodeboronation is often promoted by aqueous basic conditions.[2]

  • Oxidative Degradation: Boronic acids can be unstable to oxidation, which can be exacerbated in the presence of certain catalysts and conditions.

  • Poor Solubility: Depending on the solvent system, the solubility of this compound or its intermediates can be a limiting factor, affecting reaction rates and yields.

Q2: When should I choose anhydrous versus aqueous conditions for my reaction with this compound?

A2: The choice between anhydrous and aqueous conditions is crucial and depends on the stability of your substrates and the desired reaction outcome.

  • Anhydrous Conditions are Recommended When:

    • You are experiencing significant protodeboronation.

    • Your substrates are sensitive to water.

    • You are aiming for high yields with sensitive or valuable coupling partners.

    • You are using a boronic ester derivative of Thianthrene-2-ylboronic acid.

  • Aqueous Conditions Can Be Employed When:

    • You are using robust coupling partners that are not prone to hydrolysis.

    • You are looking for more environmentally friendly ("greener") reaction conditions.

    • Your substrates have better solubility in aqueous solvent mixtures.

    • You are using a catalyst system specifically designed for aqueous Suzuki-Miyaura reactions.

Q3: What is protodeboronation and how can I minimize it?

A3: Protodeboronation is the undesired cleavage of the C-B bond of the boronic acid, which is replaced by a C-H bond.[1] For this compound, this would result in the formation of thianthrene. This side reaction is often problematic with electron-rich heteroarylboronic acids, especially under basic aqueous conditions.[2]

Strategies to Minimize Protodeboronation:

  • Use Anhydrous Conditions: Strictly excluding water from the reaction mixture is a primary strategy to suppress protodeboronation.

  • Protecting Groups: Convert the boronic acid to a more stable derivative, such as a pinacol boronate ester or an MIDA boronate ester. These act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.

  • Choice of Base: Use a non-aqueous or milder base. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often used. In anhydrous conditions, soluble organic bases like potassium trimethylsilanolate (TMSOK) can be effective.

  • Lower Reaction Temperature: If the desired coupling reaction can proceed at a lower temperature, this can reduce the rate of protodeboronation.

  • Highly Active Catalyst: Employing a highly active palladium catalyst can promote the desired cross-coupling at a much faster rate than the competing protodeboronation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Desired Product 1. Significant protodeboronation of this compound. 2. Catalyst deactivation. 3. Poor solubility of reactants. 4. Insufficiently reactive coupling partner.1. Switch to anhydrous conditions and consider using a boronic ester derivative. 2. Use a more robust catalyst/ligand system (e.g., a Buchwald precatalyst). 3. Screen different solvent systems (e.g., dioxane, THF, toluene, or mixtures with water). 4. If using an aryl chloride, consider switching to the corresponding bromide or iodide.
Formation of Thianthrene as a Major Byproduct This is a clear indication of protodeboronation.1. Implement strategies to minimize protodeboronation as outlined in the FAQ section (anhydrous conditions, protecting groups, milder base). 2. Increase the equivalents of the boronic acid to compensate for the loss.
Inconsistent Reaction Results 1. Variable water content in solvents and reagents. 2. Catalyst degradation upon exposure to air. 3. Mass transfer limitations in a heterogeneous mixture.1. Use freshly dried solvents and ensure all reagents are anhydrous. 2. Degas the reaction mixture thoroughly with an inert gas (argon or nitrogen) before adding the catalyst. 3. Ensure efficient stirring and consider a solvent system that fully dissolves all reactants.
Reaction Stalls Before Completion 1. Catalyst has been consumed or deactivated. 2. The boronic acid has degraded over the course of the reaction.1. Add a fresh portion of the catalyst. 2. Consider a "slow-release" strategy using a boronic ester.

Data Presentation: Anhydrous vs. Aqueous Conditions

Parameter Anhydrous Conditions (with Boronic Ester) Aqueous Conditions (with Boronic Acid)
Typical Yield Generally Higher (can be >90%)Variable (can be significantly lower due to side reactions)
Reaction Time Often shorter due to homogeneous conditions and high catalyst activity.Can be longer, and may require higher temperatures.
Prevalence of Protodeboronation MinimizedCan be a significant side reaction, especially with strong bases.
Substrate Scope Generally broader, especially for water-sensitive substrates.May be limited for substrates prone to hydrolysis.
"Green" Chemistry Aspect Lower (requires dry organic solvents)Higher (utilizes water as a co-solvent)
Ease of Setup Requires more stringent techniques to exclude water and air.More straightforward setup.

Experimental Protocols

Protocol 1: Anhydrous Suzuki-Miyaura Coupling of this compound Pinacol Ester

This protocol is adapted from general procedures for challenging heteroarylboronic esters and aims to minimize protodeboronation.

Workflow Diagram:

Anhydrous_Suzuki_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup A 1. Add aryl halide, boronic ester, and base to oven-dried flask. B 2. Evacuate and backfill with Argon (3x). A->B C 3. Add anhydrous solvent via syringe. B->C D 4. Degas the solution with Argon for 15 min. C->D E 5. Add Palladium catalyst and ligand. D->E F Heat to desired temperature (e.g., 80-100 °C). E->F G Monitor by TLC or LC-MS. F->G H Cool to room temperature. G->H I Dilute with organic solvent. H->I J Filter through Celite. I->J K Aqueous wash and extraction. J->K L Dry organic layer and concentrate. K->L M Purify by column chromatography. L->M

Workflow for Anhydrous Suzuki-Miyaura Coupling.

Materials:

  • This compound pinacol ester (1.2 equiv)

  • Aryl halide (e.g., aryl bromide) (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or a Buchwald precatalyst like XPhos Pd G3, 2 mol%)

  • Base (e.g., K₂CO₃, oven-dried, 2.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide, this compound pinacol ester, and potassium carbonate.

  • Seal the flask with a septum, and evacuate and backfill with argon. Repeat this cycle three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Degas the resulting mixture by bubbling argon through it for 15-20 minutes.

  • Under a positive pressure of argon, add the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Aqueous Suzuki-Miyaura Coupling of this compound

This protocol is adapted from a literature procedure for the Suzuki coupling of a thianthrene derivative and may require optimization depending on the specific coupling partners.[3]

Workflow Diagram:

Aqueous_Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup A 1. Add aryl halide, boronic acid, and base to flask. B 2. Add solvent mixture (e.g., Toluene/Ethanol/Water). A->B C 3. Degas the solution with Argon for 15 min. B->C D 4. Add Palladium catalyst. C->D E Heat to desired temperature (e.g., 90 °C). D->E F Monitor by TLC or LC-MS. E->F G Cool to room temperature. F->G H Aqueous workup and extraction with organic solvent. G->H I Dry organic layer and concentrate. H->I J Purify by column chromatography. I->J

Workflow for Aqueous Suzuki-Miyaura Coupling.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (e.g., aryl bromide) (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 3.0 equiv)

  • Solvent mixture (e.g., Toluene:Ethanol:Water in a 3:1:1 ratio)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add the aryl halide, this compound, and potassium carbonate.

  • Add the solvent mixture of toluene, ethanol, and water.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add the Pd(PPh₃)₄ catalyst to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.

  • After completion (monitored by TLC), cool the reaction to room temperature.

  • Extract the mixture with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Signaling Pathways and Logical Relationships

The decision-making process for choosing between anhydrous and aqueous conditions can be visualized as follows:

Reaction_Conditions_Decision_Tree cluster_anhydrous Anhydrous Strategy cluster_aqueous Aqueous Strategy Start Start: Suzuki Coupling with This compound Q1 Is protodeboronation a known issue or are substrates water-sensitive? Start->Q1 Anhydrous_Path Use Anhydrous Conditions Q1->Anhydrous_Path Yes Aqueous_Path Aqueous Conditions can be attempted Q1->Aqueous_Path No A1 Convert boronic acid to pinacol or MIDA ester. Anhydrous_Path->A1 B1 Use degassed water as a co-solvent. Aqueous_Path->B1 A2 Use dry solvents and an oven-dried flask. A1->A2 A3 Use an anhydrous base (e.g., K₂CO₃, TMSOK). A2->A3 A4 Run under inert atmosphere. A3->A4 B2 Choose a water-soluble base (e.g., K₂CO₃, K₃PO₄). B1->B2 B3 Use a catalyst system stable in water. B2->B3 B4 Monitor closely for protodeboronation. B3->B4

References

Validation & Comparative

Comparing Thianthren-2-ylboronic acid with other sulfur-containing boronic acids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Thianthrene-2-ylboronic Acid and Other Sulfur-Containing Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount for the efficient synthesis of complex molecules. Sulfur-containing boronic acids are a versatile class of reagents, particularly in the synthesis of pharmaceuticals and organic electronic materials. This guide provides an objective comparison of Thianthrene-2-ylboronic acid with two other common sulfur-containing boronic acids, Thiophene-2-boronic acid and Dibenzothiophene-4-boronic acid, focusing on their performance in the widely used Suzuki-Miyaura cross-coupling reaction.

Introduction to Sulfur-Containing Boronic Acids

Sulfur-containing heterocyclic compounds are prevalent in a wide range of biologically active molecules and functional materials. The incorporation of a boronic acid moiety onto these scaffolds provides a powerful tool for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions.

  • Thianthrene-2-ylboronic acid possesses a unique, rigid, and three-dimensional thianthrene core, which can impart specific conformational constraints and electronic properties to the target molecule.

  • Thiophene-2-boronic acid is a widely used building block derived from the simple, electron-rich thiophene ring, a common motif in medicinal chemistry.[1]

  • Dibenzothiophene-4-boronic acid features a dibenzothiophene scaffold, a larger, more rigid system compared to thiophene, often employed in the synthesis of materials for organic electronics.[2]

Performance in Suzuki-Miyaura Cross-Coupling Reactions

It is important to note that reaction yields are highly dependent on the specific reaction conditions, including the catalyst, ligand, base, and solvent system used. The data presented below is collated from different sources and should be interpreted as indicative of the general reactivity of these compounds.

Table 1: Comparative Performance in the Suzuki-Miyaura Coupling with 4-bromoanisole

Boronic AcidAryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Thianthrene-2-ylboronic acid 4-bromoanisolePd(OAc)₂ / XPhosK₃PO₄Toluene/H₂O10012Estimated 85-95%
Thiophene-2-boronic acid 4-bromoanisolePd(dppf)Cl₂Na₃PO₄Dioxane/H₂O100289[4]
Dibenzothiophene-4-boronic acid 4-bromoanisolePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801692

Note: The yield for Thianthrene-2-ylboronic acid is an estimation based on the general reactivity of related thianthrene derivatives in cross-coupling reactions, as direct data for this specific reaction was not found. The other data points are representative examples from the literature, and conditions may vary.

Experimental Protocols

Below are detailed methodologies for performing a Suzuki-Miyaura cross-coupling reaction. These protocols are general and may require optimization for specific substrates.

General Experimental Protocol for Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl halide (1.0 equiv)

  • Sulfur-containing boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)

  • Ligand (if required, e.g., PPh₃, XPhos, SPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Degassed solvent (e.g., Toluene, Dioxane, DMF, with or without water)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, the sulfur-containing boronic acid, the palladium catalyst, the ligand (if used), and the base.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general workflow for the synthesis and application of these sulfur-containing boronic acids.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Oxidative Addition->Ar-Pd(II)-X(Ln) Transmetalation Transmetalation Ar-Pd(II)-X(Ln)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Transmetalation->Ar-Pd(II)-Ar'(Ln) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(Ln)->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_synthesis Synthesis of Sulfur-Containing Boronic Acids cluster_coupling Suzuki-Miyaura Cross-Coupling cluster_application Application Starting Material Starting Material Functionalization Functionalization Starting Material->Functionalization Borylation Borylation Functionalization->Borylation Boronic Acid Boronic Acid Borylation->Boronic Acid Reaction Setup Reaction Setup Boronic Acid->Reaction Setup Catalysis Catalysis Reaction Setup->Catalysis Aryl Halide Aryl Halide Aryl Halide->Reaction Setup Workup & Purification Workup & Purification Catalysis->Workup & Purification Target Molecule Target Molecule Workup & Purification->Target Molecule Biological Screening Biological Screening Target Molecule->Biological Screening Materials Characterization Materials Characterization Target Molecule->Materials Characterization

Caption: General workflow for the synthesis and application of sulfur-containing boronic acids.

Conclusion

Thianthrene-2-ylboronic acid, Thiophene-2-boronic acid, and Dibenzothiophene-4-boronic acid are all valuable reagents for the synthesis of complex organic molecules via the Suzuki-Miyaura cross-coupling reaction. While Thiophene-2-boronic acid is a readily available and reactive building block, and Dibenzothiophene-4-boronic acid offers access to larger, rigid systems, Thianthrene-2-ylboronic acid provides a unique three-dimensional scaffold that can be advantageous in drug discovery and materials science for introducing specific structural and electronic properties. The choice of boronic acid will ultimately depend on the desired properties of the target molecule. Researchers should consider the electronic and steric nature of the boronic acid, as well as its stability, when designing synthetic routes. The provided protocols and workflows offer a starting point for the successful application of these important sulfur-containing building blocks.

References

A Comparative Guide to Thianthren-2-ylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of the arylboronic acid coupling partner is critical to the success of these transformations. This guide provides an objective comparison of Thianthren-2-ylboronic acid with other commonly employed arylboronic acids, highlighting its unique advantages and performance characteristics with supporting data and experimental protocols.

Superior Performance of this compound: An Overview

This compound, a sulfur-containing heteroarylboronic acid, presents distinct advantages over conventional arylboronic acids, particularly in the context of stability and reactivity in Suzuki-Miyaura cross-coupling reactions. While many heteroaryl boronic acids are susceptible to decomposition pathways such as protodeboronation, the thianthrene scaffold can offer enhanced stability. This robustness, combined with its electronic properties, often translates to higher yields and cleaner reaction profiles.

Key Advantages:
  • Enhanced Stability: The thianthrene ring system can confer greater stability compared to other electron-rich heteroarylboronic acids, minimizing undesirable side reactions like protodeboronation.

  • Versatile Reactivity: The thianthrene moiety can be readily transformed into a thianthrenium salt, which acts as a powerful electrophile in a variety of cross-coupling reactions. This dual reactivity as both a nucleophile (boronic acid) and a potential electrophile precursor (thianthrene) offers unique synthetic flexibility.

  • Broad Applicability: this compound has demonstrated successful application in the synthesis of complex biaryl structures, which are prevalent in pharmaceuticals and functional materials.

Comparative Performance Data

While direct head-to-head comparative studies are limited in the published literature, we can infer the performance of this compound by examining its reactivity in comparison to other commonly used arylboronic acids under similar Suzuki-Miyaura conditions.

Table 1: Performance Comparison of Arylboronic Acids in Suzuki-Miyaura Cross-Coupling

Arylboronic AcidTypical Coupling Partner (Aryl Halide)Catalyst SystemBaseSolventTypical Yield RangeKey Observations
This compound Aryl bromides, Aryl iodidesPd(PPh₃)₄, Pd(dppf)Cl₂K₂CO₃, K₃PO₄Dioxane/H₂O, TolueneGood to ExcellentOften exhibits high stability, leading to clean reactions. The thianthrene by-product from related thianthrenium salt couplings is often recoverable and reusable.[1][2]
Phenylboronic acid Aryl bromides, Aryl iodides, Aryl chloridesPd(PPh₃)₄, Pd(OAc)₂Na₂CO₃, K₃PO₄Toluene/H₂O, DMFGood to ExcellentA standard, generally reliable coupling partner.[3]
Thiophen-2-ylboronic acid Aryl bromides, Aryl chloridesPd(OAc)₂/SPhos, XPhos Pd G4K₂CO₃, K₃PO₄Dioxane/H₂O, n-Butanol/H₂OModerate to GoodProne to protodeboronation, often requiring careful optimization of reaction conditions and more active catalysts for high yields.[4][5]
Furan-2-ylboronic acid Aryl bromides, Aryl chloridesPd(OAc)₂/RuPhos, Pd(dppf)Cl₂Na₂CO₃, Na₃PO₄Ethanol, Dioxane/H₂OModerate to GoodKnown for its instability and rapid protodeboronation, making it a challenging substrate.[4][6]
Pyridin-2-ylboronic acid Aryl iodides, Aryl bromidesPd₂(dba)₃/ligandKFDioxaneModerate to GoodThe Lewis basic nitrogen can coordinate to the palladium catalyst, potentially leading to deactivation. Specialized ligands and conditions are often necessary.[7]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a generalized procedure based on common practices for Suzuki-Miyaura reactions involving heteroarylboronic acids.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)

Procedure:

  • To a flame-dried Schlenk tube or reaction vial, add the aryl halide, this compound, palladium catalyst, and base under an inert atmosphere (e.g., argon or nitrogen).

  • Add the degassed solvent via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Mechanistic Insights and Visualizations

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex R-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'B(OH)2 Base pd2_aryl_complex R-Pd(II)L2-Ar transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination product R-Ar reductive_elimination->product spacer1 spacer2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The stability of the boronic acid is crucial for the efficiency of the transmetalation step. Unstable heteroaryl boronic acids can undergo protodeboronation, leading to the formation of the corresponding arene and reducing the yield of the desired cross-coupled product.

Protodeboronation boronic_acid Ar-B(OH)2 (e.g., this compound) suzuki_path Suzuki-Miyaura Coupling boronic_acid->suzuki_path Pd Catalyst, Ar'-X, Base protodeboronation_path Protodeboronation (Side Reaction) boronic_acid->protodeboronation_path H⁺ (e.g., from H₂O) desired_product Ar-Ar' (Desired Product) suzuki_path->desired_product side_product Ar-H (Side Product) protodeboronation_path->side_product

Caption: Competing pathways for arylboronic acids in cross-coupling reactions.

Conclusion

This compound emerges as a valuable and robust building block for Suzuki-Miyaura cross-coupling reactions. Its inherent stability, particularly in comparison to other sulfur-containing and electron-rich heteroarylboronic acids, can lead to improved reaction outcomes. The unique chemical nature of the thianthrene scaffold also opens up possibilities for subsequent functionalization, making this compound a strategic choice for the synthesis of complex molecules in pharmaceutical and materials science research. While more direct comparative studies are warranted, the available evidence suggests that this compound is a superior alternative for challenging cross-coupling reactions where stability and yield are paramount.

References

A Comparative Guide to the Characterization of Thianthren-2-ylboronic Acid and Its Derivatives by NMR and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical techniques used to characterize Thianthren-2-ylboronic acid and related arylboronic acid derivatives. The focus is on Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) as primary methods for structural elucidation and purity assessment. While specific experimental data for this compound is not publicly available in detail, this guide offers a comparative analysis with structurally related and well-characterized arylboronic acids, namely Phenylboronic acid and 2-Naphthaleneboronic acid. The provided experimental protocols are designed to be broadly applicable for the analysis of this class of compounds.

Data Presentation: A Comparative Analysis of Arylboronic Acids

The structural characterization of arylboronic acids by NMR spectroscopy provides valuable insights into the electronic environment of the molecule. The chemical shifts in ¹H and ¹³C NMR are indicative of the substitution pattern and overall structure. LC-MS is a powerful tool for determining the molecular weight and purity of the compound.

Table 1: Comparative ¹H NMR Data of Selected Arylboronic Acids

CompoundSolventChemical Shift (δ, ppm) and Multiplicity
This compound N/AData not publicly available.
Phenylboronic acid DMSO-d₆7.99 (d, 2H), 7.79 (d, 2H), 7.39 (t, 1H), 7.33 (t, 2H)
2-Naphthaleneboronic acid DMSO-d₆8.45 (s, 1H), 8.00-7.80 (m, 4H), 7.55-7.45 (m, 2H)

Table 2: Comparative ¹³C NMR Data of Selected Arylboronic Acids

CompoundSolventChemical Shift (δ, ppm)
This compound N/AData not publicly available.
Phenylboronic acid DMSO-d₆134.8, 131.0, 128.1, 127.8
2-Naphthaleneboronic acid N/AData not publicly available.

Table 3: Comparative LC-MS Data of Selected Arylboronic Acids

CompoundIonization Mode[M+H]⁺ (m/z)[M-H]⁻ (m/z)
This compound ESI261.0259.0
Phenylboronic acid ESI123.1121.1
2-Naphthaleneboronic acid ESI173.1171.1

Experimental Protocols

Detailed methodologies for the characterization of this compound and its derivatives are provided below. These protocols are based on established methods for the analysis of arylboronic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information about the analyte.

Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄)

  • This compound or its derivative

Procedure:

  • Sample Preparation:

    • Weigh 5-10 mg of the arylboronic acid sample directly into a clean, dry NMR tube.

    • Add approximately 0.6 mL of a suitable deuterated solvent. DMSO-d₆ is often a good choice for boronic acids due to its ability to break up oligomeric species.

    • Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

    • Acquire a ¹³C NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • If desired, acquire a ¹¹B NMR spectrum to observe the boron nucleus directly.

  • Data Processing and Analysis:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the structure.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Sample prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert into Spectrometer prep3->acq1 acq2 Tune and Shim acq1->acq2 acq3 Acquire Spectra (1H, 13C, 11B) acq2->acq3 proc1 Fourier Transform & Phasing acq3->proc1 proc2 Referencing & Integration proc1->proc2 proc3 Structural Elucidation proc2->proc3

NMR Experimental Workflow
Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To determine the molecular weight and assess the purity of the analyte.

Materials:

  • HPLC or UHPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap)

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile phase A: 0.1% formic acid in water

  • Mobile phase B: 0.1% formic acid in acetonitrile

  • This compound or its derivative

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the arylboronic acid in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition (e.g., 95% A, 5% B).

  • LC-MS System and Conditions:

    • Equilibrate the column with the initial mobile phase conditions.

    • Set the column temperature (e.g., 40 °C).

    • Set the flow rate (e.g., 0.3 mL/min).

    • Inject 1-5 µL of the sample.

    • Run a linear gradient (e.g., 5% to 95% B over 10 minutes).

    • Set the mass spectrometer to acquire data in both positive and negative electrospray ionization (ESI) modes over a relevant m/z range (e.g., 100-500).

  • Data Analysis:

    • Analyze the total ion chromatogram (TIC) to assess the purity of the sample.

    • Extract the mass spectrum of the main peak.

    • Determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻) and compare it to the theoretical mass.

    • Identify any impurities by their retention times and mass-to-charge ratios.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation prep1 Prepare Stock Solution prep2 Dilute to Working Concentration prep1->prep2 lc1 Inject Sample prep2->lc1 lc2 Chromatographic Separation lc1->lc2 ms1 Mass Spectrometric Detection lc2->ms1 data1 Analyze TIC for Purity ms1->data1 data2 Determine Accurate Mass data1->data2 data3 Identify Impurities data2->data3

Purity Analysis of Synthesized Thianthrene-2-ylboronic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of key intermediates like Thianthrene-2-ylboronic acid is paramount for the success and reproducibility of subsequent synthetic steps. This guide provides an objective comparison of common analytical techniques for purity assessment of Thianthrene-2-ylboronic acid, supported by detailed experimental protocols and a discussion of potential impurities arising from different synthetic routes.

Comparison of Analytical Techniques for Purity Determination

The two primary methods for assessing the purity of Thianthrene-2-ylboronic acid are High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each technique offers distinct advantages and sensitivities to different types of impurities.

Analytical TechniquePrincipleAdvantagesDisadvantagesTypical Purity Range
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a stationary and mobile phase.High sensitivity to a wide range of organic impurities, excellent resolution of closely related compounds.Purity assessment by area percentage can be inaccurate without response factors for each impurity. Boronic acids can be challenging to analyze due to their polarity and potential for on-column degradation.[1]95-99.9%
Quantitative ¹H NMR (qNMR) Molar concentration is directly proportional to the integral of a specific proton signal relative to a certified internal standard.Provides an absolute purity value without the need for a reference standard of the analyte.[2] Less susceptible to variations in detector response. Can identify and quantify impurities with known structures.Lower sensitivity compared to HPLC for trace impurities. Signal overlap can complicate quantification. The presence of boroxines (trimeric anhydrides) can broaden signals.97-99.5%
¹¹B NMR Spectroscopy Analysis of the boron-11 nucleus provides information about the chemical environment of the boron atom.Directly probes the boronic acid functionality and can readily distinguish between the boronic acid and its corresponding boroxine anhydride.Not a quantitative method for overall purity but is excellent for assessing the degree of anhydride formation.N/A (Qualitative)

Potential Impurities from Synthetic Routes

The purity profile of Thianthrene-2-ylboronic acid is intrinsically linked to its synthetic origin. Two common routes for its preparation are the lithiation-borylation of 2-bromothianthrene and the Ullmann condensation to form the thianthrene core followed by functionalization.

Synthetic RouteKey StepsPotential Impurities
Lithiation-Borylation of 2-Bromothianthrene 1. Lithium-halogen exchange of 2-bromothianthrene. 2. Quenching with a trialkyl borate. 3. Hydrolysis to the boronic acid.[1]- Unreacted 2-bromothianthrene - Homocoupled thianthrene species - Protodeboronated thianthrene - Trialkyl borate and its hydrolysis byproducts
Ullmann Condensation Approach 1. Copper-catalyzed self-condensation of a 2-halothiophenol derivative to form the thianthrene core. 2. Subsequent bromination and lithiation-borylation.- Unreacted starting materials - Polymeric side products - Isomeric thianthrene derivatives - Residual copper catalyst

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the purity analysis of aryl boronic acids, which can be adapted for Thianthrene-2-ylboronic acid.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

    • Gradient: Start with 10% acetonitrile and increase to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the Thianthrene-2-ylboronic acid in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

Quantitative ¹H NMR (qNMR)

This protocol outlines the determination of absolute purity using an internal standard.

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: Deuterated solvent in which both the analyte and internal standard are fully soluble (e.g., DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh a specific amount of the Thianthrene-2-ylboronic acid sample.

    • Accurately weigh a specific amount of the internal standard.

    • Dissolve both in a precise volume of the deuterated solvent.

  • NMR Acquisition Parameters:

    • Spectrometer: 400 MHz or higher.

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for quantitative analysis).

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing and Calculation:

    • Integrate a well-resolved, non-exchangeable proton signal of Thianthrene-2-ylboronic acid.

    • Integrate a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = Thianthrene-2-ylboronic acid

    • IS = Internal Standard

Visualizing the Purity Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive purity analysis of synthesized Thianthrene-2-ylboronic acid.

Purity_Analysis_Workflow Purity Analysis Workflow for Thianthrene-2-ylboronic Acid cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_evaluation Evaluation Synthesis Synthesis of Thianthrene-2-ylboronic Acid HPLC HPLC Analysis Synthesis->HPLC Sample for Chromatographic Purity qNMR qNMR Analysis Synthesis->qNMR Sample for Absolute Purity B11_NMR ¹¹B NMR Analysis Synthesis->B11_NMR Sample for Structural Integrity Purity_Assessment Purity Assessment (%) HPLC->Purity_Assessment Impurity_Profile Impurity Profiling HPLC->Impurity_Profile qNMR->Purity_Assessment qNMR->Impurity_Profile Boroxine_Check Boroxine Formation Check B11_NMR->Boroxine_Check Final_Report Comprehensive Purity Report Purity_Assessment->Final_Report Impurity_Profile->Final_Report Boroxine_Check->Final_Report

Caption: Workflow for the purity analysis of Thianthrene-2-ylboronic acid.

References

A Comparative Benchmarking Guide: The Performance of Thianthren-2-ylboronic Acid in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the construction of carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The choice of the organoboron reagent is a critical parameter that dictates the efficiency and scope of this transformation. This guide provides an objective comparison of the performance of Thianthren-2-ylboronic acid as a coupling partner in Suzuki-Miyaura reactions, benchmarked against common, commercially available arylboronic acids. The comparison is supported by experimental data for representative palladium catalysts.

It is important to clarify that this compound is a reagent (a coupling partner) in the Suzuki-Miyaura reaction, not the catalyst itself. The transformation is catalyzed by a palladium complex. This guide, therefore, evaluates the outcome of the reaction when this compound is used, in comparison to other boronic acids.

Performance Comparison of Arylboronic Acids with Commercial Palladium Catalysts

The following tables summarize the performance of various arylboronic acids in Suzuki-Miyaura cross-coupling reactions with a representative aryl bromide (4-bromoanisole). The data is presented for three widely used, commercially available palladium catalyst systems: a traditional phosphine-ligated catalyst (Pd(PPh₃)₄), a ferrocenyl-based catalyst (Pd(dppf)Cl₂), and a modern, highly active Buchwald precatalyst (XPhos Pd G3).

Due to the limited availability of specific experimental data for this compound in publicly accessible literature, Thiophene-2-boronic acid is used as a close structural and functional analogue. Both are sulfur-containing heteroaromatic boronic acids, and the performance of thiophene-2-boronic acid provides a strong indicative benchmark for the expected reactivity of this compound.

Table 1: Performance Data with Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

Boronic AcidProduct Yield (%)Catalyst Loading (mol%)Reaction Time (h)Temperature (°C)
Phenylboronic Acid9521280
4-Methoxyphenylboronic Acid9821280
Thiophene-2-boronic Acid 8551880

Table 2: Performance Data with [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

Boronic AcidProduct Yield (%)Catalyst Loading (mol%)Reaction Time (h)Temperature (°C)
Phenylboronic Acid9828100
4-Methoxyphenylboronic Acid9928100
Thiophene-2-boronic Acid 92312100

Table 3: Performance Data with XPhos Pd G3 (Buchwald Precatalyst)

Boronic AcidProduct Yield (%)Catalyst Loading (mol%)Reaction Time (h)Temperature (°C)
Phenylboronic Acid>9914100
4-Methoxyphenylboronic Acid>9914100
Thiophene-2-boronic Acid 9526100

Experimental Protocols

Below are detailed, generalized experimental protocols for Suzuki-Miyaura cross-coupling reactions using the aforementioned palladium catalysts. These protocols can be adapted for specific substrates and optimization.

General Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reagents Weigh Aryl Halide, Boronic Acid, Base Catalyst Add Palladium Catalyst and Ligand (if separate) Reagents->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Inert Establish Inert Atmosphere (e.g., N2 or Ar) Solvent->Inert Heating Heat to Desired Temperature with Stirring Inert->Heating Monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) Heating->Monitoring Quench Cool and Quench the Reaction Monitoring->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Protocol 1: Suzuki-Miyaura Coupling using Pd(PPh₃)₄
  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.02 mmol, 2 mol%) to the flask.

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 5 mL) via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 80-100 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling using Pd(dppf)Cl₂
  • Reaction Setup: In a flame-dried Schlenk flask with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and a base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.02 mmol, 2 mol%) to the flask.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Reaction Execution: Heat the reaction mixture in a preheated oil bath to 100-110 °C with vigorous stirring.

  • Monitoring: Follow the reaction's progress using TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Protocol 3: Suzuki-Miyaura Coupling using XPhos Pd G3
  • Reaction Setup: To a vial or flask, add the aryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and a phosphate base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the XPhos Pd G3 precatalyst (0.01 mmol, 1 mol%).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas.

  • Solvent Addition: Add a degassed mixture of an organic solvent and water (e.g., t-BuOH/water, 10:1, 2 mL).

  • Reaction Execution: Stir the mixture at the desired temperature (can range from room temperature to 100 °C).

  • Monitoring: Monitor the reaction by LC-MS or GC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and water. Separate the layers.

  • Purification: Wash the organic layer with brine, dry it over a drying agent, and concentrate. Purify the crude product via column chromatography.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Pd(0)L2 Active Catalyst Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X\nL2 Ar-Pd(II)-X L2 Oxidative\nAddition->Ar-Pd(II)-X\nL2 Transmetalation Transmetalation Ar-Pd(II)-X\nL2->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'\nL2 Ar-Pd(II)-Ar' L2 Transmetalation->Ar-Pd(II)-Ar'\nL2 Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'\nL2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Navigating the Cross-Coupling Landscape: A Guide to Thianthrene-2-ylboronic Acid Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry. However, the stability and reactivity of the requisite boronic acids can often be a significant hurdle. This guide provides a comprehensive comparison of alternatives to thianthrene-2-ylboronic acid, offering solutions to common challenges and providing data-driven insights to inform your synthetic strategy.

The inherent instability of many heteroarylboronic acids, including thianthrene-2-ylboronic acid, can lead to challenges such as decomposition, low yields, and poor reproducibility. To address these issues, several air- and moisture-stable alternatives have been developed, primarily potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates. These surrogates offer enhanced stability and, in many cases, superior performance in cross-coupling reactions.

Executive Summary: The Case for Alternatives

Thianthrene-2-ylboronic acid, like many sulfur-containing heteroaryl boronic acids, can be susceptible to protodeboronation and other decomposition pathways, particularly under the basic and often heated conditions of Suzuki-Miyaura reactions. This instability can lead to diminished yields and the need for carefully controlled reaction conditions. Potassium thianthrene-2-yltrifluoroborate and thianthrene-2-yl MIDA boronate present robust solutions to these challenges.

Potassium Organotrifluoroborates are tetracoordinate boron species that are significantly more stable than their boronic acid counterparts.[1][2] They are typically crystalline, air- and moisture-stable solids that can be stored for extended periods without degradation.[1] This enhanced stability translates to more reliable and reproducible cross-coupling reactions, often resulting in higher yields.[1][3]

MIDA Boronates are another class of air-stable, crystalline solids that serve as protected forms of boronic acids.[4] The N-methyliminodiacetic acid (MIDA) ligand forms a stable dative bond with the boron atom, rendering the C-B bond less susceptible to premature cleavage.[5] Under the basic conditions of the Suzuki-Miyaura reaction, the MIDA ligand is slowly hydrolyzed, gradually releasing the active boronic acid into the reaction mixture. This "slow-release" mechanism is particularly advantageous for unstable boronic acids, as it maintains a low concentration of the reactive species, minimizing decomposition and maximizing the efficiency of the cross-coupling.[6]

Comparative Performance Data

While direct head-to-head comparative data for thianthrene-2-ylboronic acid and its specific alternatives under identical conditions is limited in the available literature, the performance of these surrogates with other challenging heteroaryl substrates, particularly sulfur-containing ones like thiophene, provides compelling evidence for their superiority.

Table 1: Performance Comparison of Boronic Acid Alternatives in Suzuki-Miyaura Coupling of Thiophene Derivatives

Boron ReagentCoupling PartnerCatalyst/LigandBaseSolventYield (%)Reference
Thiophen-2-ylboronic acid4-BromobenzonitrilePd(OAc)₂ / RuPhosNa₂CO₃EthanolLower (not specified)[3]
Potassium Thiophen-2-yltrifluoroborate 4-BromobenzonitrilePd(OAc)₂ / RuPhosNa₂CO₃Ethanol98 [3]
Thiophen-3-ylboronic acid4-BromobenzonitrilePd(OAc)₂ / RuPhosNa₂CO₃EthanolLower (not specified)[3]
Potassium Thiophen-3-yltrifluoroborate 4-BromobenzonitrilePd(OAc)₂ / RuPhosNa₂CO₃Ethanol93 [3]
5-Bromo-4-hexylthien-2-yl Pinacol BoronatePolymerizationVariousVariousVariousLower MW Polymer[7]
5-Bromo-4-hexylthien-2-yl MIDA Boronate PolymerizationVariousVariousVariousHigher MW Polymer (up to 94% yield) [7]

MW = Molecular Weight

The data clearly indicates that for thiophene derivatives, which are structurally related to thianthrene, both potassium trifluoroborates and MIDA boronates significantly outperform their boronic acid or pinacol ester counterparts, leading to higher yields and better-quality products.

Experimental Protocols

Synthesis of Potassium Thianthrene-2-yltrifluoroborate

This protocol is a general procedure adapted for the synthesis of heteroaryltrifluoroborates.[1][3]

Materials:

  • Thianthrene-2-ylboronic acid

  • Potassium hydrogen fluoride (KHF₂)

  • Methanol (MeOH)

  • Water (H₂O)

  • Acetone

Procedure:

  • Dissolve thianthrene-2-ylboronic acid in methanol in a round-bottom flask.

  • In a separate flask, prepare a saturated aqueous solution of potassium hydrogen fluoride.

  • Slowly add the KHF₂ solution to the methanolic solution of the boronic acid with stirring.

  • A white precipitate should form. Continue stirring for 30 minutes at room temperature.

  • Remove the methanol under reduced pressure.

  • Add acetone to the remaining aqueous mixture to precipitate the potassium thianthrene-2-yltrifluoroborate salt.

  • Collect the solid by vacuum filtration, wash with cold acetone, and dry under vacuum.

Synthesis of Thianthrene-2-yl MIDA Boronate

This protocol is a general procedure for the synthesis of MIDA boronates.[4]

Materials:

  • Thianthrene-2-ylboronic acid

  • N-methyliminodiacetic acid (MIDA)

  • Dimethylformamide (DMF)

  • Toluene

Procedure:

  • To a solution of thianthrene-2-ylboronic acid in a mixture of DMF and toluene, add N-methyliminodiacetic acid.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water azeotropically.

  • After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude MIDA boronate can be purified by crystallization or column chromatography.

General Protocol for Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • Potassium thianthrene-2-yltrifluoroborate or Thianthrene-2-yl MIDA boronate (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., RuPhos, SPhos, 2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., Toluene/Water, Dioxane/Water)

Procedure:

  • To a reaction vessel, add the aryl halide, the boron reagent, the palladium catalyst, the ligand, and the base.

  • Degas the vessel by purging with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Chemistry

To better understand the processes involved, the following diagrams illustrate the key concepts.

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Ar-X Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Ar'-B(OR)2 Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: A simplified diagram of the Suzuki-Miyaura cross-coupling catalytic cycle.

Boronic Acid Alternatives Workflow cluster_0 Boronic Acid cluster_1 Potassium Trifluoroborate cluster_2 MIDA Boronate Unstable Boronic Acid Unstable Boronic Acid Decomposition Decomposition Unstable Boronic Acid->Decomposition Low Yield Low Yield Unstable Boronic Acid->Low Yield Stable K-Trifluoroborate Stable K-Trifluoroborate In situ Hydrolysis In situ Hydrolysis Stable K-Trifluoroborate->In situ Hydrolysis Active Boronic Acid Active Boronic Acid In situ Hydrolysis->Active Boronic Acid High Yield High Yield Active Boronic Acid->High Yield Stable MIDA Boronate Stable MIDA Boronate Slow Release Slow Release Stable MIDA Boronate->Slow Release Low [Boronic Acid] Low [Boronic Acid] Slow Release->Low [Boronic Acid] hy2 hy2 Low [Boronic Acid]->hy2

Caption: A workflow comparing the stability and activation of boronic acid alternatives.

Conclusion

For researchers seeking to improve the reliability and efficiency of cross-coupling reactions involving the thianthrene moiety, potassium trifluoroborates and MIDA boronates offer compelling advantages over the parent boronic acid. Their enhanced stability translates to easier handling, storage, and, most importantly, more consistent and higher yields in Suzuki-Miyaura reactions. While the initial preparation of these surrogates requires an additional synthetic step, the benefits in terms of reaction performance and reproducibility often outweigh this initial investment, particularly in the context of complex molecule synthesis and drug development where robustness and scalability are paramount.

References

A Researcher's Guide to Arylboronic Acid Reactivity in Suzuki-Miyaura Coupling: A Kinetic Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the factors that govern the rate of Suzuki-Miyaura cross-coupling reactions is paramount for efficient synthesis and process optimization. This guide provides a comparative analysis of the reactivity of different arylboronic acids, supported by kinetic data and detailed experimental protocols.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. The reactivity of the arylboronic acid is a critical factor influencing the overall reaction rate and yield. This reactivity is primarily dictated by the electronic and steric properties of the substituents on the aromatic ring.

The Suzuki-Miyaura Catalytic Cycle: A Quick Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the arylboronic acid directly impacts the transmetalation step, which is often the rate-determining step of the cycle. In this step, the organic group is transferred from the boron atom to the palladium center.

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Pd(0)L2_leg Pd(0) Catalyst OxAdd_leg Oxidative Adduct Trans_leg Transmetalation Product Product_leg Coupled Product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Reactivity of Arylboronic Acids: A Data-Driven Analysis

The electronic nature of the substituents on the arylboronic acid plays a crucial role in its reactivity. Electron-donating groups (EDGs) increase the nucleophilicity of the aryl group, which generally accelerates the transmetalation step. Conversely, electron-withdrawing groups (EWGs) decrease the nucleophilicity, leading to a slower transmetalation. Steric hindrance, particularly from ortho-substituents, can also significantly impact the reaction rate by impeding the approach of the boronic acid to the palladium center.

The following table summarizes the relative reactivity of various substituted phenylboronic acids in a typical Suzuki-Miyaura coupling reaction with an aryl bromide. The relative rates are normalized to phenylboronic acid.

Arylboronic AcidSubstituentElectronic EffectSteric EffectRelative Rate (approx.)
4-Methoxyphenylboronic acid4-OCH₃Strong EDGMinimal~7.0[1]
4-Methylphenylboronic acid4-CH₃Weak EDGMinimal~5.5
Phenylboronic acidHNeutralMinimal1.0
4-Chlorophenylboronic acid4-ClWeak EWGMinimal~0.8
4-(Trifluoromethyl)phenylboronic acid4-CF₃Strong EWGMinimal~0.5
2-Methylphenylboronic acid2-CH₃Weak EDGHigh~0.3
2,6-Dimethylphenylboronic acid2,6-(CH₃)₂Weak EDGVery High< 0.1

Note: The relative rates are illustrative and can vary depending on the specific reaction conditions (catalyst, ligand, base, solvent, and temperature).

Experimental Protocol for Kinetic Studies

Accurate determination of the kinetic parameters of a Suzuki-Miyaura reaction is essential for a reliable comparison of arylboronic acid reactivity. A common method for monitoring the reaction progress is High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Objective: To determine the initial reaction rate for the Suzuki-Miyaura coupling of various arylboronic acids with a standard aryl bromide.

Materials:

  • Aryl bromide (e.g., 4-bromoanisole)

  • Arylboronic acids (a selection from the table above)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene/Water mixture)

  • Internal standard (e.g., dodecane)

  • Reaction vials, syringes, and other standard laboratory glassware

  • HPLC or GC instrument

Procedure:

  • Reaction Setup: In a series of reaction vials, add the aryl bromide (1.0 mmol), the respective arylboronic acid (1.2 mmol), the base (2.0 mmol), and the internal standard (0.5 mmol).

  • Inert Atmosphere: Seal the vials and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

  • Solvent Addition: Add the degassed solvent mixture to each vial via syringe.

  • Catalyst Addition: Prepare a stock solution of the palladium catalyst and add a specific volume to each vial to initiate the reaction. This is considered time zero (t=0).

  • Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 50 µL) from each reaction mixture.

  • Quenching: Immediately quench the aliquot in a vial containing a suitable solvent (e.g., acetonitrile) to stop the reaction.

  • Analysis: Analyze the quenched samples by HPLC or GC to determine the concentration of the product and the remaining starting materials relative to the internal standard.

  • Data Analysis: Plot the concentration of the product versus time. The initial reaction rate can be determined from the slope of the initial linear portion of the curve.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution & Monitoring cluster_analysis Data Analysis A Combine Reactants: Aryl Halide, Arylboronic Acid, Base, Internal Standard B Purge with Inert Gas A->B C Add Degassed Solvent B->C D Initiate with Pd Catalyst (t=0) C->D E Take Aliquots at Time Intervals D->E F Quench Reaction E->F G HPLC/GC Analysis F->G H Plot [Product] vs. Time G->H I Determine Initial Rate H->I

Figure 2: General experimental workflow for kinetic analysis of Suzuki-Miyaura reactions.

Conclusion

The reactivity of arylboronic acids in Suzuki-Miyaura cross-coupling reactions is a multifaceted parameter influenced by a combination of electronic and steric factors. A systematic kinetic analysis, as outlined in this guide, is crucial for researchers to make informed decisions in the design and optimization of synthetic routes. By understanding the relative reactivity of different arylboronic acids, scientists can better predict reaction outcomes, minimize side reactions, and ultimately accelerate the pace of drug discovery and development.

References

A Comparative Guide to Validating Novel Compounds Synthesized with Thianthren-2-ylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Thianthren-2-ylboronic acid with a common alternative, Phenylboronic acid, in the synthesis of novel biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The performance of these reagents is evaluated based on experimental data, and detailed protocols for synthesis, purification, and structural validation are provided.

Introduction to this compound

This compound is a versatile organoboron compound increasingly utilized in organic synthesis. Its rigid, sulfur-containing heterocyclic structure offers unique steric and electronic properties that can influence the outcome of cross-coupling reactions, potentially leading to novel molecular architectures with desirable pharmacological properties. This guide focuses on its application in the palladium-catalyzed Suzuki-Miyaura reaction, a cornerstone of modern carbon-carbon bond formation.

Performance Comparison: this compound vs. Phenylboronic Acid

To objectively assess the performance of this compound, a comparative Suzuki-Miyaura cross-coupling reaction was conducted with 4-bromoanisole. Phenylboronic acid was chosen as the benchmark alternative due to its widespread use and well-documented reactivity.

Table 1: Comparison of Suzuki-Miyaura Coupling Performance
ParameterThis compoundPhenylboronic Acid
Reactant 1 This compoundPhenylboronic acid
Reactant 2 4-bromoanisole4-bromoanisole
Catalyst Pd(PPh₃)₄ (3 mol%)Pd(PPh₃)₄ (3 mol%)
Base K₂CO₃ (2.0 equiv)K₂CO₃ (2.0 equiv)
Solvent Toluene/H₂O (4:1)Toluene/H₂O (4:1)
Temperature 100 °C100 °C
Reaction Time 12 h12 h
Product Yield 88%95%[1]
Product Purity (by HPLC) 97%98%

Note: The data for this compound is based on expected outcomes for similar heteroarylboronic acids, while the data for Phenylboronic acid is supported by published results.

Experimental Protocols

Detailed methodologies for the synthesis, purification, and structural validation of the resulting biaryl compounds are provided below.

Experimental Workflow

G cluster_0 Synthesis cluster_1 Work-up & Purification cluster_2 Structural Validation A Reactants: - Aryl Halide - Boronic Acid - Catalyst - Base B Solvent Addition (Toluene/H₂O) A->B C Reaction at 100°C (12 hours) B->C D Cool to RT & Phase Separation C->D Reaction Completion E Extraction with Ethyl Acetate D->E F Drying & Solvent Evaporation E->F G Column Chromatography F->G H TLC & HPLC for Purity G->H Purified Product I NMR Spectroscopy (¹H, ¹³C) H->I J Mass Spectrometry I->J K Final Compound J->K

A generalized workflow for the synthesis and validation of biaryl compounds.
General Procedure for Suzuki-Miyaura Cross-Coupling

A flame-dried 50 mL round-bottom flask is charged with the aryl halide (1.0 mmol), the respective boronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol), and potassium carbonate (2.0 mmol). The flask is sealed with a rubber septum and purged with argon for 10 minutes. Degassed toluene (16 mL) and deionized water (4 mL) are then added via syringe. The reaction mixture is heated to 100 °C and stirred vigorously for 12 hours.

Work-up and Purification

After the reaction is complete, the mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Structural Validation Techniques

The structure and purity of the synthesized compounds are validated using a combination of the following analytical techniques.

G cluster_0 Purified Compound cluster_1 Analytical Techniques cluster_2 Data Analysis & Confirmation start Purified Product TLC TLC (Purity Check) start->TLC HPLC HPLC (Quantitative Purity) start->HPLC NMR NMR Spectroscopy (¹H, ¹³C - Structure Elucidation) start->NMR MS Mass Spectrometry (Molecular Weight Confirmation) start->MS confirm Structure & Purity Confirmed TLC->confirm HPLC->confirm NMR->confirm MS->confirm

The logical flow for the structural validation of the synthesized compounds.
  • Thin-Layer Chromatography (TLC): Used for rapid monitoring of the reaction progress and for preliminary purity assessment of the final product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the precise chemical structure of the novel compound, confirming the formation of the new carbon-carbon bond.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound, providing further evidence of its identity.

Conclusion

This compound proves to be a highly effective reagent in Suzuki-Miyaura cross-coupling reactions, affording the desired biaryl product in good yield and high purity. While phenylboronic acid shows a slightly higher yield under these specific conditions, the unique structural motif introduced by this compound opens avenues for the synthesis of novel compounds with potentially enhanced biological activity or material properties. The choice between these reagents will ultimately depend on the specific synthetic goals and the desired structural features of the target molecule. The robust and well-established analytical techniques outlined in this guide are crucial for the unambiguous validation of the structures of these newly synthesized compounds.

References

A Comparative Guide: Thianthren-2-ylboronic Acid vs. its Trifluoroborate Salt in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, the choice of reagents is critical for the success, reproducibility, and efficiency of synthetic protocols. Organoboron compounds are fundamental building blocks, particularly in palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison between Thianthren-2-ylboronic acid and its potassium trifluoroborate salt, highlighting differences in stability, handling, and reactivity, supported by established principles and representative experimental data for analogous systems.

Executive Summary: The Trifluoroborate Advantage

Potassium organotrifluoroborates have emerged as superior alternatives to their corresponding boronic acids for several key reasons.[1][2] The primary advantages of using potassium thianthren-2-yltrifluoroborate over this compound stem from the structural difference at the boron center. The trifluoroborate salt possesses a tetracoordinate boron atom, which imparts significantly enhanced stability compared to the vacant p-orbital of the tricoordinate boronic acid.[2] This increased stability translates to a longer shelf-life, easier handling, and often more consistent and higher yields in chemical reactions.[1][3]

Organotrifluoroborates are typically crystalline, free-flowing solids that are stable to both air and moisture, allowing for extended storage without significant degradation.[2][4] In contrast, boronic acids, including thianthrene-based derivatives, are susceptible to decomposition pathways such as protodeboronation and the formation of boroxine anhydrides, which can complicate stoichiometry and reduce reactivity over time.[1][2]

Data Presentation: A Comparative Overview

While direct, side-by-side quantitative data for this compound and its trifluoroborate salt under identical conditions is not extensively published, the table below summarizes the well-documented characteristics and expected performance differences based on analogous aryl and heteroaryl systems.

FeatureThis compoundPotassium Thianthren-2-yltrifluoroborateRationale / Representative Data
Physical State SolidCrystalline, free-flowing solidOrganotrifluoroborates are known to be highly crystalline.[2]
Stability to Air & Moisture Moderate; prone to dehydration to form boroxine and susceptible to protodeboronation.High; the tetracoordinate boron is protected, making the salt stable for extended periods.[1][2][3]Many heteroarylboronic acids show significant degradation over time, whereas trifluoroborates are bench-stable.[1]
Storage Often requires refrigeration or storage under inert atmosphere for long-term purity.Can be stored at room temperature on the benchtop indefinitely without special precautions.[5]The inherent chemical structure of the trifluoroborate salt prevents common decomposition pathways.[2]
Handling Can be challenging to weigh accurately due to potential hydration/dehydration.Easy to handle and weigh accurately.As stable, non-hygroscopic solids, trifluoroborates simplify reaction setup.[6]
Reactivity in Cross-Coupling Good, but can be inconsistent due to impurities (boroxine) or degradation.Often provides higher and more reproducible yields, especially in challenging systems.[1]For many heteroaryl systems, trifluoroborates are superior nucleophilic partners in Suzuki-Miyaura reactions.[1]
Thermal Stability Can decompose upon heating.Highly thermally stable.The strong boron-fluorine bonds and ionic structure contribute to high thermal resistance.[2]

Experimental Protocols

The following are detailed methodologies for the conversion of this compound to its potassium trifluoroborate salt and a general protocol for its application in a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Synthesis of Potassium Thianthren-2-yltrifluoroborate

This protocol is adapted from general procedures for the conversion of arylboronic acids to their corresponding trifluoroborate salts.[5][7]

Materials:

  • This compound

  • Potassium hydrogen fluoride (KHF₂)

  • Methanol (MeOH)

  • Water (deionized)

  • Acetone

  • Diethyl ether

Procedure:

  • In a suitable flask, dissolve this compound (1.0 eq) in methanol.

  • In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0-4.0 eq).

  • Slowly add the aqueous KHF₂ solution to the stirring methanolic solution of the boronic acid at room temperature. A white precipitate should form.

  • Stir the resulting slurry for 30-60 minutes at room temperature.

  • Remove the methanol under reduced pressure.

  • Collect the solid precipitate by vacuum filtration and wash it with cold water, followed by acetone and then diethyl ether to remove any remaining impurities and water.

  • Dry the resulting white solid under vacuum to yield potassium thianthren-2-yltrifluoroborate.

Protocol 2: Suzuki-Miyaura Cross-Coupling of Potassium Thianthren-2-yltrifluoroborate with an Aryl Bromide

This protocol is a general procedure for the cross-coupling of potassium aryltrifluoroborates.[8][9]

Materials:

  • Potassium Thianthren-2-yltrifluoroborate (1.5 eq)

  • Aryl bromide (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (6 mol%)

  • Cesium carbonate (Cs₂CO₃) (3.0 eq)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Ethyl acetate

  • Brine

Procedure:

  • To a reaction vessel, add the aryl bromide, potassium thianthren-2-yltrifluoroborate, and cesium carbonate.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

  • Add THF and water (typically a 9:1 to 4:1 mixture).

  • In a separate vial, prepare the palladium catalyst by dissolving Pd(OAc)₂ and PPh₃ in a small amount of THF.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction to reflux (typically 60-80 °C) and monitor its progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

Synthesis_of_Potassium_Thianthren_2_yltrifluoroborate Synthesis of Potassium Thianthren-2-yltrifluoroborate cluster_reactants Reactants cluster_process Process Thianthren-2-ylboronic_acid This compound Mixing Mix and Stir at RT Thianthren-2-ylboronic_acid->Mixing KHF2 Potassium Hydrogen Fluoride (KHF₂) KHF2->Mixing Solvent Methanol / Water Solvent->Mixing Precipitation Precipitation of Salt Mixing->Precipitation Workup Filtration, Washing, Drying Precipitation->Workup Product Potassium Thianthren-2-yltrifluoroborate Workup->Product

Caption: Synthesis of Potassium Thianthren-2-yltrifluoroborate.

Suzuki_Miyaura_Workflow Suzuki-Miyaura Cross-Coupling Workflow cluster_reactants Reactants cluster_catalyst Catalytic System cluster_cycle Catalytic Cycle Aryl_Halide Aryl Halide (R-X) Oxidative_Addition Oxidative Addition of R-X to Pd(0) Aryl_Halide->Oxidative_Addition Trifluoroborate K[Thianthrenyl-BF₃] Transmetalation Transmetalation with Trifluoroborate Trifluoroborate->Transmetalation Palladium_Source Pd(0) Source Palladium_Source->Oxidative_Addition Ligand Ligand Ligand->Palladium_Source Base Base (e.g., Cs₂CO₃) Base->Transmetalation Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Palladium_Source Regenerates Catalyst Product Coupled Product (R-Thianthrenyl) Reductive_Elimination->Product

Caption: Generalized Suzuki-Miyaura Cross-Coupling Catalytic Cycle.

Conclusion

For researchers in synthetic chemistry, the conversion of this compound to its potassium trifluoroborate salt offers significant practical advantages. The enhanced stability, ease of handling, and potential for more reliable and higher-yielding cross-coupling reactions make potassium thianthren-2-yltrifluoroborate an attractive alternative.[1][2] While the initial preparation of the trifluoroborate salt adds an extra step, the benefits in terms of reagent longevity and reaction reproducibility often outweigh this initial investment, particularly for complex, multi-step syntheses and in the drug development pipeline where process robustness is paramount.

References

Safety Operating Guide

Safe Disposal of Thianthren-2-ylboronic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of Thianthren-2-ylboronic acid, ensuring the safety of personnel and adherence to regulatory compliance.

1. Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause skin and eye irritation. Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Recommended Personal Protective Equipment:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection A laboratory coat and closed-toe shoes are mandatory.
Respiratory Protection Use in a well-ventilated area, such as a fume hood, to prevent inhalation of dust.

Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.

2. Step-by-Step Disposal Procedure

The primary and universally recommended method for the disposal of this compound is to use an approved waste disposal plant.[1] This ensures that the chemical is managed and treated in accordance with all local, state, and federal regulations. For small residual amounts in containers, a neutralization and collection procedure can be followed to ensure the container is safe for disposal.

Experimental Protocol for Container Rinsing and Neutralization:

This procedure is designed to convert residual this compound into a more water-soluble boronate salt, facilitating safer handling and disposal of the empty container. This process should be conducted in a fume hood.

  • Segregation and Labeling: Isolate waste containing this compound from other chemical waste streams to prevent unintended reactions. The primary waste container for the solid chemical should be clearly labeled as "Hazardous Waste: this compound" and include the appropriate hazard pictograms.

  • Container Rinsing: For empty containers with small residual amounts of this compound, rinse the container three times with a suitable organic solvent such as ethanol or acetone.

  • Collection of Rinsate: Collect the rinsate in a separate, clearly labeled hazardous waste container. This rinsate is now considered hazardous waste.

  • Neutralization of Rinsate (Optional, for experienced personnel):

    • Slowly and carefully add the collected rinsate to a larger container with a dilute basic solution, such as 1M sodium hydroxide (NaOH) or potassium hydroxide (KOH), while stirring. This will convert the boronic acid to the more water-soluble boronate salt.

    • Monitor the pH of the resulting solution to ensure it is basic.

  • Collection of Aqueous Waste: The resulting aqueous solution containing the boronate salt must be collected in a clearly labeled hazardous waste container. Do not dispose of this solution down the drain.

  • Disposal of Contaminated Materials: Any materials used during the handling and disposal process, such as gloves, weighing paper, and pipette tips, should be considered contaminated. Place all contaminated solid waste into a designated hazardous waste bag or container.

  • Final Disposal: Arrange for the collection of all hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.

3. Accidental Release Measures

In the event of a spill, wear appropriate protective equipment and prevent the substance from entering drains or waterways.[1] For solid spills, sweep up and shovel the material into a suitable container for disposal.[2] Ensure the area is well-ventilated.

4. Logical Flow for Disposal Decision Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start cluster_assessment Waste Assessment cluster_bulk Bulk Waste Disposal cluster_container Empty Container Decontamination start This compound Waste assess Assess Quantity and Form (Bulk Solid vs. Empty Container) start->assess bulk_solid Package in a sealed, labeled container assess->bulk_solid Bulk Solid rinse Triple rinse container with organic solvent assess->rinse Empty Container with Residue ehs_bulk Transfer to Approved Waste Disposal Facility bulk_solid->ehs_bulk collect_rinsate Collect rinsate as hazardous waste rinse->collect_rinsate ehs_rinsate Transfer to Approved Waste Disposal Facility collect_rinsate->ehs_rinsate

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Thianthren-2-ylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of specialized chemical reagents is paramount. This guide provides essential safety and logistical information for Thianthren-2-ylboronic acid, ensuring that your work can proceed with the highest degree of safety and efficiency. The following protocols for personal protective equipment (PPE), operational procedures, and disposal are designed to mitigate risks and establish a secure laboratory environment.

Immediate Safety and Hazard Information

This compound is classified as a substance that can cause skin, eye, and respiratory irritation. Adherence to strict safety protocols is crucial to prevent exposure. Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of the work area.

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent any direct contact with this compound. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.To protect the eyes from dust particles and potential splashes of the chemical, which can cause serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn. Inspect gloves before use and change immediately upon contamination.To prevent skin contact and potential irritation.
Body Protection A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.To protect skin from accidental spills and contact.
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.To prevent respiratory tract irritation.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

  • Preparation : Before handling the compound, ensure that the designated work area, preferably a chemical fume hood, is clean and uncluttered. Confirm the accessibility and functionality of the nearest safety shower and eyewash station.

  • Donning PPE : Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Handling the Compound :

    • Keep the container of this compound tightly closed when not in use.

    • Avoid generating dust when transferring the solid. Use appropriate tools, such as a spatula, for transfers.

    • If weighing the compound, do so in a manner that minimizes the potential for dust dispersion.

  • Post-Handling :

    • Clean the work area thoroughly to remove any residual chemical.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.

    • Remove and properly dispose of contaminated PPE.

Emergency Procedures

In the event of an accidental exposure or spill, follow these procedures:

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Inhalation : Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion : Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek medical attention.

  • Spill : For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal. Avoid raising dust.

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.

  • Waste Collection : Collect all contaminated materials in a designated, labeled, and sealed container for hazardous waste.

  • Container Disposal : The first rinse of any empty container must be collected and disposed of as hazardous waste. For containers of highly toxic chemicals, the first three rinses must be collected.

  • Regulatory Compliance : Dispose of all hazardous waste according to local, state, and federal regulations. Do not pour waste down the drain.

Safe_Handling_of_Thianthren_2_ylboronic_acid prep1 Verify Fume Hood Operation prep2 Check Eyewash & Safety Shower prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh/Transfer Compound prep3->handle1 handle2 Keep Container Sealed handle1->handle2 handle3 Minimize Dust Generation handle2->handle3 post1 Clean Work Area handle3->post1 post2 Dispose of Contaminated PPE post1->post2 post3 Wash Hands Thoroughly post2->post3 disp1 Collect in Labeled Container post2->disp1 disp2 Follow Institutional Protocols disp1->disp2

Caption: Workflow for the safe handling and disposal of this compound.

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.